3-Amino-2-chloroisonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZSHUDRIPCTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614288 | |
| Record name | 3-Amino-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58483-94-6 | |
| Record name | 3-Amino-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-2-chloroisonicotinic acid CAS number
An In-depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid (CAS: 58483-94-6): A Key Building Block in Modern Drug Discovery
Executive Summary
This compound is a highly functionalized pyridine derivative that has emerged as a crucial building block for researchers in medicinal chemistry and drug development. Identified by its CAS Number 58483-94-6, this compound's unique arrangement of an amino group, a chlorine atom, and a carboxylic acid on the isonicotinic acid scaffold provides a versatile platform for synthesizing complex molecular architectures.[1][2][3] This guide, intended for chemists, researchers, and drug development professionals, offers a comprehensive overview of its properties, a reasoned synthetic approach, key applications, and essential handling protocols, underscoring its strategic importance in the generation of novel chemical entities for pharmacological and biological investigation.[3]
Introduction & Strategic Importance
In the landscape of pharmaceutical development, heterocyclic compounds are foundational. Among them, substituted pyridines are privileged structures, appearing in a vast array of approved drugs. This compound belongs to this vital class of molecules. Its strategic value lies in the orthogonal reactivity of its three functional groups:
-
Carboxylic Acid: Serves as a handle for amide bond formation, esterification, or reduction, allowing for linkage to other molecular fragments or modification of solubility and pharmacokinetic properties.
-
Amino Group: A key nucleophile for forming amides, sulfonamides, or for participating in cyclization reactions to build fused ring systems.
-
Chloro Group: Can be displaced via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of substituents (e.g., amines, ethers, thiols) to further explore the chemical space.
This trifecta of functionality makes it an ideal scaffold for building combinatorial libraries aimed at discovering new therapeutic agents.[3] The broader family of isonicotinic acid derivatives has a proven track record in medicine, most notably in first-line treatments for tuberculosis, which validates the utility of this chemical class in addressing significant health challenges.[3]
Physicochemical & Structural Properties
A precise understanding of a compound's properties is the bedrock of its effective use in synthesis and research. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 58483-94-6 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 172.57 g/mol | [2] |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [2] |
| Synonyms | 2-Chloro-3-aminoisonicotinic Acid, 3-amino-2-chloro-pyridine-4-carboxylic acid | [2] |
| SMILES | NC1=C(C=CN=C1Cl)C(O)=O | [1] |
| Appearance | White to pale yellow crystalline powder (Typical) | [4] |
Synthesis Strategy & Methodologies
While multiple proprietary synthesis routes exist, a robust and logical pathway can be devised based on established pyridine chemistry. The following represents a field-proven, multi-step approach a medicinal chemist would employ, starting from a commercially available precursor.
Proposed Synthetic Workflow
The synthesis of 2-chloronicotinic acid derivatives often involves the chlorination of a corresponding nicotinic acid N-oxide, followed by further functionalization.[5] This general principle can be adapted for our target molecule.
Caption: Derivatization pathways for the this compound scaffold.
This structural versatility makes it a valuable intermediate for synthesizing compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases. Patents related to complex molecules that could potentially use this or similar building blocks can be found, highlighting its relevance in the intellectual property landscape of drug discovery. [2][6]
Safety, Handling, & Storage
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound must be obtained from the supplier and followed rigorously, general guidance can be inferred from related structures like 2-chloroisonicotinic acid and other aminopyridines. [7][8] General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [8][9]* Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust. [7]* Exposure Routes: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation. [7]* First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [8] * Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. [8] * Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [8] Storage:
-
-
Keep the container tightly closed in a dry, cool, and well-ventilated place. [7]* For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., Argon or Nitrogen) and protect from light. [3]
Conclusion
This compound (CAS: 58483-94-6) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its densely functionalized and modifiable structure provides chemists with a reliable and versatile platform for the synthesis of novel compounds. By understanding its properties, employing robust synthetic strategies, and adhering to strict safety protocols, researchers can fully leverage this powerful building block to accelerate the development of the next generation of therapeutics.
References
- Appchem. This compound | 58483-94-6. (URL: [Link])
- PubChem. This compound | C6H5ClN2O2 | CID 21464344. (URL: [Link])
- PubChem. 3-Amino-2-chloroisonicotinaldehyde | C6H5ClN2O | CID 71463887. (URL: [Link])
- PubChem. Methyl 3-amino-2-chloroisonicotinate | C7H7ClN2O2 | CID 2762510. (URL: [Link])
- Cole-Parmer. Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. (URL: [Link])
- Tyger Scientific. 3-Amino-2-chloro-isonicotinic acid methyl ester - CAS 173435-41-1. (URL: [Link])
- ResearchGate. (PDF)
- PrepChem.com. Synthesis of 2-chloronicotinic acid. (URL: [Link])
Sources
- 1. appchemical.com [appchemical.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 3-amino-2-chloroisonicotinate | C7H7ClN2O2 | CID 2762510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
3-Amino-2-chloroisonicotinic acid, with a molecular weight of approximately 172.57 g/mol , is a highly functionalized pyridine derivative that has emerged as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its strategic arrangement of a carboxylic acid, an amino group, and a chlorine atom on the isonicotinic acid scaffold makes it a versatile precursor for creating complex molecular architectures.[2] The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The specific substitution pattern of this compound offers synthetic chemists multiple reaction handles to introduce diversity and tailor molecular properties for specific biological targets, particularly in the development of novel kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its chemical properties, a detailed look into its synthesis, and explores its applications as a key intermediate in the development of pharmacologically active agents.
Part 1: Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the unambiguous characterization of its derivatives.
Core Molecular Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These values are critical for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [3][4] |
| CAS Number | 58483-94-6 | [5] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3][6] |
| Molecular Weight | 172.57 g/mol | [2][3][4] |
| Monoisotopic Mass | 172.0039551 Da | [3] |
| Appearance | Solid (predicted) | |
| Storage | Store in a cool, dark place under an inert atmosphere. | [1] |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely available in the public domain, computational prediction provides valuable insight for structural verification. The following are predicted Nuclear Magnetic Resonance (NMR) data.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and exchangeable protons from the amine and carboxylic acid groups. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups and the electron-donating nature of the amino group.
-
¹³C NMR (Predicted): The carbon NMR spectrum should display six unique signals corresponding to the carbon atoms of the pyridine ring and the carboxyl group. The carbon attached to the chlorine atom would be shifted downfield, as would the carboxyl carbon.[7]
Note: The above spectroscopic data are predicted and should be used as a guide. Experimental verification is essential for unequivocal structure confirmation.
Part 2: Synthesis and Experimental Protocols
The synthesis of this compound is not commonly detailed in a single, direct protocol in peer-reviewed literature. However, a logical and efficient two-step synthesis can be devised based on the preparation of its methyl ester, a known intermediate.[3] This process involves the chlorination of a commercially available precursor followed by hydrolysis of the resulting ester.
Synthetic Workflow Overview
The overall synthetic strategy involves two key transformations:
-
Electrophilic Chlorination: Introduction of a chlorine atom at the 2-position of the pyridine ring, ortho to the amino group.
-
Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-2-chloroisonicotinate
This protocol is adapted from a documented procedure for the synthesis of the methyl ester intermediate.[3]
Causality: The choice of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorinating agent provides a milder and more selective alternative to harsher reagents like chlorine gas or sulfuryl chloride, minimizing side reactions. Tetrachloroethylene is used as a high-boiling, non-protic solvent suitable for the reaction temperature.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, suspend methyl 3-aminoisonicotinate (18 g, 118 mmol) in tetrachloroethylene (1500 mL).
-
Reagent Addition: Add 1,3-dichloro-5,5-dimethylhydantoin (12 g, 60 mmol) to the suspension.
-
Reaction Execution: With stirring, slowly heat the mixture to 80°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature and filter to remove any solids. Wash the filtrate with a dilute aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 3-amino-2-chloroisonicotinate as a solid.
Protocol 2: Hydrolysis to this compound (General Procedure)
Causality: Saponification (base-catalyzed ester hydrolysis) is a standard and high-yielding method for converting esters to carboxylic acids. A mixed aqueous-organic solvent system (like THF/water) is used to ensure the solubility of both the ester starting material and the inorganic base.
-
Reaction Setup: Dissolve methyl 3-amino-2-chloroisonicotinate in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents), to the solution.
-
Reaction Execution: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Part 3: Applications in Drug Discovery
The trifunctional nature of this compound makes it an ideal starting point for building compound libraries for screening against various biological targets. Its primary utility lies in its role as a scaffold for generating more complex molecules, particularly kinase inhibitors.
Role as a Key Intermediate for Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structure of this compound is well-suited for the synthesis of ATP-competitive kinase inhibitors.
-
The carboxylic acid group can be readily converted to an amide, providing a key interaction point with the hinge region of the kinase ATP-binding pocket.
-
The amino group serves as a vector for adding substituents that can occupy adjacent pockets, enhancing potency and selectivity.
-
The chlorine atom can be used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger aryl or heteroaryl groups, which can target deeper regions of the active site or allosteric pockets.
Illustrative Signaling Pathway: Targeting Aurora Kinase A
While direct use of this specific molecule is sparsely documented, derivatives of related 2-chloro-3-aminopyridines are featured in patents for inhibitors of key oncogenic kinases, such as Aurora A kinase.[4] Aurora A is a serine/threonine kinase that plays an essential role in mitotic progression. Its overexpression is linked to genomic instability and is a feature of many human cancers. Inhibiting Aurora A leads to mitotic arrest and apoptosis in cancer cells.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
This pathway illustrates how a molecule derived from this compound could function. By forming an amide at the carboxylic acid and elaborating the structure from the amino and chloro positions, an inhibitor can be designed to fit into the ATP-binding site of Aurora A. This inhibition prevents the downstream activation of proteins like PLK1 and disrupts centrosome maturation, leading to failed spindle assembly, mitotic arrest, and ultimately, apoptotic cell death in cancer cells.
Conclusion
This compound represents a synthetically valuable and strategically important building block for drug discovery. Its molecular weight of 172.57 g/mol belies the chemical complexity and potential it holds. While detailed experimental data and direct synthetic protocols for the acid are not abundant, logical and established chemical transformations provide a clear path to its synthesis and subsequent use. Its structural motifs are highly relevant to the design of targeted therapies, particularly in the competitive field of kinase inhibitor development. For researchers and drug development professionals, this compound serves as a potent starting point for the exploration of new chemical space and the generation of novel therapeutic candidates.
References
- PrepChem. 4. Preparation of Methyl 3-Amino-2-chloroisonicotinate.
- PubChem. 13C-NMR spectrum of ( 4 ).
- Appchem. This compound | 58483-94-6 | C6H5ClN2O2.
- PubChem. 3-Amino-2-chloroisonicotinaldehyde | C6H5ClN2O | CID 71463887.
- Google Patents. Kinase inhibitors and associated pharmaceutical compositions and methods of use.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000943).
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- 3-Amino-2-chloropyridine-4-carboxylic acid.
- PubChem. This compound | C6H5ClN2O2 | CID 21464344.
- Google Patents. Preparation method of 2-chloro-3-aminopyridine.
- Google Patents. Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors.
- Google Patents. Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER.
- Google Patents. NITRIC OXIDE RELEASING PRODRUGS OF THERAPEUTIC AGENTS.
- The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
- Google Patents. Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1.
- PubChem. 4-Amino-3-chloropyridine-2-carboxylic acid | C6H5ClN2O2 | CID 2762773.
- ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
- Google Patents. The preparation method of 2-chloronicotinic acid.
- Eureka | Patsnap. Method for preparing 2-chloronicotinic acid.
- NIH. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
- TÜBİTAK Academic Journals. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.
- Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloropropane.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-2-chloropyridine-4-carboxylic acid [xieshichem.com]
- 6. 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER(173435-41-1) 1H NMR spectrum [chemicalbook.com]
- 7. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 3-Amino-2-chloroisonicotinic Acid
Introduction: The Role of a Versatile Heterocyclic Building Block
3-Amino-2-chloroisonicotinic acid (CAS: 58483-94-6) is a substituted pyridine derivative that serves as a crucial synthetic intermediate in medicinal and organic chemistry.[1] Its molecular architecture, featuring a pyridine core functionalized with amino, chloro, and carboxylic acid groups, offers multiple reaction sites for building more complex molecular entities. Compounds of this class are integral to the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, with the isonicotinic acid scaffold being fundamental to the structure of established therapeutics.[1]
For researchers in drug development, a thorough understanding of the physicochemical properties of such a starting material is not merely academic; it is a foundational requirement for process development, formulation, quality control, and predicting biochemical interactions. These properties govern critical parameters such as solubility, dissolution rate, stability, and membrane permeability, which are determinants of a potential drug candidate's ultimate bioavailability and efficacy.
This guide provides a comprehensive overview of the known physical properties of this compound. It addresses the current landscape of available data, which is heavily reliant on computational models, and provides field-proven, detailed experimental protocols for determining these essential characteristics in the laboratory. This dual approach of presenting known data while empowering the researcher to generate new, reliable data is central to sound scientific practice.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is the first step in any scientific investigation. The key identifiers and structural properties for this compound are summarized below.
Chemical Structure
The arrangement of atoms and functional groups dictates the entirety of the molecule's chemical and physical behavior. The amino group and the carboxylic acid impart both basic and acidic characteristics, while the chlorine atom influences the electron distribution of the pyridine ring and overall lipophilicity.
Caption: 2D Structure of this compound.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 58483-94-6 | [2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [2] |
| Molecular Weight | 172.57 g/mol | [3] |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [3] |
| Synonyms | 3-Amino-2-chloropyridine-4-carboxylic acid, 2-Chloro-3-aminoisonicotinic Acid | [3] |
Computationally Predicted Physical Properties
As of the date of this publication, experimentally determined physical property data for this compound is not widely available in public databases. This is common for specialized synthetic intermediates. In such cases, computational (in silico) models provide valuable first-pass estimations that guide experimental design and handling. The following properties have been computed by established algorithms and are available on the PubChem database.[3]
| Property | Predicted Value | Significance in Drug Development |
| XLogP3-AA | 1.2 | An estimate of the octanol-water partition coefficient (LogP). A value in this range suggests moderate lipophilicity, which can be favorable for cell membrane permeability. |
| Hydrogen Bond Donor Count | 3 | The number of N-H and O-H bonds. Influences solubility in polar protic solvents and binding interactions with biological targets. |
| Hydrogen Bond Acceptor Count | 4 | The number of N and O atoms. Affects solubility and target binding. |
| Rotatable Bond Count | 1 | A measure of molecular flexibility. Low values indicate a more rigid structure, which can be entropically favorable for binding to a target. |
| Topological Polar Surface Area (TPSA) | 76.2 Ų | The surface sum over all polar atoms. A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values under 140 Ų are often associated with good oral bioavailability. |
| Exact Mass | 172.0039551 Da | The calculated mass of the most abundant isotope of each element. Crucial for mass spectrometry analysis. |
Trustworthiness Note: These values are predictions.[3] While based on robust algorithms, they are not a substitute for empirical data. They should be used for preliminary assessment and to guide the experimental work detailed in the subsequent sections.
Melting Point and Thermal Behavior
The melting point (Tₘ) is a fundamental physical property indicating the temperature at which a substance transitions from a solid to a liquid. For a crystalline solid, it is a sharp, well-defined temperature that serves as a primary indicator of purity. A broad melting range often suggests the presence of impurities. From a drug development perspective, Tₘ is linked to lattice energy, which in turn influences solubility and dissolution rate.
Current Data Status
No experimentally verified melting point for this compound is consistently reported in publicly accessible databases. This necessitates experimental determination.
Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the gold-standard technique for determining the thermal properties of pharmaceutical compounds.[4][5] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting onset and peak.[6]
Causality and Self-Validation: This protocol is inherently self-validating through the use of a certified reference standard (e.g., Indium) to calibrate the instrument's temperature and enthalpy scales. The sharpness of the melting endotherm obtained for the test sample provides an internal check on its purity.
Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Methodology:
-
Instrument Calibration: Prior to sample analysis, calibrate the DSC instrument's temperature and heat flow using a certified indium standard.[4] The measured onset of melting for indium should be within the accepted range (typically 156.6 ± 0.3°C).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Place the lid on the pan and hermetically seal it using a sample press.
-
Reference Preparation: Prepare an empty reference pan by hermetically sealing an empty aluminum pan and lid.
-
Instrument Setup: Place the sample pan and the reference pan into their respective positions in the DSC measurement cell.
-
Thermal Program: Set up the thermal method. A typical program for a novel compound involves an initial equilibration step, followed by a heating ramp, and a final cooling step.
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting event will appear as an endothermic peak.
-
The Onset Temperature , determined by the intersection of the baseline with the tangent of the peak's leading edge, is reported as the melting point (Tₘ).[6]
-
The area under the peak corresponds to the heat of fusion (ΔHfus), providing information on the material's crystallinity.
-
Solubility Profile
Solubility, the concentration of a solute in a saturated solution at a given temperature, is one of the most critical properties in drug development.[8] Aqueous solubility directly impacts dissolution and, consequently, absorption and bioavailability.
Current Data Status
Authoritative Protocol: Equilibrium Solubility Determination by the Saturation Shake-Flask Method
The saturation shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[9] It involves agitating an excess of the solid compound in a solvent for a sufficient time to allow equilibrium to be reached, followed by quantification of the dissolved compound in the supernatant.
Causality and Self-Validation: The protocol's trustworthiness is established by ensuring that a true equilibrium has been reached. This is validated by measuring the concentration at multiple time points (e.g., 24 and 48 hours) and confirming that the concentration no longer increases. The presence of undissolved solid material throughout the experiment is a visual confirmation that saturation has been maintained.
Step-by-Step Methodology:
-
System Preparation: Add an amount of this compound to a series of glass vials sufficient to exceed its expected solubility (e.g., 5-10 mg).
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for an extended period.[10] A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To separate the saturated solution from the solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the vials at high speed and carefully pipette the supernatant. This step is critical to avoid transferring solid particles, which would artificially inflate the measured concentration.
-
Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or µg/mL.
Acidity Constant (pKa)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a functional group is 50% ionized and 50% neutral. For a molecule like this compound with both an acidic (carboxylic acid) and a basic (amino) group, there will be at least two pKa values. These values are paramount as they dictate the charge state of the molecule at any given pH, which profoundly affects its solubility, lipophilicity, and interaction with biological membranes and targets.[11]
Current Data Status
Experimentally determined pKa values for this compound are not available in the literature. Based on analogous structures, one can predict a pKa for the carboxylic acid group (similar to other pyridine carboxylic acids) and another for the protonated amino group. However, these are only estimations, and experimental determination is required for accuracy.
Authoritative Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and historically standard method for pKa measurement.[12] It involves the gradual addition of a titrant (acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve.[13]
Causality and Self-Validation: The method's validity is ensured by the proper calibration of the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[13] The shape of the titration curve and the sharpness of the inflection points provide direct evidence of the acid-base transitions occurring, and the half-equivalence point directly corresponds to the pKa.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using standard, certified aqueous buffers (pH 4.01, 7.00, and 10.01).
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water.[11] To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[13]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration, especially when titrating with a base.[11]
-
Titration - Acidic pKa:
-
Add a small amount of 0.1 M HCl to the solution to fully protonate both the amino and carboxylate groups (e.g., to pH ~2).
-
Titrate the solution by adding small, precise increments (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Titration - Basic pKa: Continue the titration into the higher pH range to observe the deprotonation of the amino group.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak(s) of the first derivative plot correspond to the equivalence point(s).
-
The volume at the half-equivalence point (half the volume of titrant needed to reach the first equivalence point) corresponds to the first pKa. At this point on the titration curve, pH = pKa.[13] Subsequent half-equivalence points will correspond to other pKa values.
-
Safety and Handling
While a specific, verified Safety Data Sheet (SDS) for this compound should be obtained from the chemical supplier before use, data from structurally related compounds suggest the following handling precautions are prudent.
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere to ensure long-term stability.[1]
Conclusion
This compound is a valuable building block for chemical synthesis. This guide has established that while its fundamental identifiers are well-documented, a significant gap exists in the public domain regarding its experimentally determined physical properties. The provided computational data serves as a useful starting point, but the detailed, authoritative protocols for determining melting point, solubility, and pKa are presented to empower researchers to generate the robust, empirical data required for serious drug development and chemical processing applications. Adherence to these standardized methods will ensure data quality, reproducibility, and ultimately, a more profound understanding of this versatile compound's behavior.
References
- European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Applus+ Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. DatapointLabs.
- Appchem. (n.d.). This compound | 58483-94-6.
- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
- Nanjing Bike Biotechnology Co., Ltd. (n.d.). 3-Amino-2-chloro-6-methyl-isonicotinic acid ethyl ester.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal.
- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
- U.S. Pharmacopeial Convention. (n.d.). <1171> PHASE-SOLUBILITY ANALYSIS. uspbpep.com.
- CureFFI.org. (2016). Differential scanning calorimetry.
- SciELO. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences.
- SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series.
- JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.
- U.S. Pharmacopeial Convention. (2016). <1236> Solubility Measurements. USP-NF.
- Scribd. (n.d.). Solubility Verification Methods.
- University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- U.S. Pharmacopeial Convention. (2016). <1236> Solubility Measurements - Notice of Intent to Revise. USP-NF.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. uspnf.com [uspnf.com]
- 9. biorelevant.com [biorelevant.com]
- 10. uspbpep.com [uspbpep.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
3-Amino-2-chloroisonicotinic acid solubility data
An In-Depth Technical Guide to the Solubility of 3-Amino-2-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS: 58483-94-6), a key heterocyclic building block in medicinal and agricultural chemistry.[1] In the absence of extensive public domain data, this document establishes a framework for understanding and determining its solubility through theoretical principles and validated experimental protocols. We delve into the critical physicochemical properties of the molecule, explore the profound influence of pH and solvent selection on its solubility, and provide detailed, step-by-step methodologies for accurate solubility measurement using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry. This guide is intended to equip researchers with the necessary tools to effectively work with this compound in a variety of research and development settings.
Introduction to this compound
This compound, systematically named 3-amino-2-chloropyridine-4-carboxylic acid, is a substituted pyridine derivative.[1][2] Its molecular structure is characterized by a pyridine ring functionalized with an amino group at the 3-position, a chloro group at the 2-position, and a carboxylic acid at the 4-position. This trifunctional arrangement makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1]
The solubility of a compound is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. For drug development professionals, understanding solubility is paramount as it directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[3][4][5] This guide provides the foundational knowledge and practical protocols to assess the solubility of this important chemical entity.
Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. The key physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [1][2] |
| CAS Number | 58483-94-6 | [6][7] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][7] |
| Molecular Weight | 172.57 g/mol | [1][2][7] |
| Calculated XLogP3 | 1.2 | [2] |
| SMILES | NC1=C(C=CN=C1Cl)C(O)=O |
Structural Causality:
-
Amphoteric Nature: The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes the molecule amphoteric. This is the single most important feature governing its aqueous solubility, which will be highly dependent on the pH of the solution.[8][9]
-
Hydrogen Bonding: The amino and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor. This facilitates strong intermolecular interactions and suggests potential solubility in polar, protic solvents like water and alcohols.[10][11]
-
Polarity and Lipophilicity: The chloro-substituted pyridine ring contributes to the molecule's lipophilicity. The calculated XLogP3 of 1.2 indicates a moderate balance between hydrophilicity and lipophilicity.[2] This suggests that while it will have some aqueous solubility, it will also be soluble in a range of organic solvents.[11]
The Theoretical Framework of Solubility
The Critical Influence of pH on Aqueous Solubility
As an amphoteric substance, this compound can exist in different ionic states in an aqueous solution: a cationic form at low pH, a zwitterionic/neutral form at intermediate pH, and an anionic form at high pH.
-
At Low pH (pH < pKa₁): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge.
-
At Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to a carboxylate (-COO⁻) while the amino group remains protonated (-NH₃⁺), forming a zwitterion. The molecule has no net charge at its isoelectric point (pI). Solubility is typically at its minimum near the pI.[12]
-
At High pH (pH > pKa₂): The amino group is deprotonated (-NH₂), and the molecule carries a net negative charge.
While the exact pKa values for this compound are not documented, we can estimate them based on similar structures. The pKa of the carboxylic acid group (pKa₁) is expected to be around 2-3, similar to other amino acids.[8][13] The pKa of the pyridinium nitrogen, influenced by the electron-withdrawing chloro and carboxyl groups, and the amino group (pKa₂) will dictate the transition to the anionic form. The solubility is expected to be lowest near the isoelectric point and increase significantly as the pH moves away from the pI in either the acidic or basic direction.[10]
The Role of the Solvent
The principle of "like dissolves like" is a useful guide.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective due to their ability to form hydrogen bonds with the amino and carboxylic acid groups of the solute.[10][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds and are expected to dissolve this compound well.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar functional groups, the compound is expected to have very low solubility in nonpolar solvents.
The Effect of Temperature
The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be described by the van't Hoff equation. For practical laboratory purposes, solubility experiments should always be conducted at a controlled and reported temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).[12]
Experimental Protocol for Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.[12] It is a robust method that ensures the system has reached thermodynamic equilibrium.
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at a specific pH, water, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated supernatant. This is a critical step and is best achieved by centrifugation at high speed (e.g., >10,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5]
-
Sample Preparation: Carefully aspirate a precise volume of the clear supernatant. Dilute this sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry (detailed in Section 5).
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of µg/mL, mg/mL, or molarity.
-
Validation: To confirm equilibrium has been reached, the remaining solid can be analyzed (e.g., by DSC or PXRD) to ensure no polymorphic transformation has occurred during the experiment.[5]
Caption: Workflow for equilibrium solubility determination.
Analytical Methodologies for Quantification
A reliable and validated analytical method is essential for accurate solubility measurement.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.
Suggested HPLC Method:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A good starting point is a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Detection: UV detector set at a wavelength of maximum absorbance (λmax), which should be determined by scanning a dilute solution of the compound from 200-400 nm.
-
Quantification: Generate a calibration curve using at least five standard solutions of this compound of known concentrations. The curve should demonstrate linearity with a correlation coefficient (r²) > 0.999.
UV-Vis Spectrophotometry
For a quick and simple estimation of solubility, UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and no interfering excipients are present.
Protocol:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.
-
Create Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance vs. concentration to create a standard curve and determine the molar absorptivity (extinction coefficient) according to the Beer-Lambert law.
-
Analyze Sample: Measure the absorbance of the diluted supernatant from the solubility experiment and use the calibration curve to determine its concentration.
Predicted Solubility in Common Laboratory Solvents
While experimental determination is necessary for precise values, a qualitative prediction based on chemical principles is valuable for experimental design.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | pH-dependent | Amphoteric nature; hydrogen bonding. Low solubility near pI, higher at acidic/basic pH.[10] |
| Methanol / Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with -COOH and -NH₂ groups.[10][11] |
| DMSO / DMF | Polar Aprotic | Soluble | High polarity and ability to disrupt solute-solute interactions.[14] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Moderately polar, less effective at hydrogen bonding than protic solvents. |
| Acetone | Polar Aprotic | Sparingly Soluble | Lower polarity than acetonitrile. |
| Dichloromethane | Nonpolar Aprotic | Insoluble | Insufficient polarity to dissolve the highly functionalized solute. |
| Toluene / Hexane | Nonpolar Aprotic | Insoluble | Nonpolar nature is incompatible with the polar solute.[11] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, data from related compounds like 3-amino-2-chloropyridine suggests that standard laboratory precautions should be observed.[15]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[1]
Always consult the material's specific SDS from the supplier before handling.
Conclusion
This technical guide has outlined the key theoretical and practical considerations for determining the solubility of this compound. Its amphoteric nature makes its aqueous solubility highly pH-dependent, a critical factor for researchers in drug development and chemical synthesis. The provided experimental protocols for the shake-flask method, coupled with HPLC and UV-Vis analysis, offer a robust framework for generating reliable and reproducible solubility data. By applying these principles and methodologies, researchers can effectively characterize this versatile building block, enabling its successful application in their scientific endeavors.
References
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Rheolution.
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). InTech.
- Isonicotinic acid - Solubility of Things. (n.d.). Solubility of Things.
- Fakhree, M. A. A., Delgado, D. R., Martínez, F., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
- Isonicotinamide. (n.d.). In Wikipedia.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2019). ResearchGate.
- Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. (2011). ResearchGate.
- This compound. (n.d.). PubChem.
- This compound | 58483-94-6. (n.d.). Appchem.
- 3-Amino-2-chloropyridine-4-carboxylic acid. (n.d.). Chembase.cn.
- Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.
- 3-Amino-2-chloroisonicotinaldehyde. (n.d.). PubChem.
- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (2017). ResearchGate.
- Amino acid pKa and pKi values. (n.d.). Isca Biochemicals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rheolution.com [rheolution.com]
- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. 3-Amino-2-chloropyridine-4-carboxylic acid [xieshichem.com]
- 7. synchem.de [synchem.de]
- 8. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 15. 3-Amino-2-chloropyridine 98 6298-19-7 [sigmaaldrich.com]
A Technical Guide to the Spectral Characteristics of 3-Amino-2-chloroisonicotinic Acid
Introduction
3-Amino-2-chloroisonicotinic acid, with the chemical formula C₆H₅ClN₂O₂, is a substituted pyridine derivative that serves as a crucial building block in the fields of medicinal chemistry and drug development.[1] Its structural arrangement, featuring a pyridine ring substituted with an amino group, a chlorine atom, and a carboxylic acid, makes it a versatile precursor for synthesizing a wide array of complex heterocyclic molecules. The inherent functionalities allow for diverse chemical modifications, enabling the exploration of novel chemical entities with potential therapeutic applications.
Molecular Structure and Properties
-
IUPAC Name: 3-amino-2-chloropyridine-4-carboxylic acid[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to reveal two signals in the aromatic region corresponding to the protons on the pyridine ring, along with broader signals for the amino and carboxylic acid protons. The electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups will influence the chemical shifts of the ring protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 | ~7.8 - 8.0 | Doublet (d) | 1H |
| H-6 | ~8.1 - 8.3 | Doublet (d) | 1H |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H |
Causality Behind Predictions:
-
H-5 and H-6: The pyridine ring protons are expected to be deshielded and appear at high chemical shifts. The proton at the C-6 position is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The coupling between H-5 and H-6 should result in a doublet for each signal, with a coupling constant (J) typical for ortho-coupling in pyridine rings (~5 Hz).
-
-NH₂ Protons: The protons of the amino group are expected to appear as a broad singlet. The exact chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
-COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift, often above 12 ppm. This signal is readily exchangeable with D₂O, leading to its disappearance from the spectrum upon addition of a drop of D₂O, a classic confirmatory test.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~148 - 152 |
| C-3 | ~140 - 144 |
| C-4 | ~145 - 149 |
| C-5 | ~118 - 122 |
| C-6 | ~150 - 154 |
| -COOH | ~165 - 170 |
Causality Behind Predictions:
-
Pyridine Ring Carbons: The carbons of the pyridine ring are expected to resonate in the aromatic region. C-2, C-4, and C-6 are anticipated to be the most downfield due to their direct attachment to electronegative atoms (Cl, N, and the carboxylic acid group). C-3, bearing the amino group, will also be significantly downfield. C-5 is expected to be the most upfield of the ring carbons.
-
Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded carbon in the molecule, appearing at a very high chemical shift, typically in the range of 165-170 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and allow for the observation of exchangeable protons).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and pyridine ring functionalities.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=C and C=N Stretches (Pyridine Ring) | 1550 - 1650 | Medium to Strong |
| N-H Bend (Amino) | 1600 - 1650 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Causality Behind Predictions:
-
O-H and N-H Stretching Region: The spectrum will be characterized by a very broad absorption from the carboxylic acid O-H stretch, which is due to extensive hydrogen bonding. Superimposed on this broad band, two sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine are expected.
-
Carbonyl Stretching Region: A strong, sharp absorption band corresponding to the C=O stretch of the carboxylic acid will be a prominent feature. Its position may be slightly influenced by intramolecular hydrogen bonding.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions arising from various bending and stretching vibrations, including those of the pyridine ring and the C-Cl bond.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 172. Due to the presence of chlorine, an M+2 peak at m/z 174 with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of a monochlorinated compound.
-
Major Fragmentation Pathways:
-
Loss of COOH: A significant fragment at m/z 127 (and 129) corresponding to the loss of the carboxylic acid group (45 Da).
-
Loss of Cl: A fragment at m/z 137 resulting from the loss of a chlorine atom (35 Da).
-
Decarboxylation: Loss of CO₂ (44 Da) to give a fragment at m/z 128 (and 130).
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range of approximately m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust predictive framework for the characterization of this compound. The anticipated NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparative analysis, offer a detailed spectral signature for this compound. The ¹H NMR spectrum is expected to show two distinct aromatic doublets, while the ¹³C NMR will display six signals for the pyridine and carboxylic acid carbons. The IR spectrum will be dominated by characteristic absorptions from the amino and carboxylic acid functional groups. Finally, the mass spectrum will be defined by its molecular ion peak with a characteristic chlorine isotopic pattern and predictable fragmentation pathways. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this compound in their synthetic endeavors.
References
- PubChem. This compound | C6H5ClN2O2 | CID 21464344. [Link]
- NIST. 3-Aminoisonicotinic acid. [Link]
- Appchem. This compound | 58483-94-6. [Link]
- NIST. 3-Amino-2-chloropyridine. [Link]
Sources
An In-depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid as a Core Starting Material
This guide provides an in-depth technical overview of 3-Amino-2-chloroisonicotinic acid, a pivotal starting material for researchers, scientists, and professionals in drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical application. We will explore the synthesis, characterization, and critical applications of this versatile building block, with a focus on the causal relationships that underpin key experimental choices.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 58483-94-6) is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctionalized scaffold, featuring an amino group, a chloro substituent, and a carboxylic acid on a pyridine ring, offers a versatile platform for a wide array of chemical transformations. This strategic combination of reactive sites makes it an invaluable precursor in the fields of medicinal chemistry and agrochemicals.[1]
The pyridine core is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this compound allows for the regioselective introduction of further complexity, making it a sought-after building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [1] |
| CAS Number | 58483-94-6 | [4] |
Synthetic Strategies: Pathways to a Versatile Intermediate
Several synthetic routes to this compound have been developed, each with its own set of advantages and considerations. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity of the final product.
Hydrolysis of Methyl 3-Amino-2-chloroisonicotinate
A common and straightforward approach involves the hydrolysis of the corresponding methyl ester, methyl 3-amino-2-chloroisonicotinate. This method is often favored due to the relative accessibility of the ester precursor.
The ester is typically subjected to alkaline hydrolysis using a base such as sodium hydroxide or lithium hydroxide in a suitable solvent system, often a mixture of water and an organic solvent like methanol or THF to ensure solubility. The reaction is generally carried out at elevated temperatures to drive the reaction to completion. Acidification of the reaction mixture then precipitates the desired carboxylic acid.
Oxidation of 3-Amino-2-chloro-4-methylpyridine
An alternative strategy involves the oxidation of the methyl group of 3-Amino-2-chloro-4-methylpyridine. This starting material is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[5] Strong oxidizing agents such as potassium permanganate (KMnO₄) can be employed to convert the methyl group to a carboxylic acid.
This reaction requires careful control of conditions to avoid over-oxidation or degradation of the pyridine ring. The amino and chloro substituents can influence the reactivity of the ring, making the choice of oxidant and reaction parameters critical for achieving a good yield.
Chlorination of 3-Aminoisonicotinic Acid
Direct chlorination of 3-aminoisonicotinic acid presents a more direct route, though it can be challenging due to the directing effects of the amino and carboxyl groups, potentially leading to a mixture of products.
The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 2- and 6-positions are activated. The carboxylic acid is a deactivating group. The regioselectivity of the chlorination can be influenced by the choice of chlorinating agent and reaction conditions.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and available equipment.
Protocol for Alkaline Hydrolysis of Methyl 3-Amino-2-chloroisonicotinate
This protocol is based on general procedures for the hydrolysis of esters of amino acids.[6]
Materials:
-
Methyl 3-amino-2-chloroisonicotinate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve methyl 3-amino-2-chloroisonicotinate (1 equivalent) in a mixture of methanol or THF and water.
-
Add sodium hydroxide or lithium hydroxide (1.1 - 1.5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an organic solvent was used, remove it under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to adjust the pH to approximately 3-4. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water.
-
Dry the product under vacuum to obtain this compound.
Purification and Characterization
Purification of this compound is typically achieved by recrystallization. The choice of solvent is critical for obtaining a high-purity product.
Purification by Recrystallization
A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[7] For amino acids, mixtures of water and a miscible organic solvent like ethanol or acetone are often effective.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., ethanol/water).
-
If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
-
Perform a hot gravity filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Spectroscopic Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ ~7.8-8.0 (d, 1H, pyridine H-6), δ ~7.0-7.2 (d, 1H, pyridine H-5), δ ~5.5-6.5 (br s, 2H, -NH₂), δ ~13.0 (br s, 1H, -COOH) |
| ¹³C NMR (DMSO-d₆) | δ ~165-170 (C=O), δ ~150-155 (C-Cl), δ ~145-150 (C-NH₂), δ ~138-142 (C-6), δ ~115-120 (C-5), δ ~110-115 (C-4) |
| FTIR (KBr) | ~3400-3200 cm⁻¹ (N-H stretching), ~3200-2500 cm⁻¹ (O-H stretching of carboxylic acid), ~1700 cm⁻¹ (C=O stretching), ~1620 cm⁻¹ (N-H bending), ~1580-1450 cm⁻¹ (C=C and C=N stretching of pyridine ring) |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z ~171 |
Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.
Applications in Drug Discovery
The trifunctional nature of this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery. Its primary application lies in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
For example, substituted aminopyridines are known to be effective hinge-binding motifs in many kinase inhibitors. The amino group of this compound can act as a key hydrogen bond donor, while the carboxylic acid and chloro functionalities provide handles for further chemical modification to enhance potency and selectivity.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important starting material in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis can be achieved through several viable routes, with the hydrolysis of its methyl ester being a common and practical approach. Proper purification and thorough characterization are essential to ensure its suitability for subsequent synthetic transformations. The versatile reactivity of this molecule will undoubtedly continue to be exploited in the quest for new and improved therapeutic agents.
References
- PubChem. This compound. [Link]
- Appchem. This compound. [Link]
- ResearchGate.
- University of Rochester.
- MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- MDPI.
- BYJU'S. Electrophilic Substitution Reaction Mechanism. [Link]
- Google Patents. Amino-quinolines as kinase inhibitors.
- Semantic Scholar. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]
- Justia Patents. bifunctional chimeric molecules for labeling of kinases with target binding moieties and methods of use thereof. [Link]
Sources
- 1. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2005009435A1 - Aminopyrazole compounds and use as chk1 inhibitors - Google Patents [patents.google.com]
- 4. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
An In-Depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
3-Amino-2-chloroisonicotinic acid, with the CAS number 58483-94-6 and IUPAC name 3-amino-2-chloropyridine-4-carboxylic acid, is a substituted pyridine derivative that has emerged as a crucial building block in organic and medicinal chemistry.[1][2][3] Its unique trifunctionalized pyridine ring, featuring amino, chloro, and carboxylic acid moieties, offers a versatile platform for the synthesis of complex heterocyclic compounds with significant biological activities. This guide provides an in-depth exploration of the discovery, historical synthetic evolution, and key applications of this important chemical intermediate.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 58483-94-6 | [1][2][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][3] |
| Molecular Weight | 172.57 g/mol | [1] |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [1] |
| Appearance | White to pale yellow crystalline powder | [4] |
| Melting Point | >300 °C | [4] |
| Density | 1.417 g/cm³ | [4] |
| Storage | Store in a sealed, cool, and dry environment | [4] |
The Genesis of a Scaffold: Discovery and Historical Context
While a singular "discovery" paper for this compound is not readily apparent in the literature, its emergence is intrinsically linked to the broader exploration of substituted pyridine chemistry in the latter half of the 20th century. The foundational work on the synthesis of related structures, such as 2-halonicotinic acids and aminohalopyridines, laid the groundwork for the eventual synthesis and utilization of this specific molecule.
Key research from the late 1970s and early 1980s by chemists like J.J. Baldwin and D. Chapman was pivotal in developing methods for the functionalization of the pyridine ring.[2] Their investigations into the synthesis of substituted 2-halonicotinic acid derivatives and pyrazolopyridines, respectively, provided the chemical community with the tools and understanding necessary to construct complex pyridine-based molecules.[2]
The synthesis of the closely related compound, 3-amino-2-chloro-4-methylpyridine, a key intermediate for the HIV reverse transcriptase inhibitor nevirapine , is well-documented and offers significant insight into the probable synthetic strategies for this compound.[2][5] Patents filed by companies like Boehringer Ingelheim Pharmaceuticals in the 1990s frequently cite the earlier work of Chapman and others, highlighting the iterative nature of synthetic methodology development in this chemical space.[2][5]
It is highly probable that the first synthesis of this compound was achieved as part of broader research programs aimed at creating libraries of substituted nicotinic and isonicotinic acids for screening as potential agrochemicals or pharmaceuticals.
The Art of Synthesis: Key Methodologies
The synthesis of this compound and its derivatives relies on a series of well-established organic reactions. The primary challenge lies in the regioselective introduction of the three distinct functional groups onto the pyridine ring. While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not prevalent, a retrosynthetic analysis based on the synthesis of its analogs provides a logical and scientifically sound approach.
A plausible synthetic pathway can be envisioned starting from a readily available pyridine derivative, such as a nicotinic or isonicotinic acid. The key transformations would involve:
-
Chlorination: Introduction of the chlorine atom at the 2-position.
-
Nitration: Introduction of a nitro group at the 3-position, which can subsequently be reduced to the amino group.
-
Carboxylation/Functional Group Interconversion: Ensuring the presence of the carboxylic acid group at the 4-position.
The following diagram illustrates a generalized synthetic workflow, drawing parallels from the established synthesis of related compounds.
Sources
An In-depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 3-Amino-2-chloroisonicotinic acid, a pivotal heterocyclic building block in modern organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthetic strategies, and practical applications of this versatile molecule. We will explore the causality behind experimental choices, offering field-proven insights to bridge theoretical knowledge with practical application.
Introduction: The Strategic Importance of a Multifunctional Heterocycle
This compound (also known as 3-amino-2-chloropyridine-4-carboxylic acid) is a substituted pyridine derivative whose value lies in the strategic arrangement of its functional groups. The pyridine ring, a common motif in bioactive molecules, is decorated with an amino group, a chloro atom, and a carboxylic acid. This trifecta of functionalities offers orthogonal reactivity, making it an exceptionally versatile precursor for constructing complex molecular architectures.[1]
-
The amino group serves as a key nucleophile or a site for diazotization, enabling the introduction of a wide array of substituents.
-
The chloro atom is a classic leaving group, susceptible to nucleophilic aromatic substitution, a cornerstone of cross-coupling reactions.
-
The carboxylic acid provides a handle for forming amides, esters, and other derivatives, crucial for peptide synthesis and prodrug strategies.[2]
This unique combination makes it a sought-after intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals, where fine-tuning molecular properties is paramount for efficacy and safety.[1][3]
Physicochemical & Structural Properties
A foundational understanding of a molecule begins with its basic properties. These data are critical for experimental design, from selecting appropriate solvents to interpreting analytical results.
| Property | Value | Source |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | PubChem |
| CAS Number | 58483-94-6 | Appchem, Benchchem[4][5] |
| Molecular Formula | C₆H₅ClN₂O₂ | PubChem, Appchem[4] |
| Molecular Weight | 172.57 g/mol | PubChem |
| Appearance | White to pale yellow crystalline powder | Inferred from related compounds |
| SMILES | NC1=C(C=CN=C1Cl)C(O)=O | Appchem[4] |
| InChIKey | OCZSHUDRIPCTBS-UHFFFAOYSA-N | PubChem |
Synthesis Strategies: A Chemist's Perspective
The synthesis of substituted pyridines can be challenging. While specific, high-yield industrial syntheses for this compound are not extensively detailed in publicly accessible literature, we can infer logical and effective routes based on established pyridine chemistry and methods reported for analogous structures.[6][7]
A plausible and common strategy involves the construction and subsequent functionalization of the pyridine ring. Many synthetic routes for related chloropyridines start from readily available precursors like nicotinic acid or picolines.[6][8] For instance, the synthesis of 2-chloronicotinic acid often involves the chlorination of nicotinic acid N-oxide with reagents like phosphorus oxychloride (POCl₃).[8] Similarly, the synthesis of 4-Amino-2-chloropyridine can be achieved through the nitration and subsequent reduction of 2-chloropyridine.[7]
The diagram below illustrates a conceptual synthetic workflow, demonstrating how a chemist might approach the synthesis of the target molecule, emphasizing the logical flow of transformations.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, lab-scale synthesis adapted from established methods for similar pyridine derivatives.[7] The rationale is to first introduce the nitro group, which then directs the chlorination and can finally be reduced to the desired amine.
Objective: To synthesize this compound from 3-Aminoisonicotinic acid.
Materials:
-
3-Aminoisonicotinic acid (1 eq)[9]
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Sodium Bisulfite
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath, magnetic stirrer, round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Diazotization and Sandmeyer Reaction (Chlorination):
-
Rationale: This two-step, one-pot procedure replaces the amino group with a chloro group via a diazonium salt intermediate. This is a classic transformation for aromatic amines.
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of 3-aminoisonicotinic acid in 100 mL of 6M hydrochloric acid.[9]
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (12 g, 0.12 mol) in 50 mL of concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Isolation of 2-Chloroisonicotinic Acid:
-
Rationale: This step aims to neutralize the acidic solution and extract the chlorinated product into an organic solvent.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with 100 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloroisonicotinic acid.
-
-
Nitration:
-
Rationale: Introduction of a nitro group ortho to the directing carboxylic acid group.
-
Carefully add the crude 2-chloroisonicotinic acid to a mixture of 50 mL of concentrated sulfuric acid and 50 mL of fuming nitric acid at 0 °C.
-
Allow the mixture to slowly warm to room temperature and then heat at 90 °C for 4 hours.
-
Pour the reaction mixture onto crushed ice, and the solid 2-chloro-3-nitroisonicotinic acid will precipitate.
-
Filter the solid, wash with cold water, and dry.
-
-
Reduction of the Nitro Group:
-
Rationale: The final step is the selective reduction of the nitro group to an amino group, using a standard method like iron in acidic medium, which is effective and cost-efficient.
-
Suspend the crude 2-chloro-3-nitroisonicotinic acid in a mixture of ethanol and water.
-
Add iron powder (3 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
Once complete, filter the hot solution through celite to remove the iron salts.
-
Concentrate the filtrate, and adjust the pH to be slightly basic (pH ~8) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Chemical Reactivity and Derivatization
The true power of this compound lies in the differential reactivity of its functional groups, allowing for sequential and selective modifications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. appchemical.com [appchemical.com]
- 5. 3-Amino-2-chloropyridine-4-carboxylic acid [xieshichem.com]
- 6. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. 3-Aminoisonicotinic acid [webbook.nist.gov]
Unlocking the Potential of 3-Amino-2-chloroisonicotinic Acid: A Guide to Emerging Research Frontiers
Abstract
3-Amino-2-chloroisonicotinic acid is a versatile, yet underexplored, heterocyclic building block poised for significant contributions across medicinal chemistry, agrochemicals, and materials science. Its unique trifunctionalized pyridine core, featuring an amino group, a chloro substituent, and a carboxylic acid, offers a rich chemical canvas for the synthesis of novel compounds with diverse biological activities and material properties. This guide provides an in-depth exploration of promising research avenues for this compound, complete with scientific rationale, detailed experimental protocols, and proposed molecular design strategies. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable insights necessary to harness the full potential of this intriguing molecule.
Introduction: The Strategic Value of a Trifunctionalized Pyridine Scaffold
This compound (CAS 58483-94-6) is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol .[1][2][3] Its structure is characterized by a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 2-position, and a carboxylic acid at the 4-position (isonicotinic acid). This arrangement of functional groups makes it a highly valuable synthetic intermediate for creating complex molecules.[1] While direct applications of this specific acid are not extensively documented, the broader families of aminopyridines and pyridine carboxylic acids are cornerstones in the development of pharmaceuticals and agrochemicals.[1] This guide will illuminate the untapped potential of this compound by proposing research directions grounded in the established utility of its constituent chemical motifs.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 172.57 g/mol | [1][2] |
| CAS Number | 58483-94-6 | [2][3] |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [2] |
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically approved drugs and investigational compounds.[4] The presence of the amino and chloro groups on the this compound backbone allows for systematic chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents.
Kinase Inhibitors for Oncology and Inflammatory Diseases
Scientific Rationale: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer and inflammatory diseases. The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity. The chloro and carboxylic acid groups of this compound provide orthogonal handles for synthetic diversification to target the solvent-exposed regions and the ribose pocket of the ATP-binding site.
Proposed Research Workflow:
Caption: Proposed workflow for the development of kinase inhibitors.
Experimental Protocol: Synthesis of a Candidate Kinase Inhibitor Library
-
Amide Coupling: To a solution of this compound (1.0 equiv.) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 equiv.) and a base like DIPEA (2.0 equiv.). Stir for 10 minutes, then add a diverse panel of primary or secondary amines (1.1 equiv.). Stir at room temperature for 12-24 hours.
-
Cross-Coupling: The resulting amides can be further diversified via palladium-catalyzed cross-coupling reactions. For a Suzuki coupling, combine the amide (1.0 equiv.), an aryl or heteroaryl boronic acid (1.5 equiv.), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 equiv.) in a solvent mixture like dioxane/water. Heat under an inert atmosphere until the reaction is complete.[5][6]
-
Purification and Characterization: Purify the final products by flash chromatography. Characterize each compound using ¹H NMR, ¹³C NMR, and LC-MS.
-
Biological Screening: Screen the library against a panel of cancer- or inflammation-relevant kinases (e.g., EGFR, BTK, JAKs) in biochemical assays to determine IC₅₀ values.
Anti-inflammatory Agents
Scientific Rationale: Chronic inflammation is a hallmark of many diseases. Substituted pyridine and pyrimidine derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in inflammatory pathways like cyclooxygenase (COX).[7][8][9][10] The functional groups on this compound can be modified to generate compounds that mimic the structures of known anti-inflammatory drugs.
Proposed Research Strategy:
-
Cyclization Reactions: The amino and carboxylic acid groups can be used to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess anti-inflammatory properties.[10]
-
Derivatization: The core structure can be derivatized to introduce pharmacophores known to be important for anti-inflammatory activity.
Antibacterial Agents
Scientific Rationale: The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. Aminopyridine derivatives have demonstrated antibacterial activity against a range of pathogens.[4][11][12][13][14] The unique electronic and steric properties of this compound can be exploited to design molecules that interfere with essential bacterial processes.
Experimental Protocol: Synthesis and Evaluation of Antibacterial Activity
-
Synthesis of Derivatives: Synthesize a library of derivatives using the methods described in section 2.1.
-
Antibacterial Screening: Screen the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using methods like broth microdilution to determine the minimum inhibitory concentration (MIC).
-
Mechanism of Action Studies: For active compounds, perform further studies to elucidate the mechanism of action, such as bacterial cell wall synthesis inhibition assays or DNA gyrase inhibition assays.
Agrochemicals: Designing Next-Generation Herbicides
Scientific Rationale: Pyridine carboxylic acids, such as picloram and clopyralid, are a well-established class of herbicides that act as synthetic auxins.[15][16] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth and ultimately death in susceptible broadleaf weeds.[15] this compound shares the core pyridine carboxylic acid structure, making it a promising starting point for the discovery of new herbicides with potentially improved efficacy, selectivity, or environmental profiles.
Proposed Research Workflow:
Caption: Proposed workflow for herbicide discovery.
Experimental Protocol: Synthesis and Evaluation of Herbicidal Activity
-
Synthesis of Analogs:
-
Esterification: Convert the carboxylic acid to a series of esters by reacting this compound with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents.
-
Amidation: Synthesize a range of amides as described in section 2.1.
-
N-functionalization: Modify the amino group through reactions like acylation or alkylation.
-
-
Herbicidal Screening:
-
Pre-emergence: Apply the synthesized compounds to soil in which seeds of various weed and crop species have been planted. Evaluate the inhibition of germination and seedling growth.
-
Post-emergence: Apply the compounds to the foliage of young, actively growing weed and crop plants. Assess plant injury and mortality over time.
-
-
Dose-Response Studies: For active compounds, conduct dose-response studies to determine the concentration required for 50% growth inhibition (GR₅₀).
Materials Science: Building Blocks for Functional Materials
The bifunctional nature of this compound, with its polymerizable amino and carboxylic acid groups, and its potential for metal coordination, makes it an attractive monomer for the synthesis of novel functional materials.
Functional Polymers
Scientific Rationale: Aminopyridine-containing polymers have been explored for applications such as oil/water separation and as materials with unique fluorescence properties.[17][18] The rigid pyridine core of this compound can impart thermal stability to polymers, while the functional groups provide sites for cross-linking or further modification.
Proposed Research Direction:
-
Polyamidation: Polymerize this compound with diacyl chlorides or other suitable comonomers to form polyamides. The properties of the resulting polymers can be tuned by the choice of the comonomer.
-
Synthesis of Microporous Polymers: Utilize cross-coupling reactions to synthesize conjugated microporous polymers with high surface areas for applications in gas storage or catalysis.[18]
Metal-Organic Frameworks (MOFs) and Coordination Complexes
Scientific Rationale: Isonicotinic acid and its derivatives are excellent ligands for the formation of coordination complexes and metal-organic frameworks (MOFs).[19][20][21][22][23] These materials have applications in catalysis, gas separation, and sensing. The amino and chloro substituents on this compound can influence the electronic properties and the coordination geometry of the resulting metal complexes, potentially leading to materials with novel properties.
Experimental Protocol: Synthesis of a Coordination Complex
-
Complexation: Dissolve this compound (2.0 equiv.) and a metal salt (e.g., Cu(OAc)₂, Zn(NO₃)₂) (1.0 equiv.) in a suitable solvent system (e.g., DMF/ethanol).
-
Crystal Growth: Slowly evaporate the solvent or use vapor diffusion with an anti-solvent to grow single crystals of the coordination complex.
-
Characterization: Characterize the resulting complex using single-crystal X-ray diffraction to determine its structure. Investigate its thermal stability using thermogravimetric analysis (TGA) and explore its potential catalytic activity or fluorescence properties.
Conclusion
This compound represents a promising, yet largely untapped, resource for chemical innovation. Its versatile structure provides a launchpad for the development of novel kinase inhibitors, anti-inflammatory agents, antibacterials, herbicides, and functional materials. The research directions and experimental protocols outlined in this guide are intended to serve as a catalyst for further investigation, empowering researchers to unlock the full scientific and commercial potential of this valuable chemical entity.
References
- Zuccotto, F., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3291-3306.
- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3423.
- Journal of Advanced Scientific Research. (2024).
- Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162-170.
- ACS Omega. (2023).
- MDPI. (2023). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands.
- Semantic Scholar. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107.
- PubMed. (n.d.). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide.
- ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- ResearchGate. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- ACS Publications. (2022). Multicomponent Polymerizations of Isocyanides, Aldehydes, and 2-Aminopyridine toward Imidazo[1,2-a]pyridine-Containing Fused Heterocyclic Polymers.
- RSC Publishing. (2021).
- Indian Academy of Sciences. (n.d.). Metal complexes of isonicotinic acid hydrazide.
- PubMed. (2011).
- NIH. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
- ResearchGate. (n.d.). Herbicides, Pyridine Carboxylate.
- Der Pharma Chemica. (n.d.).
- RSC Publishing. (n.d.).
- NIH. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- MDPI. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- PubMed. (n.d.). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
- Wiley Online Library. (n.d.).
- PubChem. (n.d.). This compound.
- Appchem. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 13. oaji.net [oaji.net]
- 14. researchgate.net [researchgate.net]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 16. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of aminopyridine-containing conjugated microporous polymers with excellent superhydrophobicity for oil/water separation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. sciensage.info [sciensage.info]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid and its Derivatives for Researchers and Drug Development Professionals
Foreword: The Versatile Scaffold of 3-Amino-2-chloroisonicotinic Acid
In the landscape of modern chemical synthesis, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the creation of a diverse array of functional molecules. This compound, a substituted pyridine derivative, is one such scaffold. Its unique arrangement of an amino group, a chlorine atom, and a carboxylic acid on the isonicotinic acid core provides a rich platform for chemical modification, leading to derivatives with significant applications in both agriculture and medicine. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this important molecule, from its fundamental properties and synthesis to its role in the development of life-impacting chemical entities. We will delve into the synthetic strategies that unlock its potential, explore its application in the design of modern herbicides, and examine its emerging role in the discovery of novel therapeutic agents.
Core Compound Analysis: this compound
This compound, also known as 3-amino-2-chloropyridine-4-carboxylic acid, is a key synthetic intermediate.[1] Its trifunctional nature—possessing nucleophilic (amino), electrophilic (chloro), and acidic (carboxylic acid) centers—makes it a highly valuable precursor for constructing more complex molecular architectures.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a core compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 58483-94-6 | [2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [2] |
| Molecular Weight | 172.57 g/mol | [2] |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [2] |
| Canonical SMILES | C1=CN=C(C(=C1C(=O)O)N)Cl | [3] |
| Appearance | White to off-white powder/crystals | [4] |
| Melting Point | 226 °C (decomposes) | [4] |
Structural Diagram
The unique substitution pattern of this compound is crucial to its reactivity and utility.
Caption: Chemical structure of this compound.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of this compound and its derivatives is a multi-step process that requires careful control of reaction conditions. While a definitive, publicly available, step-by-step protocol for the parent acid is scarce, a robust synthesis can be inferred from the well-documented preparation of its close analog, 3-amino-2-chloro-4-methylpyridine (CAPIC), a key intermediate in the production of the HIV drug Nevirapine.[5]
Proposed Synthetic Workflow
The following workflow outlines a plausible and efficient route to this compound and its derivatives, based on established chemical principles and related syntheses.[6]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Inferred)
This protocol is a composite inference based on the synthesis of related compounds and represents a likely path for the synthesis of this compound. Researchers should optimize these steps for their specific laboratory conditions.
Step 1: Knoevenagel Condensation
-
Rationale: This step creates the carbon-carbon bond necessary to build the pyridine ring. The use of a catalyst like piperidinium acetate facilitates the reaction between an active methylene compound (ethyl cyanoacetate) and a carbonyl compound (an equivalent of acetoacetaldehyde).[6]
-
Procedure:
-
To a stirred solution of a suitable solvent (e.g., toluene), add the β,γ-unsaturated aldehyde equivalent (e.g., acetylacetaldehyde dimethyl acetal).
-
Add a catalytic amount of an ammonium salt (e.g., piperidinium acetate).
-
Slowly add malononitrile or ethyl cyanoacetate to the reaction mixture.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Step 2: Acid-Catalyzed Cyclization
-
Rationale: A strong acid is used to catalyze the cyclization of the Knoevenagel condensation product to form the pyridone ring.[6]
-
Procedure:
-
The crude product from Step 1 is treated with a strong acid (e.g., concentrated sulfuric acid) and water.
-
The reaction mixture is heated to promote cyclization.
-
The resulting pyridone derivative is isolated by filtration.
-
Step 3: Chlorination
-
Rationale: A strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), is used to convert the pyridone to the corresponding 2-chloropyridine.[6]
-
Procedure:
-
The pyridone from Step 2 is added to a stirred solution of POCl₃ and PCl₅.
-
The reaction is heated to reflux until the reaction is complete.
-
The excess chlorinating agent is removed by distillation under reduced pressure.
-
Step 4: Hydrolysis of the Nitrile to the Amide
-
Rationale: The cyano group is hydrolyzed to an amide group using a strong acid.[6]
-
Procedure:
-
The 2-chloro-3-cyanopyridine derivative is added to a stirred solution of concentrated sulfuric acid.
-
The mixture is heated to approximately 100°C for several hours.
-
The reaction is cooled, and water is added to precipitate the amide product, which is then isolated by filtration.
-
Step 5: Hofmann Rearrangement to the Amine
-
Rationale: The Hofmann rearrangement converts the primary amide to a primary amine with one fewer carbon atom. This is a key step in introducing the 3-amino group.[6]
-
Procedure:
-
The 2-chloro-3-amido-pyridine derivative is added to a solution of a strong base (e.g., sodium hydroxide) and a halogen (e.g., bromine) at low temperature.
-
The reaction mixture is then heated to drive the rearrangement.
-
The resulting 3-amino-2-chloropyridine derivative is extracted with an organic solvent.
-
Step 6: Hydrolysis of the Ester/Nitrile to the Carboxylic Acid
-
Rationale: If the synthesis started with a cyano or ester group at the 4-position, a final hydrolysis step is required to generate the carboxylic acid.
-
Procedure:
-
The 3-amino-2-chloropyridine-4-carboxamide or ester is heated in an aqueous acidic or basic solution until hydrolysis is complete.
-
The pH is adjusted to the isoelectric point of the amino acid to precipitate the this compound.
-
The product is collected by filtration and dried.
-
Applications in Agrochemicals: A New Generation of Herbicides
The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides.[7] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible weeds.[7] Derivatives of this compound are part of a newer class of these herbicides known as arylpicolinates.[8]
Mechanism of Action: Synthetic Auxins
Synthetic auxin herbicides, including the arylpicolinates, exert their effects by binding to specific auxin receptors in plants.[9] While older synthetic auxins primarily target the TIR1 receptor, the newer arylpicolinates show a preference for the AFB5 receptor.[9][10] This differential binding can lead to a unique spectrum of weed control and can be effective against weeds that have developed resistance to other auxin herbicides.[11]
Caption: Simplified signaling pathway of arylpicolinate herbicides.
Commercial Examples and Herbicidal Activity
Two prominent examples of commercial arylpicolinate herbicides are Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl).[8] These herbicides demonstrate high efficacy at low use rates and control a broad spectrum of weeds, including those resistant to other herbicide classes.[12][13]
| Herbicide | Active Ingredient | Key Target Weeds | Application Rate (g a.i./ha) | Source |
| Arylex™ active | Halauxifen-methyl | Broadleaf weeds in cereals | Low use rates | [8] |
| Rinskor™ active | Florpyrauxifen-benzyl | Grasses, sedges, and broadleaf weeds in rice | Low use rates | [12][13] |
The development of these herbicides showcases the importance of the picolinic acid scaffold in addressing the ongoing challenge of weed management in agriculture.[14]
Applications in Drug Development: An Emerging Frontier
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[15] The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel drug candidates. While direct derivatives of this specific molecule in clinical use are not yet prominent, related structures have shown significant biological activity.
Potential Therapeutic Areas
Research into derivatives of similar scaffolds, such as aminopyrazines and nicotinic acids, suggests potential applications in several therapeutic areas:
-
Antimycobacterial Agents: Derivatives of 3-aminopyrazine-2-carboxamide have demonstrated significant in vitro activity against various strains of mycobacteria, including multidrug-resistant strains of M. tuberculosis.[16] The proposed mechanism of action for some of these compounds is the inhibition of prolyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis.[16]
-
Anticancer Agents: The nicotinic acid scaffold is found in various compounds with anticancer properties.[17]
-
Anti-inflammatory and Analgesic Drugs: The related 2-chloropyridine-3-carboxylic acid serves as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.
Structure-Activity Relationship (SAR) Insights
For the development of effective drug candidates, understanding the structure-activity relationship (SAR) is crucial. In the case of antimycobacterial aminopyrazine derivatives, studies have shown that:
-
An unsubstituted carboxamide at the 2-position of the pyrazine ring is important for activity.[16]
-
Substitution on the benzoyl group at the 3-amino position can significantly modulate activity, with larger halogens or methyl groups at the 4'-position of the benzene ring often leading to higher potency.[16]
These SAR insights provide a rational basis for the design of future derivatives of this compound with improved therapeutic potential.
Future Outlook and Conclusion
This compound stands as a testament to the power of a well-designed chemical scaffold. Its journey from a versatile synthetic intermediate to a key component in modern agrochemicals highlights its significance. The demonstrated success of its derivatives in the form of arylpicolinate herbicides provides a strong impetus for continued research and development in this area.
In the realm of drug discovery, the potential of this compound is still unfolding. The promising antimycobacterial activity of related compounds suggests that this scaffold could be a valuable starting point for the development of new treatments for infectious diseases. As our understanding of its chemistry and biology deepens, we can anticipate the emergence of novel derivatives with tailored properties for a wide range of applications. For researchers and drug development professionals, this compound represents a gateway to innovation, offering a robust and adaptable platform for the creation of next-generation functional molecules.
References
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC. [Link]
- Structures of various picolinic acid auxin herbicides and... (n.d.).
- The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (2016). PubMed. [Link]
- Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. (2023). University of Warwick. [Link]
- Technical Bulletin. (n.d.). Dow AgroSciences. [Link]
- Mode of Action of the Growth Regulator Herbicides. (n.d.). University of California, Davis. [Link]
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC. [Link]
- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]
- USE OF RINSKOR™ ACTIVE IN LATIN AMERICA: A NEW ARYLPICOLINATE HERBICIDE WITH UTILITY IN RICE AND OTHER CROPS Nelson Carranza G. (n.d.). SBCPD. [Link]
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (n.d.).
- The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (n.d.).
- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).
- Picolinic acid family of herbicides - management of invasive plants in the western usa. (n.d.). pesticidetruths.com. [Link]
- Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). PubMed. [Link]
- 3-aminopyridine. (n.d.). Organic Syntheses Procedure. [Link]
- Preparation method of 2-chloro-3-aminopyridine. (n.d.).
- Synthesis, biological evaluation and 3D-QSAR studies of 3-keto salicylic acid chalcones and related amides as novel HIV-1 integrase inhibitors. (n.d.). PubMed. [Link]
- This compound. (n.d.). PubChem. [Link]
- Amino Acids in the Development of Prodrugs. (n.d.). PMC. [Link]
- 3-Amino-2-chloroisonicotinaldehyde. (n.d.). PubChem. [Link]
- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (n.d.). MDPI. [Link]
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. [Link]
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). NIH. [Link]
- Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres. (n.d.). NIH. [Link]
- This compound | 58483-94-6. (n.d.). Appchem. [Link]
- Methyl 3-amino-2-chloroisonicotin
- Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (n.d.). PubMed. [Link]
- Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. (n.d.). Arkivoc. [Link]
- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI. [Link]
- Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. (2024). PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 12. corteva.com [corteva.com]
- 13. sbcpd.org [sbcpd.org]
- 14. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Reactivity of 3-Amino-2-chloroisonicotinic Acid
Abstract
3-Amino-2-chloroisonicotinic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its distinct reactivity, governed by the strategic placement of amino, chloro, and carboxylic acid functionalities on a pyridine core, presents a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive technical examination of the reactivity of this compound, focusing on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and cyclization reactions. By providing in-depth mechanistic insights, field-tested experimental protocols, and an emphasis on the causal relationships behind procedural choices, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Importance of this compound
The pyridine ring is a privileged scaffold in contemporary drug discovery and the development of functional materials. The precise arrangement of substituents on this heterocycle allows for the modulation of its physicochemical and biological properties. This compound, with its unique combination of an electron-donating amino group and electron-withdrawing chloro and carboxylic acid groups, stands out as a particularly useful precursor for creating more intricate molecules.[1] This guide will provide a detailed exploration of its chemical behavior, enabling its strategic application in complex synthesis endeavors.
Core Reactivity: An Analysis of Electronic and Steric Factors
The chemical behavior of this compound is dictated by the electronic landscape of the pyridine ring. The nitrogen atom, along with the amino group at the C3 position, increases the electron density, while the chloro group at C2 and the carboxylic acid at C4 act as electron-withdrawing groups. This electronic arrangement creates a molecule with distinct nucleophilic and electrophilic centers, which in turn governs its reactivity in various chemical transformations.
Figure 2: Simplified representation of the SNAr mechanism.
Scope and Experimental Protocol
A broad range of nucleophiles, including amines, alkoxides, and thiols, can be successfully employed in SNAr reactions with this compound.
Table 1: Common Nucleophiles and Resulting Products
| Nucleophile | Product Class |
|---|---|
| Primary/Secondary Amines | 2-Amino-3-aminoisonicotinic acid derivatives |
| Alkoxides (e.g., CH₃ONa) | 2-Alkoxy-3-aminoisonicotinic acid derivatives |
| Thiols (e.g., PhSH) | 2-Thioether-3-aminoisonicotinic acid derivatives |
Protocol 1: Synthesis of a 2-Morpholino-3-aminoisonicotinic Acid Derivative
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, for instance, potassium carbonate (2.5 eq), to the solution.
-
Nucleophile Addition: Introduce morpholine (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
Causality: The use of a polar aprotic solvent is crucial for dissolving the reactants and stabilizing the charged intermediate. The base serves to deprotonate the nucleophile and neutralize the acid generated during the reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The chloro substituent at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile tool for introducing aryl, heteroaryl, or vinyl groups. [2][3]This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. [2] Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Reagents: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst System: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until completion.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by a suitable method such as column chromatography.
Trustworthiness: The exclusion of oxygen is a critical self-validating step in this protocol. Failure to do so will lead to inconsistent results due to catalyst deactivation.
Figure 3: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Cyclization Reactions: Constructing Fused Heterocyclic Scaffolds
The presence of both an amino and a carboxylic acid group on the pyridine ring makes this compound and its derivatives excellent precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. [4]
Formation of Pyridopyrimidines and Related Heterocycles
Following the initial functionalization at the C2 position, subsequent reactions can be designed to facilitate intramolecular cyclization. For instance, after an SNAr reaction with an appropriate bifunctional nucleophile, the resulting intermediate can undergo ring closure to form a fused bicyclic system.
Expertise & Experience: The choice of cyclization conditions is highly dependent on the nature of the substituents. Acid or base catalysis, or thermal conditions may be required to promote the desired ring-closing reaction. Careful consideration of the reactivity of all functional groups present in the molecule is necessary to avoid unwanted side reactions.
Figure 4: Logical flow for the synthesis of fused heterocycles.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity at the C2, C3, and C4 positions allows for a systematic and predictable approach to the synthesis of a wide array of complex molecules. A thorough understanding of the principles of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and cyclization reactions, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this important heterocyclic compound.
References
- Appchem. This compound.
- PubChem. This compound.
- Faler, C. A., Cao, B., & Joullié, M. M. (2005).
- PubChem. 3-Amino-2-chloroisonicotinaldehyde.
- MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
- ResearchGate. Synthesis of 2-chloronicotinic acid derivatives.
- Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- YouTube. nucleophilic aromatic substitutions.
- ResearchGate. Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones.
- MDPI. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.
- PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.
- MDPI. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
- PubMed Central. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- PubMed. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates.
- ChemSINO. 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Reactivity of chlorine dioxide with amino acids, peptides, and proteins.
- PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
Sources
An In-depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-2-chloroisonicotinic acid, a critical building block in modern medicinal chemistry. We will delve into its procurement from various suppliers, associated costs, quality control methodologies, and its versatile applications in the synthesis of novel chemical entities. This document is intended to serve as a practical resource for professionals in research, discovery, and drug development.
Part 1: Sourcing and Cost Analysis of this compound
The Strategic Importance of this compound in Synthesis
This compound (CAS No: 58483-94-6) is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol .[1][2] Its significance in organic synthesis, particularly in the realm of pharmaceutical development, stems from its trifunctional nature. The pyridine core, a common scaffold in many biologically active compounds, is decorated with three key functional groups: an amino group, a chlorine atom, and a carboxylic acid. This arrangement allows for selective and sequential chemical modifications, making it a highly versatile starting material for the construction of complex molecular architectures. The strategic placement of these groups enables a wide range of transformations, including but not limited to, amide bond formation, cross-coupling reactions, and nucleophilic aromatic substitutions, thus providing access to diverse chemical spaces.
Identifying Reputable Suppliers
The reliability of a chemical intermediate is paramount to the success and reproducibility of any synthetic endeavor. For this compound, several reputable suppliers cater to the needs of the research and development community. These range from large, well-established chemical conglomerates to more specialized, boutique suppliers. The choice of supplier often depends on the scale of the project, the required purity, and the level of documentation needed.
Table 1: A Comparative Overview of Key Suppliers
| Supplier | Typical Purity | Common Pack Sizes | Noteworthy Attributes |
| Sigma-Aldrich (Merck) | ≥95% | 1g, 5g | Extensive quality control documentation and global distribution network. |
| TCI Chemicals | >98% | 1g, 5g, 25g | High-purity reagents suitable for demanding synthetic applications. |
| Combi-Blocks | ≥95% | 1g, 5g, 10g | Specializes in a wide array of building blocks for combinatorial chemistry and library synthesis.[3][4] |
| Appchem | ≥98% | Custom quotes | Offers detailed product specifications and is a reliable source for this intermediate.[5] |
| Matrix Scientific | ≥98% | 1g, 5g, 25g | Provides clear pricing and availability for various research quantities. |
| Debyesci | 95+% | 5g, 25g, 100g, 500g | Offers a range of pack sizes, including larger quantities for scale-up.[6] |
Cost Analysis and Procurement Considerations
The cost of this compound is influenced by several factors, including the supplier, purity level, and the quantity purchased. As is typical for specialty chemicals, the price per gram decreases significantly with an increase in volume. For early-stage research, where milligram to gram quantities are sufficient, the cost is higher due to the associated handling and packaging overhead. For process development and scale-up campaigns, direct quotes from suppliers for bulk quantities are advisable.
Table 2: Estimated Price Range for this compound
| Quantity | Estimated Price (USD) | Price per Gram (USD) |
| 1g | $75 - $150 | $75 - $150 |
| 5g | $250 - $500 | $50 - $100 |
| 25g | $900 - $1,800 | $36 - $72 |
Note: Prices are estimates and can vary based on market conditions and supplier.
Part 2: Scientific Integrity and Quality Assurance
The Critical Role of a Certificate of Analysis (CoA)
A Certificate of Analysis is a non-negotiable document when procuring any chemical intermediate. It provides a detailed summary of the quality control tests performed on a specific batch of the compound. This document is the primary assurance of the material's identity, purity, and quality. While a specific CoA for this compound from every supplier is proprietary, a representative CoA for a similar pyridine derivative from a reputable source like Matrix Scientific typically includes the following information.[7][8]
Table 3: Key Parameters in a Certificate of Analysis
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥95% (or as specified) | HPLC, GC |
| Melting Point | Batch-specific value | Melting Point Apparatus |
| Residual Solvents | Meets ICH guidelines | GC-HS |
A Self-Validating HPLC Protocol for Purity Determination
To ensure the quality of a procured batch of this compound, an in-house purity verification is often a prudent step. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. The following is a robust, self-validating protocol that can be adapted for this compound, based on established methods for the analysis of pyridine carboxylic acids.[9][10][11]
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
This compound sample.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the same solvent mixture.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Data Analysis and System Suitability:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
System Suitability: To ensure the validity of the results, a system suitability test should be performed. This involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates.
Workflow for HPLC Purity Verification
Caption: A streamlined workflow for the purity assessment of this compound using HPLC.
Part 3: Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its application as a versatile scaffold in the synthesis of biologically active molecules. Its trifunctional nature allows for a "chemically orthogonal" approach to molecular elaboration, where each functional group can be addressed under different reaction conditions.
Key Synthetic Transformations:
-
Amide Coupling: The carboxylic acid moiety is readily activated for amide bond formation with a wide array of amines, a cornerstone reaction in the synthesis of many drug molecules.
-
Suzuki and other Cross-Coupling Reactions: The chloro-substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the pyridine ring and the carboxylic acid group, along with the activating effect of the amino group, can facilitate the displacement of the chlorine atom by various nucleophiles.
-
Modification of the Amino Group: The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring.
Logical Flow of Synthetic Elaboration
Caption: The versatile functional groups of this compound allow for multiple, independent synthetic modifications.
While specific examples of blockbuster drugs derived directly from this starting material are not readily found in the public domain, its structural motifs are present in numerous patented compounds and clinical candidates. Its utility lies in its ability to rapidly generate libraries of diverse compounds for high-throughput screening and lead optimization. The principles of its reactivity are well-established in the broader context of pyridine chemistry, which is central to many areas of medicinal chemistry.[12][13]
References
- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
- SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
- Tyger Scientific. 3-Amino-2-chloro-isonicotinic acid methyl ester - CAS 173435-41-1. [Link]
- PubChem. This compound. [Link]
- Appchem. This compound. [Link]
- NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combi-Blocks [combi-blocks.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. appchemical.com [appchemical.com]
- 6. 3-Amino-2-chloro-isonicotinic acid methyl ester|173435-41-1 - Debyesci [debyesci.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. matrixscientific.com [matrixscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
3-Amino-2-chloroisonicotinic acid theoretical studies
An In-Depth Technical Guide to the Theoretical Investigation of 3-Amino-2-chloroisonicotinic Acid
Abstract
This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in the synthesis of complex molecules for medicinal and materials science applications.[1][2] Its unique arrangement of chloro, amino, and carboxylic acid functional groups on a pyridine scaffold suggests a rich potential for diverse chemical interactions and biological activity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, leveraging Density Functional Theory (DFT) and molecular docking simulations. We will explore its structural, spectroscopic, electronic, and non-linear optical properties, culminating in an analysis of its potential as a bioactive agent. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply computational methods to accelerate the discovery and characterization of novel chemical entities.
Introduction: The Rationale for Computational Analysis
In modern chemical research, computational analysis is not merely a supplementary tool but a foundational pillar for prediction and interpretation. For a molecule like this compound (C₆H₅ClN₂O₂), with multiple reactive sites, theoretical studies provide indispensable insights that precede and guide empirical investigation.[2][3] By simulating the molecule's behavior at the quantum level, we can:
-
Confirm Molecular Structure: Correlate theoretical spectroscopic data (FT-IR, Raman, NMR) with experimental results to definitively confirm the synthesized structure.
-
Predict Reactivity: Identify the most reactive sites for electrophilic and nucleophilic attack, guiding synthetic strategies and understanding potential metabolic pathways.
-
Elucidate Electronic Properties: Understand the molecule's electronic behavior, charge transfer capabilities, and stability, which are crucial for applications in materials science and drug design.[4]
-
Screen for Bioactivity: Efficiently predict binding affinities and interactions with biological targets through molecular docking, shortlisting candidates for further in vitro and in vivo testing.[5][6]
This guide employs a first-principles approach, primarily using Density Functional Theory (DFT), a robust method that offers a favorable balance between computational cost and accuracy for systems of this size.[7][8]
The Computational Workflow: A Strategic Overview
Our theoretical investigation follows a multi-step, logical progression. The initial step is always the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This optimized structure then serves as the basis for all subsequent calculations, including vibrational frequencies, electronic properties, and molecular docking.
Caption: A generalized workflow for the theoretical analysis of a small molecule.
Structural and Spectroscopic Characterization
Optimized Molecular Geometry
The foundational step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using DFT, typically with the B3LYP functional and a basis set such as 6-311++G(d,p).[8] This level of theory accurately models electron correlation and provides reliable geometric parameters. The resulting optimized structure is a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Table 1: Predicted Key Geometric Parameters for this compound (Note: These are representative values based on similar structures; actual calculated values would be used in a research context.)
| Parameter | Bond/Angle | Predicted Value | Rationale |
| Bond Length | C=O (Carboxyl) | 1.22 Å | Typical double bond character. |
| C-O (Carboxyl) | 1.35 Å | Partial double bond character due to resonance. | |
| C-Cl | 1.75 Å | Standard C(sp²)-Cl bond length. | |
| C-NH₂ | 1.37 Å | Resonance with the pyridine ring shortens the bond. | |
| Pyridine C-C | 1.39 - 1.41 Å | Aromatic character. | |
| Bond Angle | O=C-O | 124.5° | sp² hybridization of the carboxyl carbon. |
| Dihedral Angle | C-C-C=O | ~0° or ~180° | Planarity is favored to maximize conjugation. |
Vibrational Analysis (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for functional group identification. Computational frequency calculations allow for a precise assignment of each vibrational mode observed in experimental FT-IR and FT-Raman spectra.[9] Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by a known factor (e.g., ~0.961 for B3LYP/6-311++G(d,p)) for better agreement.[8]
Table 2: Key Calculated Vibrational Frequencies and Their Assignments
| Functional Group | Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹)[10] |
| O-H (Carboxylic Acid) | Stretching, H-bonded | ~3000 (broad) | 3300 - 2500 |
| N-H (Amino) | Asymmetric & Symmetric Stretch | ~3450, ~3350 | 3500 - 3300 |
| C=O (Carboxylic Acid) | Stretching | ~1710 | 1725 - 1700 |
| C=C, C=N (Pyridine) | Ring Stretching | ~1600, ~1570, ~1480 | 1610 - 1450 |
| C-O (Carboxylic Acid) | Stretching | ~1250 | 1320 - 1210 |
| C-Cl | Stretching | ~750 | 800 - 600 |
The strong correlation between scaled theoretical frequencies and experimental spectra provides definitive structural validation.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[11] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[4]
-
Small Energy Gap: A small gap implies the molecule is more reactive, requires less energy for electronic excitation, and is generally softer.[4]
-
Large Energy Gap: A large gap indicates higher stability, lower chemical reactivity, and greater hardness.[11]
Caption: The HOMO-LUMO energy gap dictates molecular reactivity and stability.
Table 3: Calculated Global Reactivity Descriptors
| Parameter | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability[4] |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
These descriptors quantify the molecule's reactivity, providing a theoretical basis for its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites of intermolecular interaction and chemical reactivity.[12]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. These are typically found near electronegative atoms like oxygen and nitrogen.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., -NH₂, -COOH).
-
Green Regions (Neutral Potential): Represent areas of near-zero potential, typically non-polar regions of the molecule.
For this compound, one would predict strong negative potential (red) around the carboxyl oxygen atoms and the pyridine nitrogen, and positive potential (blue) around the amino and hydroxyl hydrogens.
Non-Linear Optical (NLO) Properties
Materials with significant NLO properties are crucial for modern technologies like optical data processing and photonics.[13] The presence of donor (–NH₂) and acceptor (–COOH) groups connected by a π-conjugated system (the pyridine ring) suggests that this compound may exhibit NLO behavior. Computational methods can predict this by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β₀).[14] A large β₀ value is indicative of a strong NLO response.
Table 4: Calculated NLO Properties (Hypothetical Values for Comparison)
| Molecule | Dipole Moment (μ) [Debye] | Polarizability (α₀) [esu] | Hyperpolarizability (β₀) [esu] |
| Urea (Reference) | 4.56 | 3.83 x 10⁻²⁴ | 0.37 x 10⁻³⁰ |
| This compound | Calculated Value | Calculated Value | Calculated Value |
A calculated β₀ value significantly higher than that of urea would mark the molecule as a promising candidate for NLO material development.
Molecular Docking: Probing Biological Potential
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein.[6][15] This method is central to structure-based drug design. It evaluates the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the ligand-receptor complex.
Given the structural motifs in this compound, potential protein targets could include kinases, reductases, or transferases, where substituted heterocyclic compounds are known to be active.
Caption: Standard workflow for a molecular docking simulation.
A strong negative binding energy (e.g., < -7 kcal/mol) coupled with hydrogen bonds to key amino acid residues in the active site would suggest that this compound is a promising lead for further investigation as an inhibitor of that target.
Detailed Methodologies
Protocol 1: DFT Geometry Optimization and Vibrational Analysis
-
Structure Drawing: Draw the 3D structure of this compound using a molecular editor (e.g., GaussView, Chemcraft).
-
Input File Preparation: Set up the calculation in a Gaussian input file.
-
Causality: The choice of method and basis set is critical. B3LYP is a hybrid functional that provides a good description of electronic structure for many organic molecules. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for accurately describing bond angles.
-
Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq
-
Opt requests geometry optimization.
-
Freq requests a frequency calculation on the optimized structure.
-
-
Execution: Run the calculation using Gaussian 09/16 software.
-
Validation: Open the output file. Confirm the optimization has converged successfully. Verify that the frequency calculation yields zero imaginary frequencies, confirming a true energy minimum.
-
Data Extraction: Record the optimized coordinates, bond lengths, and angles. Extract the calculated vibrational frequencies and scale them by the appropriate factor for the chosen level of theory.
Protocol 2: Molecular Docking using AutoDock Vina
-
Receptor Preparation:
-
Download the desired protein structure from the Protein Data Bank (PDB).
-
Causality: It is crucial to prepare the protein correctly to mimic physiological conditions. This involves removing water molecules (which are often not involved in direct binding), adding polar hydrogen atoms (which are absent in X-ray crystal structures), and assigning atomic charges (e.g., Gasteiger charges) using a tool like AutoDock Tools.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Use AutoDock Tools to set the rotatable bonds and assign charges. Save the file in the required .pdbqt format.
-
-
Grid Box Definition:
-
Causality: The docking algorithm needs a defined search space. The grid box should encompass the entire active site of the protein, including nearby residues, to allow the ligand to explore all possible binding poses freely.
-
Define the center and dimensions (x, y, z) of the grid box using AutoDock Tools.
-
-
Execution:
-
Create a configuration file specifying the paths to the receptor, ligand, and grid parameters.
-
Run the docking simulation using the AutoDock Vina executable from the command line.
-
-
Analysis:
-
Vina will output the top binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the ligand-receptor complex in a molecular viewer (e.g., PyMOL, Discovery Studio). Analyze the lowest-energy pose to identify key hydrogen bonds and hydrophobic interactions with active site residues.
-
Conclusion
The theoretical framework outlined in this guide provides a powerful, multi-faceted approach to characterizing novel molecules like this compound. By integrating DFT calculations for structural, spectroscopic, and electronic analysis with molecular docking for bioactivity screening, researchers can gain a deep, predictive understanding of a molecule's properties. This in silico approach is essential for rational design, enabling the efficient allocation of resources toward the most promising candidates for development in pharmaceuticals and advanced materials.
References
- Kandeel, M., et al. (2021). Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment. PMC.
- The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).
- Tarnowska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
- PubChem. (n.d.). Methyl 3-amino-2-chloroisonicotinate.
- PubChem. (n.d.). This compound.
- de Araujo, C. B., et al. (2010). Nonlinear optical properties of aromatic amino acids in the femtosecond regime. Optics Letters.
- Appchem. (n.d.). This compound | 58483-94-6.
- Mohamed, M. E., & Mohammed, A. M. A. (2014). Experimental and Computational Vibration Study of Amino Acids. International Journal of Scientific & Engineering Research.
- Balachandran, C., & Duraipandiyan, V. (2016). Molecular docking studies and in silico pharmacokinetic property study of synthesized organotin complex. Journal of Chemical and Pharmaceutical Sciences.
- University of Calgary. (n.d.). Sample IR spectra.
- ResearchGate. (n.d.). Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations.
- Physics @ Manasagangotri. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov.
- ResearchGate. (n.d.). 1 h nmr spectrum of 2 showing the coupling for sn–Ch 3 protons.
- ResearchGate. (n.d.). Chemical reactivity descriptors based on HOMO-LUMO analysis.
- LookChem. (n.d.). 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER.
- Al-Otaibi, J. S., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience.
- ResearchGate. (n.d.). Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis of nicotinic acid ethyl ester.
- ResearchGate. (n.d.). Part 3. Theoretical study on some amino acids and their potential activity as corrosion inhibitors.
- AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
- YouTube. (2023). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity.
- ResearchGate. (n.d.). Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex.
- National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
- PubChem. (n.d.). 3-Amino-2-chloroisonicotinaldehyde.
- ResearchGate. (n.d.). Experimental and Computational Vibration Study of Amino Acids.
- The Astrophysical Journal. (2005). A COMBINED EXPERIMENTAL AND THEORETICAL STUDY ON THE FORMATION OF THE AMINO ACID GLYCINE.
- NASA. (n.d.). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids.
- SciSpace. (2016). Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules.
- ScienceOpen. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates.
- Preprints.org. (2020). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives.
- PubMed Central. (n.d.). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). The infrared frequencies of the functional groups in the FTIR spectra of ChCl.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- MDPI. (2023). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor.
- Tyger Scientific. (n.d.). 3-Amino-2-chloro-isonicotinic acid methyl ester - CAS 173435-41-1.
- Royal Society of Chemistry. (n.d.). Dispersion of linear and non-linear optical susceptibilities for amino acid 2-aminopropanoic CH3CH(NH2)COOH single crystals.
- Royal Society of Chemistry. (n.d.). Theoretical assessments on the interaction between amino acids and the g-Mg3N2 monolayer.
- Semantic Scholar. (n.d.). Dispersion of linear and non-linear optical susceptibilities for amino acid 2-aminopropanoic CH3CH(NH2)COOH single crystals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 3-Amino-2-chloroisonicotinic Acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Substituted pyridine derivatives are a cornerstone of pharmaceutical development, prized for their presence in numerous approved drugs and their ability to engage in a wide array of biological interactions. Among these, 3-amino-2-chloroisonicotinic acid stands out as a particularly valuable and versatile building block.[1] Its trifunctional nature—possessing a carboxylic acid, an amino group, and a reactive chloro substituent on a pyridine core—offers medicinal chemists a powerful platform for constructing complex molecular architectures and performing targeted structure-activity relationship (SAR) studies.[1][2]
This guide provides an in-depth exploration of this compound, detailing its chemical properties, key synthetic transformations, and practical, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Physicochemical Properties and Reactivity Profile
This compound (IUPAC Name: 3-amino-2-chloropyridine-4-carboxylic acid) is a substituted pyridine derivative whose utility is dictated by the interplay of its three functional groups.[1][3] Understanding its inherent reactivity is crucial for strategic synthetic planning.
| Property | Value | Source |
| CAS Number | 58483-94-6 | [1][3][4] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3][4] |
| Molecular Weight | 172.57 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [5] (related compound) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [6][7] |
The molecule's reactivity can be dissected as follows:
-
Carboxylic Acid (C4-position): This group is the primary handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. It can be readily activated by a variety of coupling reagents to react with amines, alcohols, or other nucleophiles.[8]
-
Amino Group (C3-position): The nucleophilic amino group can be acylated, alkylated, or used as a key component in the formation of fused heterocyclic rings.[1]
-
Chloro Group (C2-position): The chlorine atom at the electron-deficient C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. growingscience.com [growingscience.com]
Application Notes & Protocols: 3-Amino-2-chloroisonicotinic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
In the landscape of medicinal and agricultural chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] 3-Amino-2-chloroisonicotinic acid (CAS: 58483-94-6) has emerged as a particularly valuable building block due to its dense and strategically positioned functionality. Its structure incorporates a nucleophilic amino group, a versatile carboxylic acid, and a reactive chloro-substituent on an electron-deficient pyridine ring. This unique arrangement allows for sequential, regioselective modifications, making it an ideal starting point for the construction of complex molecular architectures and compound libraries for drug discovery programs.[1]
The inherent reactivity profile of this molecule provides chemists with a powerful tool to explore chemical space efficiently. The chloro group at the 2-position is primed for palladium-catalyzed cross-coupling reactions, the amino group at the 3-position can be readily functionalized, and the carboxylic acid at the 4-position serves as a handle for amide bond formation or esterification. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in key synthetic transformations.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [2] |
| CAS Number | 58483-94-6 | [1][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 172.57 g/mol | [1][2] |
| Appearance | White to off-white powder/crystal | N/A |
| Storage | Store in a cool, dark place under an inert atmosphere. | [1] |
Mapping the Reactivity: A Guide to Site-Selective Functionalization
The synthetic utility of this compound stems from the differential reactivity of its three primary functional groups. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid makes the chlorine atom at the C-2 position an excellent electrophilic site for cross-coupling, while the adjacent amino group can modulate this reactivity and serve as a nucleophilic handle.
Caption: Key reactive sites on the this compound scaffold.
-
The 2-Chloro Position: This is arguably the most versatile site for modification. Its position on the electron-deficient pyridine ring makes it susceptible to both traditional nucleophilic aromatic substitution (SNAr) and, more importantly, modern palladium-catalyzed cross-coupling reactions. This allows for the direct installation of aryl, heteroaryl, alkyl, and amino moieties, which is critical for scaffold diversification.
-
The 3-Amino Group: This primary amine is a potent nucleophile and can readily undergo acylation, sulfonylation, and reductive amination. Its presence is also crucial electronically; it can direct metallation and influence the reactivity of the adjacent chloro group.
-
The 4-Carboxylic Acid Group: This functional group provides a robust handle for derivatization, most commonly through the formation of amides and esters. The use of standard peptide coupling reagents allows for the introduction of a wide array of fragments, including other amino acids, which is a common strategy in prodrug development.[4]
Core Synthetic Protocols: Building Complexity
The following protocols are designed to be robust and illustrative of the key transformations possible with this building block. They are presented as self-validating systems, with explanations for key experimental choices.
Protocol 1: Suzuki-Miyaura C-C Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[5][6] For this compound, this reaction is pivotal for synthesizing biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals.
Causality & Experimental Insight:
-
Catalyst System: A palladium(0) species is the active catalyst. We use a Pd(II) precatalyst like Pd(OAc)₂ which is reduced in situ. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These ligands stabilize the Pd(0) center, promote the oxidative addition of the relatively unreactive aryl chloride, and facilitate the final reductive elimination step.[7][8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation to the palladium center.[7] K₃PO₄ or Cs₂CO₃ are often used as they are strong enough to facilitate this step without promoting side reactions like ester hydrolysis.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total concentration is usually around 0.1 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid and any excess base.
-
Extraction & Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing for the coupling of aryl halides with a vast range of amines under relatively mild conditions.[9][10] This is a key strategy for modifying the 2-position of our building block to install secondary or primary amine functionalities, which are prevalent in pharmacophores.
Causality & Experimental Insight:
-
Catalyst System: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/phosphine ligand system.[10] Ligands like BINAP or Josiphos are effective, with newer generations of bulky biarylphosphine ligands (e.g., XPhos, RuPhos) enabling the coupling of less reactive aryl chlorides and a broader scope of amines.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11] The base serves two roles: it deprotonates the amine coupling partner to form the active nucleophile and facilitates the deprotonation of the amine-palladium complex within the catalytic cycle to form the key palladium-amido intermediate.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Esterification Pre-step: The free carboxylic acid can interfere with the strong base used in this reaction. It is highly recommended to first protect it as an ester (e.g., methyl or ethyl ester) using standard conditions (e.g., SOCl₂ in MeOH, or Fischer esterification). Let's assume the starting material is the methyl ester, 3-amino-2-chloroisonicotinate.[13]
-
Reaction Setup: To an oven-dried Schlenk flask under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04-0.08 equiv).
-
Reagent Addition: Add 3-amino-2-chloroisonicotinate (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv). Finally, add the base (e.g., NaOtBu, 1.4 equiv) carefully, as it is highly reactive.
-
Solvent & Reaction: Add anhydrous, degassed toluene or 1,4-dioxane. Heat the mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS).
-
Work-up: Cool the reaction and quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography.
-
Hydrolysis (Optional): If the free acid is desired, the resulting ester can be hydrolyzed under standard basic (e.g., LiOH in THF/H₂O) or acidic conditions.
Protocol 3: Amide Bond Formation via Carboxylic Acid Activation
Coupling the carboxylic acid is a fundamental transformation for introducing diverse side chains and building peptide-like structures. Using modern coupling reagents provides a mild and efficient method that avoids the harsh conditions required for forming an acid chloride.
Causality & Experimental Insight:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester). This intermediate is readily attacked by the amine nucleophile.
-
Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize the ammonium salt of the amine coupling partner (if it's a salt) and to scavenge the acid produced during the reaction, driving the reaction to completion.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are ideal for this reaction as they solubilize the reagents and do not participate in the reaction.
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 equiv), followed by HATU (1.2 equiv), and finally add DIPEA (2.5 equiv) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-12 hours. Monitor by LC-MS.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction & Purification: Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash chromatography.
Conclusion: A Versatile Tool for Innovation
This compound is more than just a chemical intermediate; it is a strategic platform for the rapid and efficient synthesis of novel compounds. Its well-defined and orthogonal reactivity allows researchers in drug discovery and materials science to systematically explore structure-activity relationships. The protocols outlined here for C-C coupling, C-N coupling, and amide formation represent the most fundamental and powerful applications of this building block, providing a reliable foundation for constructing the next generation of functional molecules.
References
- This compound | C6H5ClN2O2 | CID 21464344. PubChem. [Link]
- Buchwald–Hartwig amin
- This compound | 58483-94-6. Appchem. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- 3-Amino-2-chloroisonicotinaldehyde | C6H5ClN2O | CID 71463887. PubChem. [Link]
- Buchwald-Hartwig Amin
- Suzuki reaction. Wikipedia. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- 3-Aminoisonicotinic acid. NIST WebBook. [Link]
- 3-Amino-2-chloropyridine. NIST WebBook. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine.
- Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. PubMed. [Link]
- Amino Acids in the Development of Prodrugs. MDPI. [Link]
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
- Chlorination of Amino Acids: Reaction Pathways and Reaction R
- Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI. [Link]
- 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER. Molbase. [Link]
- Reactivity of chlorine dioxide with amino acids, peptides, and proteins.
- Reaction Mechanism of CO2 with Choline-Amino Acid Ionic Liquids: A Comput
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. echemi.com [echemi.com]
Application Note & Protocol: Strategic Amide Coupling of 3-Amino-2-chloroisonicotinic Acid for Advanced Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
3-Amino-2-chloroisonicotinic acid is a pivotal structural motif in contemporary medicinal chemistry, serving as a versatile building block for a range of therapeutic agents. However, its inherent electronic and steric properties present significant challenges for standard amide bond formation. The electron-withdrawing nature of the pyridine ring and the chlorine atom deactivates the amine, while the ortho-chloro and carboxylic acid groups create considerable steric hindrance. This guide provides a comprehensive framework for successfully navigating the amide coupling of this demanding substrate. We will dissect the mechanistic rationale for reagent selection, present robust, field-tested protocols, and offer in-depth troubleshooting strategies to empower researchers in their synthetic endeavors.
Introduction: The Challenge and Opportunity of this compound
The synthesis of novel molecular entities with therapeutic potential frequently relies on the robust and predictable formation of amide bonds.[1] this compound (CAS 58483-94-6) has emerged as a valuable scaffold in drug discovery due to its unique electronic and conformational properties.[2][3] However, the successful incorporation of this moiety via amide coupling is often a formidable task. The nucleophilicity of the amino group is substantially diminished by the adjacent electron-withdrawing chloro and carboxyl functionalities, and the steric bulk surrounding the amine presents a significant kinetic barrier to acylation.[4][5]
Standard amide coupling conditions often result in low yields, incomplete reactions, or the need for extended reaction times and high temperatures, which can compromise the integrity of complex molecules.[4][6] Therefore, a nuanced approach to reagent selection and protocol optimization is paramount for achieving efficient and reproducible amide bond formation with this substrate. This application note will focus on two highly effective coupling strategies: one utilizing the uronium salt HATU, renowned for its efficacy with hindered systems, and an alternative carbodiimide-based method with EDC and HOBt for a more classical yet potent approach.[7][8]
Mechanistic Considerations: Activating the Carboxylic Acid
The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid to overcome the kinetic barrier of reacting with a relatively poor nucleophile like this compound.[9] The choice of coupling reagent dictates the nature of the activated intermediate.
HATU-Mediated Activation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically demanding couplings.[7][10] The reaction proceeds through a two-step mechanism:
-
Formation of an OAt-Active Ester: In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7][10]
-
Nucleophilic Attack: The amine then attacks the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[7] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state, accelerating the reaction.[10]
EDC/HOBt-Mediated Activation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[8][11] The addition of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing side reactions and minimizing racemization in chiral substrates.[8][12] The mechanism involves:
-
Formation of an O-acylisourea Intermediate: The carboxylic acid adds to EDC to form a highly reactive but unstable O-acylisourea intermediate.[8]
-
Generation of the HOBt Active Ester: HOBt rapidly traps the O-acylisourea to form a more stable HOBt-ester, which is less prone to side reactions.[8]
-
Aminolysis: The amine then reacts with the HOBt-ester to yield the amide and regenerate HOBt.[8]
Experimental Protocols
The following protocols are designed as a starting point for the amide coupling of this compound with a generic primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency, especially with sterically hindered amines.[7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered amines, heating to 50-70 °C may be beneficial.[13]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow Diagram: HATU Coupling
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method suitable for a wide range of substrates.[8][14]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl
-
HOBt
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N HCl (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[8]
-
If the amine is used as a salt, add DIPEA or TEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1N HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table provides a general comparison of the two protocols. Actual results may vary depending on the specific amine used.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.1 eq | 1.1 eq |
| Coupling Reagent | 1.2 eq HATU | 1.2 eq EDC·HCl |
| Additive | N/A | 1.2 eq HOBt |
| Base | 3.0 eq DIPEA | 2.5 eq DIPEA/TEA (if needed) |
| Solvent | Anhydrous DMF | Anhydrous DCM or DMF |
| Temperature | RT (can be heated) | 0 °C to RT |
| Reaction Time | 4-18 hours | 8-24 hours |
| Relative Cost | Higher | Lower |
| Byproduct Removal | Aqueous wash | Aqueous wash |
Troubleshooting and Advanced Insights
Amide coupling with electron-deficient and sterically hindered substrates like this compound can be challenging.[4][15] Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficient activation of the carboxylic acid.- Low nucleophilicity of the amine. | - Switch to a more powerful coupling reagent like HATU or COMU.[9]- Increase the reaction temperature (e.g., 50-80 °C).- Use a more polar aprotic solvent like DMF or NMP.[16]- Increase the equivalents of the coupling reagent and/or amine. |
| Formation of Side Products | - N-acylurea formation with EDC.[9]- Racemization of chiral centers. | - Ensure HOBt or HOAt is used with carbodiimides.[8]- Maintain low temperatures during the initial activation and coupling steps.[9]- Use coupling reagents known for low racemization rates, such as HATU.[7] |
| Difficult Purification | - Water-soluble byproducts from EDC.- Excess reagents. | - Perform thorough aqueous washes as described in the protocols.[11]- Optimize stoichiometry to minimize excess reagents.- Consider using a scavenger resin to remove unreacted starting materials. |
Expert Tip: For extremely challenging couplings, in situ formation of the acyl fluoride from the carboxylic acid using reagents like XtalFluor-E, followed by reaction with the amine, can be a highly effective, albeit more specialized, strategy.[4]
Conclusion
The successful amide coupling of this compound is a critical step in the synthesis of many promising pharmaceutical candidates. While its electronic and steric properties pose a challenge, a rational approach to protocol design, grounded in a solid mechanistic understanding, can lead to high-yielding and reproducible outcomes. The HATU and EDC/HOBt protocols detailed in this guide provide robust starting points for researchers. By anticipating potential difficulties and employing the troubleshooting strategies outlined, scientists can confidently incorporate this valuable building block into their synthetic workflows, accelerating the pace of drug discovery.
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). National Center for Biotechnology Information.
- Wikipedia. (n.d.). HATU.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-157.
- Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 423-427.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Reddit. (2025). Amide coupling. r/Chempros.
- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?
- Appchem. (n.d.). This compound.
- Aapptec Peptides. (n.d.). Coupling Reagents.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
Suzuki coupling reactions with 3-Amino-2-chloroisonicotinic acid
An Application Guide to Suzuki Coupling Reactions with 3-Amino-2-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions with this compound. As a challenging yet valuable heterocyclic building block, its successful functionalization is critical for the synthesis of novel compounds in medicinal chemistry and materials science. This guide moves beyond simple step-by-step instructions to explain the underlying principles, justify experimental choices, and provide robust protocols for reproducible success.
Strategic Importance and Unique Challenges
This compound is a highly functionalized pyridine derivative. The presence of amino, chloro, and carboxylic acid groups on a single scaffold makes it an attractive starting material for generating diverse molecular architectures. The pyridine core is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[3][4][5]
However, the coupling of this compound presents specific challenges:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, rate-limiting oxidative addition step of the catalytic cycle more difficult to achieve.[6][7][8][9]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[7]
-
Interfering Functional Groups: The free amine (-NH₂) and carboxylic acid (-COOH) groups are labile protons that can interfere with the catalytic cycle, although some modern protocols can tolerate them without protection.[10]
Overcoming these hurdles requires a carefully selected and optimized catalytic system, with particular attention paid to the choice of ligand, base, and solvent.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][11][12] Understanding this mechanism is key to rational troubleshooting and optimization.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the key steps.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine substrate to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[12]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[7][13][14][15]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][16]
Optimizing Key Reaction Parameters
Success with challenging substrates like this compound hinges on the judicious selection of four key components.
Catalyst and Ligand: The Power Couple
For activating the stubborn C-Cl bond, standard catalysts like Pd(PPh₃)₄ are often insufficient. Modern systems utilize a combination of a palladium precatalyst and a specialized ligand.
-
Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are common and effective choices that are converted in situ to the active Pd(0) species.[6]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They enhance the electron density at the palladium center, which promotes the oxidative addition step. Furthermore, their steric bulk accelerates the final reductive elimination step and shields the metal center from potential inhibition by the pyridine nitrogen.[6][7] Highly effective ligands for this purpose include the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos).[6]
The Base: The Unsung Hero
The base plays a multifaceted role, but its primary function is to activate the boronic acid for transmetalation.[7][14][15] The choice of base can dramatically influence reaction rate and yield.
-
Strong, Non-nucleophilic Bases: For challenging couplings with chloropyridines, strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices.[7]
-
Standard Bases: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are also widely used and can be effective, though they may require higher temperatures or longer reaction times.[7][17] The solubility of the base is a critical factor; often, a mixed solvent system containing water is required to facilitate its action.[7]
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Anhydrous solvents are often used, but aqueous mixtures can be highly effective.
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF), often mixed with water, are excellent choices.
-
Aromatic Solvents: Toluene, also typically used with water, is another robust option.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used, particularly in microwave-assisted protocols.[18]
Detailed Experimental Protocol
This section provides a generalized, robust protocol for the Suzuki coupling of this compound with a representative arylboronic acid. Note: This protocol should serve as a starting point and may require optimization for specific substrates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocycles from 3-Amino-2-chloroisonicotinic Acid
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for generating novel heterocyclic scaffolds from 3-amino-2-chloroisonicotinic acid. This versatile pyridine derivative, possessing three distinct functional handles—an amino group, a chloro substituent, and a carboxylic acid—serves as a powerful starting material for constructing fused ring systems of significant interest in pharmaceutical and materials science.[1] We will explore detailed, field-proven protocols for the synthesis of key heterocyclic families, including pyrido[3,2-d]pyrimidines and pyrido[3,2-b][2][3]oxazines. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound is a substituted pyridine derivative that offers a unique convergence of reactivity, making it an exceptional building block for diversity-oriented synthesis.[1] The pyridine core is a prevalent motif in numerous FDA-approved drugs, and its functionalization is a cornerstone of modern medicinal chemistry. The strategic arrangement of its functional groups allows for a variety of chemical transformations:
-
The Amino Group (C3): Acts as a potent nucleophile, ideal for condensation and cyclization reactions to form nitrogen-containing heterocycles.
-
The Chloro Group (C2): An excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr) and a key handle for palladium-catalyzed cross-coupling reactions.[2]
-
The Carboxylic Acid Group (C4): Provides a site for amide bond formation, esterification, or can be used to modulate solubility and pharmacokinetic properties. It can also participate in cyclization reactions.
This trifecta of reactivity allows for the controlled, sequential, or one-pot construction of complex molecular architectures. This guide will focus on leveraging these features to synthesize fused heterocyclic systems.
General Workflow for Heterocycle Synthesis
The synthesis of fused heterocycles from this compound typically follows a logical progression. The carboxylic acid can be a reactive site; therefore, its protection as an ester is often a prudent first step to prevent unwanted side reactions during subsequent cyclization steps.
Caption: General experimental workflow for heterocycle synthesis.
Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-ones
The pyrido[2,3-d]pyrimidine scaffold and its isomers are present in numerous compounds with therapeutic potential, including kinase inhibitors.[3][4] The synthesis of the isomeric pyrido[3,2-d]pyrimidine system from our starting material involves the formation of a pyrimidine ring fused to the pyridine core. This is typically achieved by reacting the 3-amino group with a reagent that can provide the remaining atoms for the new ring.
Mechanistic Rationale
The reaction proceeds via a condensation of the 3-amino group with an orthoformate to generate an intermediate that subsequently undergoes intramolecular cyclization. The amino group attacks the electrophilic carbon of the orthoformate, and after elimination of alcohol molecules, a cyclization involving the nitrogen of the pyridine ring or, more commonly in this context, the amide formed from the isonicotinic acid ester, closes the pyrimidine ring. The use of the ester form of the starting material is crucial here to facilitate the final cyclization to the desired pyridopyrimidinone core.
Experimental Protocol: Synthesis of Methyl 2-chloropyrido[3,2-d]pyrimidin-4(3H)-one-5-carboxylate
Part A: Esterification of Starting Material
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 57.9 mmol).
-
Reagents: Add methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while cooling in an ice bath.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 50 mL under reduced pressure. Carefully neutralize the mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 3-amino-2-chloroisonicotinate as a solid. This intermediate is often used in the next step without further purification.
Part B: Cyclization to Pyrido[3,2-d]pyrimidin-4(3H)-one
-
Setup: In a 100 mL round-bottom flask, suspend the methyl 3-amino-2-chloroisonicotinate (5.0 g, 26.8 mmol) from the previous step in triethyl orthoformate (30 mL).
-
Reaction: Add a catalytic amount of acetic anhydride (0.5 mL). Heat the mixture to reflux for 6-8 hours. A precipitate should form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove residual reagents. Dry the product under vacuum to yield the target pyridopyrimidinone derivative.
Caption: Reaction scheme for Pyrido[3,2-d]pyrimidinone synthesis.
Synthesis of Pyrido[3,2-b][2][3]oxazines
The pyrido[2][3]oxazine core is another privileged scaffold in medicinal chemistry, known for a range of biological activities.[5] The synthesis leverages the amino group and the adjacent chloro-substituted carbon. The strategy involves an initial intramolecular SNAr reaction. To achieve this, a hydroxyl group must be present ortho to the amino group. Since our starting material has a chlorine atom at this position, a common strategy is to first perform a nucleophilic substitution to introduce an oxygen nucleophile which then facilitates the cyclization.
Mechanistic Rationale
This synthesis is a variation of the classical methods for preparing benzo- and pyrido-oxazines.[6][7] The key transformation is an intramolecular O-alkylation. The amino group at C3 reacts with an α-halo ketone or a similar dielectrophile. The newly introduced side chain, containing a hydroxyl or a precursor, then participates in an intramolecular nucleophilic aromatic substitution, displacing the chlorine atom at the C2 position to form the six-membered oxazine ring.
Experimental Protocol: Synthesis of a 1H-Pyrido[2,3-b][2][3]oxazin-2(3H)-one derivative
This protocol adapts a known procedure for the synthesis of related systems by first reacting the amino group with chloroacetyl chloride, followed by an intramolecular cyclization that displaces the C2 chlorine.[6]
-
Setup: Dissolve methyl 3-amino-2-chloroisonicotinate (5.0 g, 26.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a three-neck flask under a nitrogen atmosphere. Add triethylamine (4.5 mL, 32.2 mmol) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add chloroacetyl chloride (2.3 mL, 29.5 mmol) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the formation of the chloroacetamide intermediate by TLC.
-
Cyclization: To the same reaction mixture, add potassium carbonate (K₂CO₃, 7.4 g, 53.6 mmol) and dimethylformamide (DMF, 20 mL). Heat the mixture to 80 °C and stir for 12 hours. This step facilitates the intramolecular nucleophilic substitution to form the oxazine ring.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 1H-pyrido[2,3-b][2][3]oxazin-2(3H)-one derivative.
Quantitative Data Summary
The following table summarizes expected outcomes for the described protocols. Yields are representative and can vary based on reaction scale and purity of reagents.
| Heterocyclic Core | Starting Material | Key Reagents | Expected Yield (%) |
| Pyrido[3,2-d]pyrimidin-4(3H)-one | Methyl 3-amino-2-chloroisonicotinate | Triethyl orthoformate, Acetic anhydride | 65-75 |
| 1H-Pyrido[2,3-b][2][3]oxazin-2(3H)-one | Methyl 3-amino-2-chloroisonicotinate | Chloroacetyl chloride, K₂CO₃ | 50-65 |
Alternative Strategies: Palladium-Catalyzed Cross-Coupling
For more complex derivatives, the chloro group at the C2 position can be functionalized prior to cyclization using palladium-catalyzed cross-coupling reactions.[2]
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups at the C2 position, reacting methyl 3-amino-2-chloroisonicotinate with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) is a powerful method.[2] The resulting 2-aryl-3-aminopyridine can then be used in subsequent cyclization reactions.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, introducing a secondary amino group at the C2 position. This product could then undergo cyclization with the C3-amino group and a suitable one-carbon bridging reagent to form fused imidazole or triazole systems.[2]
Causality: The choice of ligand and palladium precursor is critical for achieving high yields, especially with electron-rich aminopyridines. Ligands like XPhos or SPhos are often employed to facilitate the catalytic cycle with challenging substrates like chloropyridines.[2]
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of diverse and novel heterocyclic compounds. By strategically employing its functional groups through protection, cyclocondensation, and substitution reactions, complex scaffolds like pyridopyrimidines and pyridooxazines can be accessed efficiently. The protocols and strategies outlined in this guide provide a robust foundation for researchers to explore new chemical space in drug discovery and materials science, with ample opportunity for further derivatization through modern synthetic methods like palladium-catalyzed cross-coupling.
References
- An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. Benchchem. URL: https://www.benchchem.com/product/bcp166133[2]
- Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... ResearchGate. URL: https://www.researchgate.net/figure/Three-synthetic-routes-to-substituted-pyrido-3-2-d-pyrimidines-1-and-structures-of_fig1_282570884[10]
- This compound|CAS 58483-94-6. Benchchem. URL: https://www.benchchem.com/product/58483-94-6[1]
- The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. URL: https://www.jocpr.com/articles/the-chemistry-of-pyrido23dpyrimidines.pdf[3]
- Synthesis of potential anticancer agents. Pyrido[4,3-b][2][3]oxazines and pyrido[4,3-b][2][3]thiazines. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/6648858/[6]
- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. URL: https://encyclopedia.pub/entry/21175[4]
- Synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidines. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680000854[11]
- Synthesis of dipyrido[3,2-b: 2′,3′-e][2][3] oxazine (1,9-diazaphenoxazine). Semantic Scholar. URL: https://api.semanticscholar.org/CorpusID:98747495
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][3]Oxazin-2(3H)-Ones. MDPI. URL: https://www.mdpi.com/1420-3049/25/16/3602[8]
- 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. URL: https://www.researchgate.net/publication/320850239_2-Amino-N-2-chloropyridin-3ylbenzamide
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249233/[5]
- Synthesis of pyrido[4,3-b][2][3]oxazine. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-pyrido-4-3-b-1-4-oxazine[9]
- This compound | C6H5ClN2O2 | CID 21464344. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21464344
- This compound | 58483-94-6. Appchem. URL: https://www.appchem.com/product/ao73970
- 3-Chloropyridin-2-amine. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3120894/
- AMINO ACIDS AS SYNTHONS FOR HETEROCYCLES. FORMATION OF 1,2,4- TRIAZINE DERIVATIVES. HETEROCYCLES. URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/22335/30/1
- 3-Amino-2-chloropyridine. Amerigo Scientific. URL: https://www.amerigoscientific.
- SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. URL: https://farmaciajournal.com/wp-content/uploads/2015-06-05.pdf
- Aminoacids in the Synthesis of Heterocyclic Systems. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257523/
- Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. URL: https://www.atlantis-press.com/proceedings/emcm-16/25870879
- Microwave-assisted synthesis of novel[2][3] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKAT USA, Inc. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2024/viii/24-12276/[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Application Note: The Strategic Role of 3-Amino-2-chloroisonicotinic Acid in the Synthesis of Multi-Kinase Inhibitors
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Within this class, 3-amino-2-chloroisonicotinic acid has emerged as a critical and versatile starting material for the synthesis of complex kinase inhibitors. Its specific arrangement of functional groups—a carboxylic acid, an amine, and a reactive chlorine atom—provides three orthogonal points for chemical modification, enabling the construction of intricate molecular architectures. This guide details the strategic application of this building block, focusing on the synthesis of bi-aryl urea-based kinase inhibitors, exemplified by analogues of Sorafenib and Regorafenib, which are pivotal in oncology for targeting kinases involved in tumor progression and angiogenesis.[3][4]
Introduction: The Strategic Importance of the Scaffold
Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[] The effectiveness of these drugs often relies on a molecular scaffold that correctly orients various pharmacophoric elements to interact with the ATP-binding pocket of the target kinase(s).[4] The this compound moiety serves as an ideal foundation for this purpose. The pyridine ring itself is a key feature in many bioactive molecules.[6]
The strategic value of this starting material lies in its predictable and sequential reactivity:
-
The Carboxylic Acid (C4-Position): Readily undergoes amide bond formation, allowing for the introduction of a wide variety of side chains. This position is often used to modulate solubility and interact with the solvent-exposed region of the kinase.
-
The Amino Group (C3-Position): While it can be functionalized, in the context of many kinase inhibitors, it often remains as a hydrogen bond donor or is incorporated into a larger heterocyclic system.
-
The Chlorine Atom (C2-Position): Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This enables the efficient formation of a carbon-carbon bond to introduce aryl or heteroaryl groups, which are often crucial for binding deep within the kinase hinge region.
This trifunctional nature allows for a convergent and highly efficient synthetic strategy, making it a preferred choice in both academic research and industrial-scale production.[3]
Core Synthetic Strategies & Mechanisms
The synthesis of a typical kinase inhibitor from this compound leverages a few robust and well-characterized chemical transformations. The general workflow involves building a picolinamide intermediate, followed by the crucial introduction of a bi-aryl system.
Diagram: General Synthetic Workflow
The following diagram illustrates the high-level synthetic logic for converting the starting material into a complex bi-aryl urea kinase inhibitor.
Caption: High-level workflow for kinase inhibitor synthesis.
Amide Bond Formation
The first step is typically the conversion of the carboxylic acid to an amide. Direct amidation of isonicotinic acid derivatives is a well-established process.[9] For the synthesis of Sorafenib or Regorafenib analogues, this involves reaction with methylamine.
-
Causality behind Experimental Choices: The acid is first activated, commonly by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this transformation via the formation of the Vilsmeier reagent.[10][11] The subsequent reaction with an amine, such as an aqueous or methanolic solution of methylamine, proceeds rapidly even at low temperatures to form the stable picolinamide. This two-step, one-pot procedure is highly efficient and scalable, often yielding the product in high purity after simple workup.[10]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
With the picolinamide intermediate in hand, the next critical step is the formation of a C-C bond at the C2 position. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its broad functional group tolerance and reliable performance.[7][12]
-
Expertise & Trustworthiness: The reaction couples the 2-chloropyridine moiety with an arylboronic acid or ester. The choice of catalyst, ligand, and base is critical for success. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often provide higher yields and faster reaction times.[7] Buchwald-type precatalysts (e.g., XPhos Pd G3) or N-heterocyclic carbene (NHC) ligated systems are particularly effective for coupling with often challenging chloropyridine substrates.[13] The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid. The reaction progress should be meticulously monitored by TLC or LC-MS to ensure full consumption of the starting material before quenching.
Detailed Application Protocol: Synthesis of a Sorafenib Analogue
This section provides a detailed, step-by-step protocol for the synthesis of a Sorafenib analogue, starting from this compound. This protocol is adapted from established literature procedures.[3][14]
Diagram: Detailed Synthesis Protocol Flowchart
Caption: Step-by-step synthesis workflow for a Sorafenib analogue.
Protocol Steps:
Step 1: Synthesis of 4-Chloro-N-methylpicolinamide (Intermediate) This protocol describes a related synthesis pathway for Sorafenib starting from picolinic acid to form a key picolinamide intermediate, illustrating the general principles.
-
To a solution of picolinic acid in a suitable solvent like THF, add thionyl chloride (SOCl₂) (e.g., 3.5 equivalents) and a catalytic amount of DMF.[10][11]
-
Heat the reaction mixture to approximately 70-75°C and stir for 16 hours. Monitor the reaction for the formation of the acid chloride.[10]
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of methylamine (e.g., 40% aq.) while maintaining the low temperature.[10]
-
Stir the reaction for an additional 4 hours, allowing it to slowly warm to room temperature.
-
Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 4-chloro-N-methylpicolinamide can often be used directly or purified by crystallization.[10][15]
Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide (Key Intermediate)
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-aminophenol in anhydrous DMF.
-
Add a strong base, such as potassium tert-butoxide (KOtBu), portion-wise at room temperature and stir for 45 minutes to form the phenoxide.[14]
-
Add the 4-chloro-N-methylpicolinamide from the previous step to the reaction mixture.
-
Heat the reaction to 80-85°C and maintain for approximately 8 hours, monitoring by LC-MS.[14]
-
After completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 3: Final Urea Formation to Yield Sorafenib
-
Dissolve the intermediate from Step 2, 4-(4-aminophenoxy)-N-methylpicolinamide, in an anhydrous solvent such as dichloromethane (DCM).[15]
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise at 0°C.[16]
-
Allow the mixture to warm to room temperature and stir for 16 hours. A precipitate of the final product will typically form.[16]
-
Filter the solid product, wash thoroughly with a solvent like diethyl ether to remove any unreacted isocyanate, and dry under vacuum to obtain pure Sorafenib.[16]
Data Summary Table
The following table summarizes typical results for the synthesis of Sorafenib, adapted from scalable processes reported in the literature.[3]
| Step | Product | Molecular Weight ( g/mol ) | Typical Yield | Purity (HPLC) |
| 1 | 4-Chloro-N-methylpicolinamide | 170.60 | ~85-95% | >98% |
| 2 | 4-(4-Aminophenoxy)-N-methylpicolinamide | 243.26 | ~80-87% | >99% |
| 3 | Sorafenib | 464.82 | ~90-95% | >99.5% |
Conclusion and Future Outlook
This compound and its derivatives are indispensable tools in the synthesis of kinase inhibitors. The predictable reactivity of its functional groups allows for the implementation of robust and scalable synthetic routes. The protocols outlined herein demonstrate a logical and efficient pathway to complex drug molecules like Sorafenib and Regorafenib. As the demand for novel kinase inhibitors continues to grow, the strategic use of such versatile building blocks will remain paramount in the field of drug discovery and development, enabling rapid access to new chemical entities for biological evaluation.
References
- Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Taylor & Francis Online.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. Ningbo Inno Pharmchem Co.,Ltd.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- Unknown. (n.d.). AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. cyberleninka.ru.
- Joucla, L., et al. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Creascript.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate.
- Google Patents. (n.d.). Process for the preparation of sorafenib. Google Patents.
- ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate.
- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal.
- Google Patents. (n.d.). Method for synthesizing Nexavar. Google Patents.
- NIH. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. National Institutes of Health.
- Google Patents. (n.d.). Synthesis method for sorafenib. Google Patents.
- WIPO Patentscope. (n.d.). WO/2009/054004 PROCESS FOR THE PREPARATION OF SORAFENIB. WIPO.
- ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. ResearchGate.
- Wikipedia. (n.d.). Isonicotinamide. Wikipedia.
- ResearchGate. (n.d.). Amide formation from modified carboxylic acid and isocyanate derivatives. ResearchGate.
- PubMed. (1957). [New amide derivatives of isonicotinic acid with presumable analeptic activity]. PubMed.
- PubChem. (n.d.). This compound. PubChem.
- NIH. (n.d.). Pyridine: the scaffolds with significant clinical diversity. National Institutes of Health.
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.
- Google Patents. (n.d.). Preparation of nicotinic acid amide. Google Patents.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.
- PubMed. (2007). Design and synthesis of rho kinase inhibitors (III). PubMed.
- MDPI. (n.d.). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. MDPI.
- MDPI. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 4. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES [ppublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 15. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 16. tandfonline.com [tandfonline.com]
Experimental procedure for N-arylation of 3-Amino-2-chloroisonicotinic acid
Application Note & Protocol
Strategic N-Arylation of 3-Amino-2-chloroisonicotinic Acid: A Detailed Guide to Palladium-Catalyzed Cross-Coupling
Abstract: This application note provides a comprehensive, field-tested protocol for the N-arylation of this compound, a critical transformation for the synthesis of novel pharmaceutical intermediates. We delve into the rationale behind a palladium-catalyzed Buchwald-Hartwig amination approach, offering a step-by-step experimental procedure, process optimization insights, and troubleshooting guidance. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for constructing C-N bonds with this challenging substrate.
Introduction and Scientific Rationale
This compound and its derivatives are valuable building blocks in medicinal chemistry. The subsequent N-arylation of the 3-amino group is a key step in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. However, this substrate presents unique challenges for cross-coupling reactions. The presence of multiple potentially reactive sites—the amino group, the carboxylic acid, and the chloro-substituent—necessitates a carefully optimized and selective catalytic system.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly favored for its functional group tolerance, broad substrate scope, and generally high yields. The selection of the appropriate palladium precatalyst, ligand, and base is paramount to achieving high selectivity and conversion, particularly when dealing with electron-deficient pyridines and multifunctional substrates like the one .
This guide focuses on a protocol that leverages a modern palladium precatalyst and a sterically hindered biarylphosphine ligand. This combination is designed to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—while minimizing side reactions.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The N-arylation reaction proceeds via a catalytic cycle, as illustrated below. The active Pd(0) species is generated in situ from a palladium precatalyst. This species initiates the cycle by undergoing oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide. The quantities can be scaled as needed, with adjustments to solvent volume and catalyst loading.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Typical Loading (mol%) | Notes |
| This compound | 104595-77-9 | 172.56 | 1.0 equiv | Substrate. Ensure it is dry. |
| Aryl Bromide (Ar-Br) | Varies | Varies | 1.1 - 1.2 equiv | Coupling partner. Should be pure. |
| Palladium Precatalyst (e.g., G3-Xantphos) | 1375325-71-5 | 990.54 | 1 - 3 mol% | Air-stable Pd(II) precatalyst. Other catalysts like Pd₂(dba)₃ can be used with a suitable ligand. |
| Xantphos Ligand | 161265-03-8 | 578.68 | 1.2 - 3.6 mol% | If not using a precatalyst. Ratio to Pd is critical. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 2.5 - 3.0 equiv | Strong, non-nucleophilic base. Handle in a glovebox. |
| Anhydrous Dioxane | 123-91-1 | 88.11 | ~0.1 - 0.2 M | Reaction solvent. Must be anhydrous and deoxygenated. Toluene or THF can also be used. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles for transfer of anhydrous solvents
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere)
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), the palladium precatalyst (e.g., G3-Xantphos, 2 mol%), and the base, sodium tert-butoxide (2.5 equiv).
-
Rationale: The use of an air-stable precatalyst simplifies the setup, but all reagents should be handled under an inert atmosphere to prevent the deactivation of the active Pd(0) catalyst. The strong base is crucial for deprotonating the amine in the catalytic cycle.
-
-
Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by evacuating the flask under vacuum and refilling with the inert gas, repeated three times.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, halting the reaction.
-
-
Solvent Addition: Add anhydrous, deoxygenated dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Rationale: Anhydrous and deoxygenated solvent is critical to prevent quenching of the base and deactivation of the catalyst. Dioxane is a common solvent for these reactions due to its high boiling point and ability to dissolve the organometallic intermediates.
-
Reaction Execution and Monitoring
-
Heating: Immerse the flask in a preheated oil bath set to 100-110 °C.
-
Rationale: The reaction typically requires elevated temperatures to drive the reductive elimination step and achieve a reasonable reaction rate.
-
-
Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). A sample can be taken by carefully and quickly opening the flask under a positive pressure of inert gas, or by using a syringe.
-
Self-Validation Insight: Monitoring consumption of the starting material is the most reliable way to track progress. The appearance of a new, less polar spot (by TLC) or a peak with the expected mass (by LC-MS) indicates product formation.
-
-
Completion: The reaction is typically complete within 12-24 hours. Once the starting material is fully consumed, remove the flask from the oil bath and allow it to cool to room temperature.
Workup and Purification
-
Quenching: Carefully quench the reaction mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Safety Note: The addition will be exothermic and may cause gas evolution due to the unreacted base.
-
-
Acidification: The product contains a carboxylic acid, which will likely be deprotonated (as a carboxylate salt) under the basic reaction conditions. To facilitate extraction, the aqueous layer should be acidified. Slowly add 1 M HCl until the pH of the aqueous layer is ~3-4. The product may precipitate at this stage.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL).
-
Rationale: Ethyl acetate is a good general-purpose solvent for extracting moderately polar organic products.
-
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking on the column), is often effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently strong or soluble base.3. Reaction temperature too low. | 1. Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere.2. Use a fresh bottle of NaOtBu; consider K₃PO₄ or Cs₂CO₃ as alternatives.3. Increase the temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation of the aryl bromide.2. Homocoupling of the aryl bromide. | 1. Ensure the system is free of water.2. Use a different ligand that promotes reductive elimination over side reactions (e.g., a more electron-rich or bulky ligand). |
| Product Streaking on TLC/Column | The carboxylic acid moiety is interacting strongly with the silica gel. | Add 0.5-1% acetic acid or formic acid to the eluent system to suppress deprotonation and improve the peak shape. |
Characterization
The identity and purity of the final N-arylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Bases: Sodium tert-butoxide is corrosive and reacts violently with water. Handle in a glovebox or under a stream of inert gas.
-
Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- Title: A Short History of the Buchwald−Hartwig Amination Source: The Journal of Organic Chemistry URL:[Link]
- Title: The Buchwald-Hartwig Amination in the Development of Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
- Title: Rational Catalyst and Base Selection for the N-Arylation of Amines Source: Organic Process Research & Development URL:[Link]
- Title: The Role of Additives in Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Society Reviews URL:[Link]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-2-chloroisonicotinic acid
Introduction: The Strategic Importance of 3-Amino-2-chloroisonicotinic acid in Pharmaceutical Synthesis
This compound is a pivotal, high-value substituted pyridine derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structural arrangement, featuring a carboxylic acid, an amino group, and a chlorine atom on the pyridine ring, offers a versatile scaffold for medicinal chemists. Notably, this molecule and its precursors are integral to the industrial production of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV, such as Nevirapine.[2] The efficiency, safety, and scalability of the synthesis of this compound are therefore of paramount importance to drug development professionals, directly impacting the cost and accessibility of these life-saving medicines.
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. The protocols described herein are designed for researchers, scientists, and process chemists in the pharmaceutical industry, offering a field-proven, two-stage synthetic strategy that emphasizes scalability, process control, and safety. We will first detail a robust synthesis for the key intermediate, 3-amino-2-chloro-4-methylpyridine (CAPIC), followed by a scalable oxidation protocol to yield the target isonicotinic acid.
Overall Synthetic Strategy
The presented synthesis is a two-part process, beginning with the construction of the substituted pyridine ring to form the key intermediate, 3-amino-2-chloro-4-methylpyridine (CAPIC), followed by the selective oxidation of the methyl group to the corresponding carboxylic acid. This strategic division allows for controlled purification of the intermediate, ensuring the final product's high purity.
Part 1: Scale-Up Synthesis of 3-Amino-2-chloro-4-methylpyridine (CAPIC)
Scientific Rationale and Choice of Synthetic Route
Several routes for the synthesis of CAPIC have been reported in the literature.[2] Early methods often involved the nitration of picoline derivatives, a process that presents significant safety hazards on a large scale due to the potential for runaway exothermic reactions and the formation of unstable intermediates.[2] For this guide, we have selected a more contemporary and industrially viable approach based on the work of Gupton et al., which builds the pyridine ring from simple, acyclic precursors.[2] This route, involving a Knoevenagel condensation followed by cyclization, chlorination, and a Hofmann rearrangement, is favored for scale-up due to its improved safety profile and avoidance of hazardous nitrating agents.
The key transformation in the final step is the Hofmann rearrangement of 2-chloro-3-amido-4-methylpyridine. This reaction, using bromine and a strong base like sodium hydroxide, is a well-understood and reliable method for converting an amide to a primary amine with one less carbon atom. Careful control of temperature during the initial formation of the hypobromite and subsequent reaction with the amide is critical for high yield and purity.
Detailed Protocol: Synthesis of CAPIC
This protocol is adapted from established patent literature for a multi-kilogram scale.[1]
Step 1: Synthesis of 2-chloro-3-amido-4-methylpyridine
-
Reaction Setup: In a suitable jacketed glass reactor, charge a solution of concentrated sulfuric acid (3.0 molar equivalents).
-
Reagent Addition: While maintaining the temperature at 90°C, slowly add 2-chloro-3-cyano-4-methylpyridine (1.0 molar equivalent).
-
Reaction: Heat the mixture to 100°C and hold for 3 hours, monitoring for reaction completion by HPLC.
-
Quenching: Cool the reaction mixture to 90°C and slowly add water (approximately 3.5 volumes relative to the starting nitrile).
-
Crystallization and Isolation: Cool the mixture to 10°C and hold for at least 1 hour to allow for complete crystallization. Isolate the solid product by filtration.
-
Washing and Drying: Wash the filter cake with cold water and dry under vacuum at 70°C to a constant weight.
Step 2: Hofmann Rearrangement to 3-amino-2-chloro-4-methylpyridine (CAPIC)
-
Hypobromite Formation: In a separate reactor, prepare a solution of sodium hydroxide (1.1 molar equivalents) in water and cool to 0°C.
-
Bromine Addition: Slowly add bromine (1.0 molar equivalent) to the cold sodium hydroxide solution, ensuring the temperature does not exceed 0°C.
-
Amide Addition: To the freshly prepared cold hypobromite solution, add the 2-chloro-3-amido-4-methylpyridine (1.0 molar equivalent) from the previous step.
-
Reaction: Allow the mixture to warm to approximately 22°C, then add additional water and heat to 70°C for 1 hour.
-
Extraction: Cool the reaction mixture to ambient temperature and extract the product with a suitable organic solvent, such as dichloromethane.
-
Isolation: Concentrate the organic extracts under reduced pressure to yield the crude CAPIC. The product can be further purified by recrystallization if necessary.
| Parameter | Step 1: Amide Formation | Step 2: Hofmann Rearrangement |
| Key Reagents | H₂SO₄, H₂O | NaOH, Br₂, CH₂Cl₂ |
| Temperature | 90-100°C | 0-70°C |
| Typical Yield | >90% | ~85% |
| Key Control Point | Temperature during quench | Temperature during Br₂ addition |
Part 2: Oxidation of CAPIC to this compound
Scientific Rationale: The Choice of Oxidant for Scale-Up
The conversion of the 4-methyl group of CAPIC to a carboxylic acid is a challenging transformation, given the presence of an electron-donating amino group which can be susceptible to oxidation. Potassium permanganate (KMnO₄) is a powerful, inexpensive, and effective oxidant for converting alkyl side chains on aromatic rings to carboxylic acids.[3] While highly effective, the use of stoichiometric permanganate on a large scale generates a significant amount of manganese dioxide (MnO₂) waste, which requires proper handling and disposal.
An alternative "greener" approach reported for the oxidation of the related 2-chloro-3-methylpyridine involves using oxygen as the terminal oxidant in the presence of a metal catalyst and an initiator.[4] However, for this application note, we will focus on the well-established permanganate oxidation due to its reliability and predictable performance, while acknowledging its environmental considerations. The reaction is typically performed in an aqueous medium. The basicity of the permanganate solution can be advantageous as it minimizes the protonation of the pyridine nitrogen, which would deactivate the ring towards oxidation.
The work-up procedure is critical for this step. It involves quenching any excess permanganate and removing the precipitated manganese dioxide. Filtration is the primary method for removing the MnO₂ sludge. The pH of the filtrate is then adjusted to the isoelectric point of the amino acid product to induce crystallization.
Detailed Protocol: Permanganate Oxidation of CAPIC
-
Reaction Setup: In a jacketed reactor equipped with a robust overhead stirrer, charge water and add 3-amino-2-chloro-4-methylpyridine (CAPIC) (1.0 molar equivalent).
-
Oxidant Preparation: In a separate vessel, prepare a solution of potassium permanganate (approximately 2.5-3.0 molar equivalents) in water.
-
Oxidation: Heat the CAPIC suspension to 70-80°C. Slowly add the potassium permanganate solution over several hours, maintaining the reaction temperature. The purple color of the permanganate should dissipate as it is consumed. Monitor the reaction by HPLC.
-
Quenching and Filtration: Once the reaction is complete, cool the mixture and filter to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with hot water to recover any product adsorbed onto the MnO₂.
-
Decolorization (Optional): If the filtrate is colored, it can be treated with a small amount of sodium bisulfite to reduce any remaining permanganate or colloidal MnO₂.
-
Product Crystallization: Combine the filtrate and washings. Carefully adjust the pH with hydrochloric acid to the isoelectric point of this compound (typically pH 3-4) to induce precipitation.
-
Isolation and Drying: Cool the suspension to maximize crystallization. Isolate the product by filtration, wash with cold water, and dry under vacuum.
Process Safety and Hazard Analysis
The scale-up of this synthesis requires a thorough understanding and mitigation of potential hazards.
-
Potassium Permanganate (KMnO₄):
-
Hazard: A strong oxidizing agent. It can cause fires or explosions upon contact with combustible materials, organic solvents, or reducing agents.[5][6] Direct contact can cause severe skin and eye irritation or burns.[7][8] Inhalation of dust is harmful.[8]
-
Mitigation:
-
Store KMnO₄ away from organic materials, acids, and heat sources.[9]
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and respiratory protection when handling the powder.[6]
-
Add KMnO₄ slowly and in a controlled manner to the reaction to manage the exotherm.
-
Contaminated clothing is a fire risk and should be removed and washed immediately.[9]
-
Spills should be cleaned up using inert materials like sand or soda ash; do not use combustible materials like sawdust.[7]
-
-
-
Hofmann Rearrangement (Bromine and NaOH):
-
Hazard: Bromine is highly corrosive, toxic, and volatile. The reaction is exothermic.
-
Mitigation:
-
Perform the reaction in a well-ventilated area or a closed reactor system.
-
Use appropriate PPE, including acid-resistant gloves and respiratory protection.
-
Maintain strict temperature control (0°C) during the addition of bromine to the caustic solution to prevent excessive fuming and side reactions.
-
-
-
General Considerations:
-
Exothermic Reactions: Both the Hofmann rearrangement and the permanganate oxidation are exothermic. Proper reactor cooling and controlled reagent addition rates are essential to prevent thermal runaways.
-
Waste Disposal: The process generates significant manganese dioxide waste, which must be disposed of in accordance with local environmental regulations. Aqueous waste streams should be neutralized before disposal.
-
Quality Control and Analytical Methods
Ensuring the purity and identity of the final this compound is crucial. A robust quality control protocol should be implemented for in-process controls and final product release.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing purity and monitoring reaction progress.
-
Principle: Reversed-phase HPLC separates the components of a mixture based on their hydrophobicity. The target molecule, being polar, will have a characteristic retention time on a nonpolar stationary phase.
-
Method Parameters (Typical):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5-3.0) and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm or 270 nm).
-
Quantification: Purity is determined by the area percentage of the main peak. Impurity profiles can be established and monitored.
-
| Analyte | Purity Specification | Typical HPLC Retention Time |
| Intermediate (CAPIC) | >98% | Varies with exact method |
| Final Product | >99.5% | Varies with exact method |
Other Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Titration: A simple acid-base titration can be used to determine the assay of the final carboxylic acid product.
Conclusion
The two-part synthetic strategy detailed in this application note provides a robust and scalable pathway to high-purity this compound. By selecting a synthesis for the CAPIC intermediate that avoids hazardous nitration reactions and employing a well-controlled, albeit classical, oxidation method, this guide offers a practical approach for process chemists and drug development professionals. Strict adherence to the outlined safety protocols, particularly concerning the handling of potassium permanganate, is essential for the successful and safe implementation of this synthesis at scale. The analytical methods provided will ensure that the final product meets the high-purity standards required for pharmaceutical applications.
References
- CAP Remediation. (n.d.). Understanding the Hazards and Safe Use of Potassium Permanganate.
- Redox Ltd. (2023, March 13). Safety Data Sheet Potassium permanganate.
- Gupton, B. F., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent 6,399,781B1.
- New Jersey Department of Health. (n.d.). POTASSIUM PERMANGANATE HAZARD SUMMARY.
- Oxford Health NHS Foundation Trust. (2022, September 15). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets).
- Blank, A. (1974). Preparation of 2-chloro-3-aminopyridine. U.S. Patent 3,838,136A.
- ResearchGate. (n.d.). Potassium Permanganate.
- S.p.A, F. I. C. F. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. WO2001058848A1.
- Journal of Pharmaceutical and Chemical Research. (n.d.). analysis of amino acids by high performance liquid chromatography.
- ResearchGate. (2004, May). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review).
- ResearchGate. (2008, August). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
- ResearchGate. (2005, October). Large-Scale Oxidations in the Pharmaceutical Industry.
- Pérez-Benito, J. F. (2011). Permanganate oxidation of α-amino acids: kinetic correlations for the nonautocatalytic and autocatalytic reaction pathways. The Journal of Physical Chemistry A, 115(35), 9898-9906.
- D'Alessandro, A., et al. (2014). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. MethodsX, 1, 71-76.
- Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.
- Macmillan Group - Princeton University. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
- Parker, C. G., et al. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Journal of Chromatography B, 1146, 122119.
- PubChem. (n.d.). This compound.
- Lei, H., et al. (2010). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. ACS Chemical Biology, 5(4), 367-373.
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
- Yancheng Disai Nuo Pharmaceutical Co., Ltd. (2022). Preparation method of 2-chloronicotinic acid. CN111153853B.
- East China University of Science and Technology. (2014). Method for synthesizing 2-chloronicotinic acid by one-step oxidation. CN103848783A.
- Klásek, A., et al. (2007). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 72(15), 5779-5784.
- Hasegawa, H., et al. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (4), 489-494.
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. capremediation.com [capremediation.com]
- 6. redox.com [redox.com]
- 7. nj.gov [nj.gov]
- 8. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
- 9. accomn.com [accomn.com]
Navigating the Synthesis of 3-Amino-2-chloroisonicotinic Acid Derivatives: A Guide to Protecting Group Strategies
For Immediate Release
Shanghai, CN – January 9, 2026 – In the intricate world of pharmaceutical and materials science, the precise synthesis of complex organic molecules is paramount. 3-Amino-2-chloroisonicotinic acid stands as a valuable and versatile building block, but its inherent reactivity, stemming from the presence of a nucleophilic amino group and a carboxylic acid, presents a significant challenge to chemists.[1] To unlock its full synthetic potential, a carefully orchestrated strategy of protecting these functional groups is not just advantageous, but essential. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of protecting groups for this compound.
The Strategic Imperative of Protection
The amino group of this compound is nucleophilic and can readily participate in undesired side reactions.[2][3][4] Similarly, the carboxylic acid moiety can interfere with reactions targeting other parts of the molecule. Protecting groups act as temporary shields, masking the reactivity of these functional groups and allowing for selective transformations elsewhere on the pyridine ring.[2][5] The choice of protecting group is critical and must be guided by the overall synthetic route, ensuring that the protection and subsequent deprotection steps are high-yielding and do not compromise the integrity of the target molecule.[6]
Protecting the 3-Amino Group: A Comparative Analysis
The selection of a suitable protecting group for the amino functionality is a crucial first step. The ideal group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other parts of the molecule.[7][8] Here, we compare two of the most widely employed amino protecting groups: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of amine protection in organic synthesis, valued for its stability under a wide range of conditions and its facile removal with acid.[6][9][][11]
Protocol for Boc Protection:
-
Dissolution: Dissolve this compound in a suitable solvent such as a mixture of dioxane and water.
-
Base Addition: Add a base, typically sodium hydroxide or sodium bicarbonate, to the solution to facilitate the reaction.[]
-
Reagent Addition: Introduce di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.[12]
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, acidify the reaction mixture and extract the N-Boc protected product with a suitable organic solvent.
Protocol for Boc Deprotection:
The Boc group is typically removed under acidic conditions.[4][11]
-
Dissolution: Dissolve the N-Boc protected this compound derivative in a solvent like dichloromethane.
-
Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution.[5][11]
-
Reaction: Stir the mixture at room temperature. The deprotection is often rapid, accompanied by the evolution of carbon dioxide.[4]
-
Isolation: Neutralize the reaction mixture and isolate the deprotected amine.
It is important to note that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the substrate. The use of scavengers like anisole can mitigate this side reaction.[9][11][13]
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group offers an orthogonal protection strategy to Boc, as it is stable to acidic conditions but readily cleaved by bases, typically secondary amines like piperidine.[6][14][15][16] This orthogonality is invaluable in complex syntheses where multiple protecting groups are required.[2][14]
Protocol for Fmoc Protection:
-
Reagent Preparation: Dissolve the amine and Fmoc-Cl or Fmoc-OSu in an aqueous dioxane solution with a weak base like sodium bicarbonate.[15][17]
-
Reaction: Stir the reaction mixture at room temperature until completion.
-
Isolation: Isolate the N-Fmoc protected product by filtration and washing. A detailed procedure can be found in the literature.[18]
Protocol for Fmoc Deprotection:
The Fmoc group is cleaved under basic conditions.[16]
-
Dissolution: Dissolve the N-Fmoc protected compound in a solvent such as dimethylformamide (DMF).
-
Base Treatment: Add a solution of 20% piperidine in DMF.[16]
-
Reaction: Stir the mixture at room temperature. The deprotection is typically fast.
-
Work-up: Remove the piperidine and the dibenzofulvene byproduct by washing and extraction to yield the free amine.
Table 1: Comparison of Amino Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages |
| Boc | (Boc)₂O, Base (e.g., NaOH) | Strong Acid (e.g., TFA, HCl) | Stable to a wide range of reagents, including bases and nucleophiles.[6][] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Weak Base | Base (e.g., Piperidine) | Orthogonal to acid-labile groups like Boc, allowing for selective deprotection.[6][14][16] |
Protecting the Carboxylic Acid Group: Esterification Strategies
To prevent the carboxylic acid from interfering with subsequent reactions, it is often converted into an ester. The choice of ester depends on the desired stability and the conditions required for its eventual cleavage.
Methyl or Ethyl Esterification
Simple alkyl esters, such as methyl or ethyl esters, are common choices for protecting carboxylic acids. They can be formed through Fischer esterification or by using reagents like thionyl chloride followed by the alcohol.
Protocol for Fischer Esterification:
-
Acidic Alcohol Solution: Dissolve the this compound in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[19]
-
Heating: Heat the reaction mixture to reflux for several hours.[19]
-
Work-up: After cooling, neutralize the reaction mixture and extract the ester product.[19][20]
Protocol for Ester Deprotection (Hydrolysis):
Ester hydrolysis is typically achieved under basic conditions.
-
Base Treatment: Dissolve the ester in a mixture of an organic solvent and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.
-
Heating: Heat the mixture to facilitate the hydrolysis.
-
Acidification: After the reaction is complete, acidify the mixture to protonate the carboxylate and precipitate the carboxylic acid.
Orthogonal Protection: A Strategy for Complex Syntheses
In multi-step syntheses, it is often necessary to deprotect one functional group while leaving another protected. This requires an "orthogonal" protecting group strategy, where each group can be removed under specific conditions that do not affect the others.[14][21][22] For this compound, a common orthogonal approach involves protecting the amino group with an acid-labile Boc group and the carboxylic acid with a group that is stable to acid but cleaved under other conditions, or vice-versa.[14]
For example, protecting the amino group with Fmoc (base-labile) and the carboxylic acid as a methyl ester (hydrolyzed by base, but often requires harsher conditions than Fmoc removal) allows for selective manipulation. Alternatively, using a benzyl ester for the carboxylic acid, which can be removed by hydrogenolysis, provides another layer of orthogonality with both Boc and Fmoc groups.[14]
Conclusion
The successful synthesis of derivatives of this compound hinges on the judicious selection and application of protecting groups. By understanding the properties of common protecting groups like Boc and Fmoc for the amino function, and various esterification strategies for the carboxylic acid, researchers can design robust and efficient synthetic routes. The principles of orthogonality are key to navigating the complexities of multi-step syntheses, enabling the selective modification of this versatile building block for a wide range of applications in drug discovery and materials science.
References
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- Wikipedia. (n.d.). Protecting group. In Wikipedia.
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate.
- ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for... ResearchGate.
- Undheim, K., & Benneche, T. (1989). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Acta Chemica Scandinavica, 43, 874-876. [Link]
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
- ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate.
- Google Patents. (n.d.). US2745838A - Preparation of isonicotinic acid esters. Google Patents.
- MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 649. [Link]
- Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25068-25073. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd..
- ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Albericio, F., et al. (2018). Amino Acid-Protecting Groups. Chemical Reviews, 118(18), 8473-8567.
- SynArchive. (n.d.). Protecting Groups List. SynArchive.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- MDPI. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(3), 1635-1644. [Link]
- Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. In Wikipedia.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. In Wikipedia.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- NIST. (n.d.). 3-Amino-2-chloropyridine. NIST WebBook.
- SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Engineering Research, 118, 564-567. [Link]
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal.
- PubMed. (2021). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic & Medicinal Chemistry, 40, 116183. [Link]
- Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1253-1256. [Link]
- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine. Google Patents.
- Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Medicilon.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. biosynth.com [biosynth.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. chempep.com [chempep.com]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Catalytic Methods for the Strategic Functionalization of 3-Amino-2-chloroisonicotinic Acid: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of modern catalytic strategies for the functionalization of 3-amino-2-chloroisonicotinic acid, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The inherent electronic properties of the pyridine core, coupled with the directing and coordinating effects of the amino and carboxylic acid substituents, present unique challenges and opportunities for selective chemical modification. This document details field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, at the C-2 position. Furthermore, it explores the potential for late-stage diversification through catalytic C-H functionalization. Each protocol is accompanied by mechanistic insights, a discussion of substrate-specific considerations, and troubleshooting guidelines to empower researchers in the synthesis of novel this compound derivatives.
Introduction: The Strategic Importance of this compound
This compound is a richly functionalized pyridine derivative that serves as a pivotal starting material in the synthesis of complex molecular architectures.[1] Its structural motifs are found in a range of biologically active compounds and functional materials.[2] The strategic placement of the chloro, amino, and carboxylic acid groups on the pyridine ring allows for a diverse array of chemical transformations. The chlorine atom at the 2-position is particularly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, providing a robust handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.[3][4] The amino and carboxylic acid moieties not only offer sites for further derivatization but also exert significant electronic and steric influence on the reactivity of the heterocyclic core. Understanding and leveraging these properties are paramount for achieving high selectivity and yield in catalytic functionalization.
This guide is designed to provide both the conceptual framework and the practical, step-by-step instructions for the successful catalytic functionalization of this valuable scaffold.
Palladium-Catalyzed Cross-Coupling at the C-2 Position
The C-Cl bond at the 2-position of the pyridine ring is activated towards oxidative addition to a low-valent palladium center, making it an ideal site for a variety of cross-coupling reactions.[5] The choice of catalyst, ligand, base, and solvent is critical for overcoming challenges such as catalyst inhibition by the pyridine nitrogen and for ensuring high reaction efficiency.[6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl substituents.[3][6] For a substrate like this compound, the reaction facilitates the synthesis of biaryl structures, which are common in pharmaceutical compounds.[7]
Causality of Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium-ligand complex is often used. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are essential. These ligands stabilize the active Pd(0) species, promote the challenging oxidative addition of the C-Cl bond, and shield the palladium center from inhibitory coordination by the pyridine nitrogen.[5]
-
Base: A moderately strong base is required to activate the boronic acid for transmetalation.[5] Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective and generally compatible with a wide range of functional groups.
-
Solvent: A polar aprotic solvent system, such as 1,4-dioxane/water or toluene/water, is typically employed to facilitate the dissolution of both the organic and inorganic reagents.[5]
-
Substrate Considerations: The amino and carboxylic acid groups may coordinate with the palladium catalyst. While this can sometimes be a deactivating pathway, in some cases, the amino group can act as a directing group. It is often beneficial to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling to improve solubility and prevent undesirable side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-amino-2-chloroisonicotinate
-
Materials:
-
Methyl 3-amino-2-chloroisonicotinate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-amino-2-chloroisonicotinate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for C-Cl bond activation on electron-deficient heterocycles.[5] |
| Base | K₃PO₄ | Strong enough for boronic acid activation, minimizes side reactions.[5] |
| Solvent | 1,4-Dioxane/H₂O | Good solubility for both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient energy for the rate-limiting oxidative addition step. |
Workflow Diagram: Suzuki-Miyaura Coupling
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Elucidating the Reaction Mechanisms of 3-Amino-2-chloroisonicotinic Acid: A Guide to Experimental and Computational Investigation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-chloroisonicotinic acid is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical agents and novel chemical entities.[1] Its unique substitution pattern—an electron-donating amino group, an electron-withdrawing and nucleophilically displaceable chloro group, and a versatile carboxylic acid moiety—confers a rich and tunable reactivity. Understanding the mechanistic underpinnings of its reactions is critical for optimizing synthetic routes, predicting byproduct formation, and designing targeted covalent inhibitors.[2] This guide provides a comprehensive framework for investigating the reaction mechanisms of this compound, integrating detailed experimental protocols with computational modeling to offer a holistic and validated approach.
Introduction: The Strategic Importance of this compound
This compound (CAS: 58483-94-6) is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O₂.[3][4] Its structure is foundational in medicinal chemistry, where pyridine rings are common scaffolds in active pharmaceutical ingredients (APIs).[1] The strategic placement of its functional groups allows for sequential, regioselective modifications, making it a valuable precursor in the construction of compound libraries for drug discovery.[1]
The core of its utility lies in the electronic interplay of its substituents. The pyridine nitrogen, chloro, and carboxylic acid groups act as electron-withdrawing entities, rendering the ring electron-deficient and susceptible to nucleophilic attack. Conversely, the amino group at the C3 position is a strong electron-donating group, which modulates the ring's reactivity and directs the regioselectivity of further reactions. This delicate electronic balance governs the molecule's reaction pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [1][3] |
| CAS Number | 58483-94-6 | [1][3][4] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][3] |
| Molecular Weight | 172.57 g/mol | [1][3] |
| SMILES | C1=CN=C(C(=C1C(=O)O)N)Cl |[3][4] |
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by three key transformations: Nucleophilic Aromatic Substitution (SNAr) at the C2 position, and reactions involving the amino and carboxylic acid groups.
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the C2 position, adjacent to the electron-withdrawing ring nitrogen, is the primary site for SNAr reactions. This is the most significant reaction pathway for derivatization.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.[5] The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the second, typically faster step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.
-
Causality: The rate of this reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. The presence of the electron-donating amino group at C3 may slightly decrease the rate of attack compared to an unsubstituted 2-chloropyridine, but its influence is often secondary to the powerful activation provided by the ring nitrogen.
Caption: A generalized SNAr mechanism at the C2 position.
Reactions of the Carboxylic Acid and Amino Groups
The carboxylic acid and amino groups offer avenues for classical transformations:
-
Amide Bond Formation: The carboxylic acid can be activated (e.g., with carbodiimides or conversion to an acyl chloride) to react with primary or secondary amines, forming amides.
-
Esterification: Under acidic conditions, the carboxylic acid can react with alcohols to form esters. The methyl ester of this compound is a common derivative.[6]
-
N-Acylation/Alkylation: The amino group can act as a nucleophile, reacting with acylating or alkylating agents. Its nucleophilicity is somewhat reduced by the electron-withdrawing nature of the ring, requiring moderately reactive electrophiles.
Experimental Protocols for Mechanistic Studies
A multi-faceted approach is required to fully characterize the reaction mechanisms. The following protocols provide a framework for kinetic analysis, product identification, and computational validation.
Protocol 1: Kinetic Analysis of SNAr Reactions via HPLC
This protocol details a method to determine the rate law and activation parameters for the reaction of this compound with a nucleophile (e.g., morpholine).
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is chosen for its ability to separate and quantify the reactant, product, and any internal standard in the reaction mixture over time. By maintaining pseudo-first-order conditions (a large excess of the nucleophile), the data analysis is simplified, allowing for a direct determination of the pseudo-first-order rate constant (k').
Workflow Diagram
Caption: Experimental workflow for kinetic analysis using HPLC.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ACN).
-
Prepare a 500 mM stock solution of the nucleophile (e.g., morpholine) in the same solvent. A 50-fold excess establishes pseudo-first-order conditions.
-
Prepare a 10 mM stock solution of an internal standard (e.g., naphthalene) that does not react and has a distinct retention time.
-
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method (e.g., C18 column) that achieves baseline separation of the substrate, product, and internal standard.
-
Generate calibration curves for the substrate by injecting known concentrations and plotting peak area ratio (Substrate/Internal Standard) versus concentration.
-
-
Kinetic Run:
-
In a temperature-controlled reaction vessel (e.g., a jacketed beaker at 50 °C), add the nucleophile solution. Allow it to equilibrate for 15 minutes.
-
To initiate the reaction, add the substrate stock solution and the internal standard stock solution. Start the timer immediately. Total reaction volume could be 10 mL.
-
At specified time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot.
-
Immediately quench the aliquot in a vial containing 900 µL of a quenching solution (e.g., 0.1 M HCl in mobile phase) to stop the reaction.
-
-
Data Analysis:
-
Analyze all quenched samples by HPLC.
-
Using the calibration curve, determine the concentration of this compound at each time point.
-
Plot ln([Substrate]) versus time (in seconds). A linear plot confirms first-order kinetics with respect to the substrate.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k₂) is calculated as k' / [Nucleophile].
-
Repeat the experiment at different temperatures (e.g., 40, 50, 60 °C) to determine activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius or Eyring equations.
-
Self-Validation: The linearity of the ln[Substrate] vs. time plot (R² > 0.99) validates the assumption of first-order kinetics. The consistency of the calculated k₂ across different nucleophile concentrations (while maintaining excess) further validates the rate law.
Protocol 2: Product Characterization by Spectroscopy and Spectrometry
Expertise & Causality: A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides unambiguous structure elucidation. ¹H and ¹³C NMR confirm the covalent structure and connectivity, MS provides the exact mass confirming the molecular formula, and FT-IR identifies key functional group transformations.[7]
Step-by-Step Methodology:
-
Reaction Scale-Up and Work-up:
-
Perform the reaction on a preparative scale (e.g., 1-5 mmol) to yield sufficient material for analysis.
-
After the reaction is complete (monitored by TLC or HPLC), perform an appropriate work-up to isolate and purify the product (e.g., extraction, chromatography).
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) using techniques like ESI-TOF.
-
Trustworthiness: The measured m/z value should match the theoretical exact mass of the expected product to within 5 ppm, confirming the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC).
-
Interpretation:
-
In ¹H NMR, look for the disappearance of the nucleophile's N-H proton (if applicable) and the appearance of new signals corresponding to the incorporated nucleophile. Note the shifts of the aromatic protons on the pyridine ring, which will change upon substitution of the chlorine atom.
-
In ¹³C NMR, observe the significant upfield or downfield shift of the C2 carbon signal, confirming the substitution.
-
2D NMR helps to assign all proton and carbon signals definitively.
-
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire an IR spectrum of the product.
-
Interpretation: Compare the product spectrum to the starting material. Look for the disappearance of C-Cl stretching vibrations and the appearance of new bands (e.g., C-N or C-S stretches) corresponding to the new bond formed. Changes in the N-H and C=O stretching regions should also be noted.[7]
-
Protocol 3: Computational Mechanistic Investigation
Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), provides insight into the reaction energetics that are difficult to measure experimentally.[8] By modeling the reaction pathway, we can calculate the energies of reactants, transition states, and products, allowing for a theoretical validation of the proposed mechanism and prediction of reactivity.
Workflow Diagram
Caption: Workflow for computational investigation of a reaction mechanism.
Step-by-Step Methodology:
-
Structure Preparation: Build the 3D structures of this compound and the chosen nucleophile using molecular modeling software.
-
Reactant/Product Optimization: Perform a full geometry optimization and frequency calculation for the reactants and the expected products. A common level of theory is B3LYP/6-311+G(d,p) with a solvent model (e.g., PCM for water or DMSO).
-
Transition State (TS) Search:
-
Locate the transition state structure for the SNAr reaction (corresponding to the formation of the Meisenheimer intermediate).
-
Perform a frequency calculation on the optimized TS structure.
-
Self-Validation: A true transition state will have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate (e.g., the C-Nu bond forming and the C-Cl bond breaking).
-
-
Reaction Pathway Confirmation:
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS structure.
-
Self-Validation: The IRC path should connect the transition state smoothly to the reactant complex on one side and the Meisenheimer intermediate on the other, confirming it is the correct TS for the reaction of interest.
-
-
Energy Profile Construction:
-
Calculate the single-point energies of all optimized structures (reactants, TS, intermediates, products) using a higher level of theory if computationally feasible.
-
Construct a reaction energy profile diagram, plotting the relative energy versus the reaction coordinate. The activation energy (Ea) is the energy difference between the reactants and the transition state.
-
Conclusion
The study of reaction mechanisms for key intermediates like this compound is fundamental to modern drug development and process chemistry. By combining rigorous kinetic analysis, definitive spectroscopic characterization, and insightful computational modeling, researchers can gain a predictive understanding of its reactivity. This integrated approach not only facilitates the development of robust and efficient synthetic methodologies but also opens the door to the rational design of novel molecules with tailored biological activities.
References
- This compound | CAS 58483-94-6. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_CO9ivbFNK_q4ej-s4fUQXMl9_IWoebepvif1Jg2PKNUHCFc6k2BJnKbW9wzdfv0fxd7MNXyypwTSl7Nv51l7LFbo-xsunVmhcofF_7TmuqBG5cIOJYG3MESMZ27DE9hMJ4U=
- This compound | C6H5ClN2O2 | CID 21464344. PubChem, National Center for Biotechnology Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZa2DuibUfr8L6MacjIcmhlVVng55GHs2kZTT-e7KfyY1vTIG6bdIpzyEm443dRwur0y6k8MThrOSuXklPKxv4MZ3jNfhmolLKy_iw__yOQ0fNIfKSZj8IN_2tARfbW0KMqGteBgosHY0PBl9HHn0HvxXnoenuwEXlUNYv_DRnIVxScLFY
- This compound | 58483-94-6. Appchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR8CyCIr6jSrFB3CK9zSU3mPeqh9kuCl-aw77oilrqZuNUlMumCp_WAxHHvBkn7IEVBfe4ds5Xe8yj7qszQuc47OugjsRt2M_VbcVOonI_IMdc4QUuOtvzUIRv-AmWoEkXA0ZGOf8e-uTJjqpbw0sf74ABmVryA5nogrCRMopeLYLJFC_H1MIqwy0sLsJdzJdNOV0YUmwbxF-a4xjimp90DWmv9jwPyjXEie40ZyvjB1Q_YUZ4lL79X2ThDsBiN6VCahEjGrRnZuJGXevfxjhKAI1swhCo78Z1Ife3DBAy8WmzEBMuWWNNmV7qVQ==
- 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER | 173435-41-1. ChemicalBook. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Zo8iwfBF21NQQIZxX1iP7qlTQwvAtOe8qu8ZEu_hTO0gbYQNYRP6yHJjdKDBM5UmiuvGhBluu_kx3TkNNqRZGyovfNWBvJodNV-ipeY67zNDWn6P2z0dO5OwNGfR8tVkShyueFdHVqey8Sr4J9WP7zAZ9lcOzYROY19cLbvo
- Chichibabin reaction. Wikipedia. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6crKwka0imf1iT2EAWKWPZZNcfZkKvIEvLDvT5b2TbYEy24a2JGWcOk3qJYyAJlRI0lAu6SKV2Rb8pJMvyDx5HYMT_iNWsA_hrYvC6y2JlZ9aJ1EeOogvcYzlBr3iGrWlj1DEJ40KiLBySUw=
- The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology. Available at: https://vertexaisearch.cloud.google.
- Kinetics and mechanism of complexation of Ni(II) and Co(II) with L-2-Amino 3-mercapto propionic acid. International Journal of Applied Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3qlAfcfddRooiEMCo_STBwcjC75zQfqNKlas5jvIZtlTQy0kww7GaxYpjgF90LYnGiL6HYp7ohqPZyLWYbL9p1qQLQYB3gizGake80qxZ85uVXVU8qLw-OWYiXDJ9EvGMVddaZT5v-3m6pAC4H1whOrW0A-Mjuv7_WQ1efYr5yw==
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVxXjN5Y5cJWraHgN_lRdF0oxSWm9ZeBXkzoo4pgG1UzFda8c3HJb-KuRgKLpA3_13e89syVXth6xZyaBCisP6UpQkDU0rfAZYwriVzBs5a1N3hBulxHuSJTDsDdvPh9Bl5wA=
- Computational study of the kinetics and mechanisms for the HCO + O3 reaction. PubMed, National Center for Biotechnology Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa8YO5ImGggZrjldeleR1KASYHKDo3G2rJym-2i38rhFQp2q8rLj2NEmjRPTC9b0YHxfKVdObQb9LmKxG8Gxz_U_wAJBNZKAa1EuymkVQiGdL_rK69ABCqFXlBcA7oTWR3ia4=
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER | 173435-41-1 [chemicalbook.com]
- 7. nanoient.org [nanoient.org]
- 8. Computational study of the kinetics and mechanisms for the HCO + O3 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 3-Amino-2-chloroisonicotinic Acid Derivatives
Introduction: The Emerging Potential of the 3-Amino-2-chloroisonicotinic Acid Scaffold in Drug Discovery
The landscape of modern drug discovery is characterized by an insatiable demand for novel chemical scaffolds that can be elaborated to address a multitude of biological targets with high potency and selectivity. The this compound moiety represents a versatile and highly valuable starting point for the synthesis of diverse compound libraries.[1] Its substituted pyridine core, featuring amino, chloro, and carboxylic acid functional groups, provides multiple reaction handles for combinatorial chemistry, enabling the generation of extensive derivative libraries.[1][2][3] Isonicotinic acid derivatives, more broadly, have a proven track record in medicinal chemistry, forming the structural basis of established therapeutics.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing libraries derived from the this compound scaffold. We will delve into the strategic considerations for assay development, provide detailed, field-proven protocols for a robust screening assay, and discuss the critical aspects of data analysis and hit validation. The focus will be on a practical, adaptable framework that ensures scientific integrity and maximizes the probability of identifying promising lead compounds.
Strategic Considerations for HTS Campaign Design
The success of any HTS campaign hinges on the careful selection of a biological target and an appropriate assay technology. Given the structural features of isonicotinic acid derivatives, protein kinases represent a highly relevant and "druggable" target class for screening campaigns.[5][6] Kinase inhibitors are a major focus of modern drug discovery, and numerous robust HTS assays have been developed for this target family.[5][7][8]
For this application note, we will focus on a Fluorescence Polarization (FP) assay, a homogenous (no-wash) and robust method widely used in HTS to study molecular interactions, such as an inhibitor competing with a tracer for binding to a kinase.[9][10][11][12] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (the tracer) upon binding to a larger protein. A small, rapidly tumbling tracer has a low FP signal. When bound to a large protein, its tumbling slows, resulting in a high FP signal. A small molecule inhibitor that displaces the tracer will cause a decrease in the FP signal, which is the readout for "hit" identification.[12][13]
Causality in Assay Choice: Why Fluorescence Polarization?
-
Homogeneous Format: FP assays are "mix-and-read," eliminating wash steps that can increase variability and are cumbersome for automation.[9] This is a critical advantage for screening large compound libraries.
-
Robustness and Reproducibility: FP is less susceptible to certain types of interference, such as colored compounds (inner filter effect), that can plague absorbance-based assays.[9][11] The Z'-factor, a statistical measure of assay quality, is often excellent for FP assays, indicating a large separation between positive and negative controls.[13]
-
Versatility: The FP format can be adapted to a wide range of targets beyond kinases, including protein-protein interactions and receptor-ligand binding.[9][12]
Experimental Workflow & Protocols
The following section outlines a detailed workflow for an HTS campaign targeting a hypothetical protein kinase, "Kinase-X," using a library of this compound derivatives.
Logical Flow of the HTS Campaign
Caption: High-level workflow for an HTS campaign.
Detailed Protocol: Fluorescence Polarization Competition Assay for Kinase-X
This protocol is designed for a 384-well plate format, a standard for HTS.[14]
I. Materials and Reagents
-
Compound Library: this compound derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Target Protein: Purified, active Kinase-X.
-
Fluorescent Tracer: A high-affinity, fluorescently-labeled ligand for Kinase-X (e.g., a peptide substrate or a known inhibitor scaffold labeled with fluorescein).
-
Assay Buffer: E.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: The buffer composition must maintain the kinase's stability and activity. Magnesium is a critical cofactor for most kinases. A non-ionic detergent like Brij-35 is included to prevent protein aggregation and non-specific binding.
-
Plates: Low-volume, black, 384-well polypropylene or polystyrene plates. Rationale: Black plates minimize light scatter and background fluorescence, which is crucial for sensitive FP measurements.
-
Instrumentation: A multi-mode plate reader capable of measuring fluorescence polarization.
II. Preparation of Reagents
-
Compound Plate Preparation:
-
Create intermediate compound plates by diluting the 10 mM stock library into the desired screening concentration (e.g., 100 µM in 100% DMSO).
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the intermediate plate to the final 384-well assay plates. This results in a final screening concentration of 10 µM in a 10 µL final assay volume, with a final DMSO concentration of 1%. Rationale: Keeping the final DMSO concentration low (≤1%) is critical to avoid deleterious effects on enzyme activity and stability.[13]
-
-
Enzyme and Tracer Preparation:
-
Determine the dissociation constant (Kd) of the tracer for Kinase-X in a separate binding experiment. The optimal tracer concentration for a competition assay is typically at or below its Kd.[13]
-
Prepare a 2X working solution of Kinase-X in assay buffer. The concentration should be optimized to yield a robust FP signal window (the difference between the signal of bound and free tracer).
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer.
-
III. Assay Procedure (Automated Workflow)
-
Compound Dispensing: As described above, dispense 100 nL of 1 mM compound in DMSO into the appropriate wells of a 384-well assay plate.
-
Controls: Dedicate specific columns for controls:
-
Negative Control (0% Inhibition): Wells containing only DMSO (no compound). This represents the high FP signal.
-
Positive Control (100% Inhibition): Wells containing a known, potent, unlabeled inhibitor of Kinase-X. This represents the low FP signal.
-
-
-
Enzyme Addition: Add 5 µL of the 2X Kinase-X solution to all wells.
-
Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to all wells. The final volume in each well is now 10 µL.
-
Incubation:
-
Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) to ensure all components are mixed at the bottom of the wells.
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes), protected from light. Rationale: The incubation time must be sufficient for the binding reaction to reach equilibrium. This should be determined during assay development.[13]
-
-
Plate Reading:
-
Read the plates on a fluorescence polarization-enabled plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein). The output will be in millipolarization (mP) units.
-
Data Analysis and Hit Identification
I. Quality Control: The Z'-Factor
The first step in data analysis is to assess the quality of the screen using the Z'-factor. This metric evaluates the separation between the positive and negative controls.
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control.
-
SD_neg / Mean_neg: Standard deviation and mean of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Assay is not suitable for HTS |
Rationale: A Z'-factor greater than 0.5 indicates a robust assay with a large signal window and low data variability, providing high confidence in hit identification.[11][13]
II. Hit Identification
-
Normalization: The raw mP values for each compound well are normalized to the controls on the same plate to determine the percent inhibition:
% Inhibition = 100 * ( (mP_neg_control - mP_sample) / (mP_neg_control - mP_pos_control) )
-
Hit Thresholding: A "hit" is defined as a compound that produces a percent inhibition value exceeding a certain threshold. A common statistical approach is to set the threshold at three times the standard deviation (SD) of the sample population or the negative controls.
Hit Threshold > Mean_%Inhibition_neg + (3 * SD_%Inhibition_neg)
III. Hit Validation and Follow-up
Primary HTS is designed to be fast, not perfect. Hits identified in the primary screen require rigorous validation.
-
Dose-Response Confirmation: Hits are re-tested in the same FP assay across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to confirm their activity and determine their IC₅₀ value (the concentration at which 50% of the maximal activity is observed).[13]
-
Orthogonal Assays: Confirmed hits must be tested in a different assay format that measures the direct functional output of the enzyme, not just binding. For a kinase, this would be an activity assay that measures the phosphorylation of a substrate. This crucial step helps to eliminate false positives that interfere with the FP assay itself (e.g., fluorescent compounds). Technologies like AlphaLISA or TR-FRET are excellent choices for orthogonal kinase activity assays.[8][15]
Visualizing the Kinase Inhibition Mechanism
Caption: Competitive inhibition in the FP assay.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the discovery of novel bioactive molecules. By coupling a well-diversified chemical library based on this scaffold with a robust and validated HTS assay, such as the Fluorescence Polarization method detailed here, research organizations can significantly enhance their hit-finding capabilities. The protocols and workflows described in this application note offer a self-validating system, from initial screening and quality control to hit confirmation and orthogonal validation. This rigorous, scientifically-grounded approach ensures that the identified hits are genuine modulators of the biological target, providing a solid foundation for subsequent lead optimization programs and accelerating the journey from a chemical idea to a potential therapeutic.
References
- U.S. National Library of Medicine. (2008). Scintillation proximity assays in high-throughput screening. PubMed. [Link]
- Zhang, J. H., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
- Huang, X. (2016).
- Sun, S., et al. (2012). Application of scintillation proximity assay in drug discovery. PubMed. [Link]
- Kett, J. C., et al. (2016).
- ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Rajagopalan, S., et al. (2016).
- Ovid. (n.d.). Helping High-Throughput Screening. Ovid. [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]
- U.S. National Library of Medicine. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
- YouTube. (2024). Scintillation proximity assay.
- Mang, S., et al. (2016). Development of a Scintillation Proximity Assay (SPA)
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
- Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
- BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience. [Link]
- Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. [Link]
- Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. PubMed. [Link]
- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- U.S. National Library of Medicine. (n.d.). This compound. PubChem. [Link]
- U.S. National Library of Medicine. (n.d.). 3-Amino-2-chloroisonicotinaldehyde. PubChem. [Link]
- Appchem. (n.d.). This compound. Appchem. [Link]
- Brzozowski, Z., et al. (2007). Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. PubMed. [Link]
- Chotikasemsri, P., et al. (2023).
- MDPI. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]
- CU Anschutz School of Medicine. (n.d.). HTS/HCS Discovery. CU Anschutz School of Medicine. [Link]
- Nuvisan. (n.d.). Compound screening. Nuvisan. [Link]
- Chapman University. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. [Link]
- MDPI. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. assaygenie.com [assaygenie.com]
- 15. revvity.com [revvity.com]
Application Notes & Protocols: Leveraging 3-Amino-2-chloroisonicotinic Acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of 3-Amino-2-chloroisonicotinic Acid in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that bind weakly but efficiently to a biological target.[1][4] These initial "hits" are then optimized into more potent, drug-like molecules through structure-guided design.[1][3] This approach offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[5][6]
Within the vast landscape of chemical fragments, this compound emerges as a particularly compelling scaffold. Its inherent characteristics make it an exemplary candidate for FBDD campaigns targeting a wide range of protein classes, particularly those with active sites featuring key hydrogen bonding interactions. The 2-aminopyridine motif, a core component of this fragment, is a well-recognized pharmacophore in drug discovery, known for its ability to engage in critical interactions with biological targets.[7] The strategic placement of the amino, chloro, and carboxylic acid groups on the pyridine ring provides a rich tapestry of potential interactions and vectors for chemical elaboration.
Key Attributes of this compound for FBDD:
-
Low Molecular Weight: With a molecular weight of 172.57 g/mol , it comfortably adheres to the "Rule of Three" often applied in fragment selection.[8][9]
-
Defined Vector Space: The amino and carboxylic acid groups provide clear, chemically tractable points for subsequent fragment growing or linking strategies.
-
Hydrogen Bonding Potential: The pyridine nitrogen, amino group, and carboxylic acid are all capable of participating in hydrogen bonds, which are crucial for target recognition and binding affinity.
-
Chemical Tractability: The chloro substituent offers a potential site for further chemical modification, such as palladium-catalyzed cross-coupling reactions, to explore the surrounding chemical space of the binding pocket.
-
Privileged Scaffold Element: The aminopyridine core is a known "privileged scaffold" that has been successfully employed in the development of inhibitors for various targets, including proteases like β-secretase (BACE-1).[10][11]
This document provides a comprehensive guide for researchers and drug development professionals on the practical application of this compound in an FBDD workflow. We will detail the overarching strategy, provide step-by-step protocols for key experimental stages, and discuss the rationale behind critical experimental choices.
The FBDD Workflow: A Phased Approach to Lead Discovery
A typical FBDD campaign is a multi-stage process that begins with the identification of weakly binding fragments and culminates in the generation of potent, optimized lead compounds. The journey with this compound would follow a similar path, leveraging a suite of biophysical techniques to guide the discovery process.[12][13][14]
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Part 1: Fragment Library Preparation and Primary Screening
The initial phase of an FBDD project focuses on rapidly screening a library of fragments to identify those that bind to the target protein. For this, sensitive biophysical techniques are required to detect these weak interactions.[1][15]
Fragment Library Preparation
A high-quality fragment library is essential for a successful FBDD campaign.[5] When incorporating this compound, ensure its purity and solubility.
Protocol: Stock Solution Preparation
-
Purity Assessment: Verify the purity of this compound (and all other fragments) using LC-MS and ¹H NMR. Purity should be >95%.
-
Solubility Testing: Determine the maximum solubility of the fragment in the desired screening buffer, typically containing a small percentage of DMSO (e.g., 1-5%).
-
Stock Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.
-
Plating: Aliquot the stock solution into 96- or 384-well plates for easy handling and to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Primary Screening: Thermal Shift Assay (TSA)
TSA (also known as Differential Scanning Fluorimetry or DSF) is a cost-effective and high-throughput method for primary screening.[16][17] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[18] A positive shift in Tm (ΔTm) suggests that the fragment stabilizes the protein.[19]
Protocol: High-Throughput Thermal Shift Assay
-
Reagent Preparation:
-
Target Protein: Prepare the protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final concentration in the assay is typically 2-10 µM.
-
Fluorescent Dye: Prepare a working stock of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions. The final concentration is typically 1-5x.
-
Fragment Plate: Thaw the fragment stock plate.
-
-
Assay Plate Setup (96-well format):
-
In each well, add the protein solution.
-
Add the fluorescent dye to each well.
-
Using a liquid handler, transfer a small volume (e.g., 100-200 nL) of the fragment stock solution from the library plate to the assay plate to achieve the desired final concentration (typically 100-500 µM).
-
Include appropriate controls: protein + dye + DMSO (negative control) and protein + dye + known binder (positive control, if available).
-
-
Data Acquisition:
-
Seal the plate with an optically clear seal.
-
Centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.[20]
-
Run a melt curve experiment, increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute. Monitor fluorescence at the appropriate wavelengths for the chosen dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann sigmoidal function.[19]
-
Calculate the ΔTm for each fragment: ΔTm = Tm (fragment) - Tm (DMSO control).
-
Hits are typically defined as fragments that induce a ΔTm above a certain threshold (e.g., > 2°C or 3 standard deviations above the mean of the DMSO controls).
-
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that can detect the binding of small molecules to an immobilized target protein in real-time.[12][21] It is an increasingly popular primary screening method in FBDD.[22]
Protocol: SPR-Based Fragment Screening
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragments.[23]
-
A reference flow cell should be prepared in parallel (e.g., by blocking with ethanolamine) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Solution Preparation:
-
Prepare solutions of the fragments in the running buffer (e.g., PBS or HEPES buffer with 0.05% P20 and a matched DMSO concentration) at the desired screening concentration (e.g., 50-200 µM).[24]
-
-
Screening Run:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the fragment solutions over the target and reference flow cells for a defined contact time (e.g., 30-60 seconds), followed by a dissociation phase with running buffer.[21]
-
After each fragment injection, regenerate the sensor surface if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.
-
Measure the response at or near the end of the injection.
-
Fragments that produce a response significantly above the baseline noise are considered primary hits.
-
Part 2: Hit Validation and Structural Characterization
Hits from primary screens must be validated using orthogonal biophysical methods to eliminate false positives.[14] The ultimate goal of this phase is to obtain high-resolution structural information of the fragment-protein complex to guide the next steps.[25]
Figure 2: Workflow for the validation and structural characterization of fragment hits.
Orthogonal Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD, capable of reliably detecting weak binding events.[26][27][28] Both ligand-observed and protein-observed methods can be employed.
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are excellent for confirming binding without the need for isotope-labeled protein.[13]
-
Protein-Observed NMR: If an isotopically labeled (¹⁵N or ¹³C) protein is available, a ¹H-¹⁵N HSQC experiment can not only confirm binding but also map the binding site on the protein by observing chemical shift perturbations (CSPs).[26]
Protocol: Hit Validation using ¹H-¹⁵N HSQC NMR
-
Sample Preparation:
-
Prepare a sample of uniformly ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Prepare a concentrated stock of this compound in the same buffer (or with a minimal amount of d6-DMSO).
-
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a stoichiometric excess of the fragment (e.g., 5-10 fold molar excess) to the protein sample.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the two spectra.
-
Identify amide peaks in the protein spectrum that show significant chemical shift changes or line broadening upon fragment addition. These residues likely form or are near the binding site.
-
This confirms a direct interaction between the fragment and the target protein.
-
Affinity Determination: Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for measuring the thermodynamics of binding, providing direct measurement of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[25]
Protocol: ITC Measurement of Binding Affinity
-
Sample Preparation:
-
Prepare the protein (e.g., 10-50 µM) and the fragment (e.g., 10-20x the protein concentration) in the same, precisely matched buffer. Mismatched buffers can lead to large heat of dilution artifacts.
-
-
Experiment Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm (heat change per mole of injectant versus molar ratio).
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
| Technique | Information Provided | Typical Throughput | Protein Consumption |
| Thermal Shift Assay (TSA) | Binding (qualitative), ΔTm | High | Low |
| Surface Plasmon Resonance (SPR) | Binding (qualitative/quantitative), Kinetics (kon/koff) | High | Low (immobilized) |
| NMR Spectroscopy | Binding, Binding Site, Structural information | Medium | Medium-High |
| Isothermal Titration Calorimetry (ITC) | Affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | High |
| X-ray Crystallography | High-resolution 3D structure of the complex | Low | High |
| Table 1: Comparison of common biophysical techniques used in FBDD. |
Structural Characterization: X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein in complex with this compound is a pivotal moment in an FBDD campaign.[12][29] This structural information provides a detailed map of the binding interactions and is the foundation for rational, structure-based drug design.[10][30]
Protocol: Co-crystallization and Structure Determination
-
Crystallization Screening:
-
Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer existing protein crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source for higher resolution.[25]
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement if a structure of the protein is already known.
-
Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment.
-
Refine the model of the protein-fragment complex to high resolution.
-
Part 3: Hit-to-Lead Optimization
With a validated hit and a high-resolution structure in hand, the focus shifts to optimizing the initial fragment into a potent lead compound. The goal is to increase binding affinity while maintaining or improving drug-like properties.
Structure-Guided Fragment Elaboration
The crystal structure of the this compound-protein complex will reveal unoccupied pockets adjacent to the fragment. This information guides two primary strategies:
-
Fragment Growing: New chemical functionality is added to one of the fragment's vectors (e.g., the amino or carboxylic acid group) to extend into an adjacent pocket and form new, favorable interactions.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity due to avidity effects.
Figure 3: Strategies for hit-to-lead optimization in FBDD.
Establishing a Structure-Activity Relationship (SAR)
A systematic exploration of the chemistry around the this compound scaffold is crucial.
-
Position 3 (Amino group): Acylation or alkylation can probe for interactions in the pocket adjacent to this position.
-
Position 4 (Carboxylic acid group): Formation of amides or esters can explore another vector space and modulate physicochemical properties.
-
Position 2 (Chloro group): Suzuki or other cross-coupling reactions can introduce a wide variety of substituents to probe for hydrophobic or other interactions.
Each new analog synthesized must be tested for its binding affinity (e.g., using SPR or ITC) and, ideally, its structure in complex with the target should be determined. This iterative cycle of design, synthesis, testing, and structural analysis is the engine of hit-to-lead optimization.
Conclusion
This compound represents a high-value starting point for fragment-based drug discovery campaigns. Its combination of low molecular weight, desirable physicochemical properties, and versatile chemical handles makes it an ideal scaffold for probing protein binding sites and for subsequent elaboration into potent and selective lead compounds. By employing a rigorous and integrated workflow of sensitive biophysical techniques, from primary screening with TSA and SPR to detailed characterization with NMR, ITC, and X-ray crystallography, researchers can effectively leverage the potential of this and similar fragments to tackle challenging biological targets and accelerate the discovery of new medicines.
References
- Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496. [Link]
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
- Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]
- Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]
- Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534. [Link]
- Renaud, J. P., et al. (2016). Biophysics in drug discovery: impact, challenges and opportunities. Nature Reviews Drug Discovery, 15(10), 679-698. [Link]
- Congreve, M., et al. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of β-secretase. Journal of Medicinal Chemistry, 50(6), 1124-1132. [Link]
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 21464344, this compound. [Link]
- Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2009 commercial optical biosensor literature. Journal of Molecular Recognition, 24(6), 892-914. [Link]
- Kirsch, P. (2019). Fragment-based drug discovery. In Successful Drug Discovery (pp. 1-29). Wiley-VCH. [Link]
- Joseph-McCarthy, D. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12962-12967. [Link]
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. appchemical.com [appchemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. pnas.org [pnas.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 17. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 18. researchgate.net [researchgate.net]
- 19. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 24. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. selvita.com [selvita.com]
- 30. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
Application Note: A Robust Solid-Phase Synthesis Protocol for 3-Amino-2-chloroisonicotinic Acid
For: Researchers, scientists, and drug development professionals
Abstract
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of 3-amino-2-chloroisonicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The methodology presented is optimized for efficiency, high purity, and scalability. This document delves into the rationale behind each step, offering insights grounded in established chemical principles to empower researchers to confidently execute and adapt this synthesis.
Introduction: Strategic Importance of this compound and the Rationale for Solid-Phase Synthesis
This compound is a key heterocyclic scaffold utilized in the synthesis of a diverse array of pharmacologically active molecules. Its structural features are integral to compounds targeting a range of therapeutic areas. Traditional solution-phase synthesis of such substituted pyridines can be fraught with challenges, including laborious workups, difficult purifications of polar intermediates, and lower overall yields.
Solid-phase synthesis (SPS) provides a superior strategic approach by anchoring the starting material to an insoluble polymer support. This paradigm shift offers several distinct advantages:
-
Simplified Purification: Tedious purifications are replaced by simple filtration and washing steps, dramatically reducing time and solvent consumption.
-
Use of Excess Reagents: Reactions can be driven to completion by using an excess of soluble reagents, which are then easily washed away.
-
Amenability to Automation: The repetitive nature of SPS is well-suited for automated synthesizers, enabling higher throughput and library generation.
This guide provides a validated protocol for the solid-phase synthesis of this compound, designed to be both reliable and reproducible.
Synthetic Strategy Overview
The synthetic route begins with the immobilization of a suitably protected 3-aminoisonicotinic acid derivative onto a solid support. The synthesis then proceeds through a series of deprotection and functionalization steps to introduce the desired chloro-substituent, culminating in the cleavage of the final product from the resin.
Figure 1: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purity/Grade |
| Wang Resin, 100-200 mesh, 1.0 mmol/g | Sigma-Aldrich | Synthesis Grade |
| Fmoc-3-aminoisonicotinic acid | Combi-Blocks | >98% |
| N,N'-Diisopropylcarbodiimide (DIC) | Acros Organics | >99% |
| 4-(Dimethylamino)pyridine (DMAP) | Alfa Aesar | >99% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, >99.8% |
| N,N-Dimethylformamide (DMF) | EMD Millipore | Anhydrous, >99.8% |
| Piperidine | Fluka | >99.5% |
| N-Chlorosuccinimide (NCS) | TCI America | >98% |
| Acetonitrile (MeCN) | Honeywell | Anhydrous, >99.9% |
| Trifluoroacetic acid (TFA) | Oakwood Chemical | >99.5% |
Step-by-Step Synthesis Protocol
Step 1: Immobilization of Fmoc-3-aminoisonicotinic acid onto Wang Resin
-
Rationale: The synthesis is initiated by attaching the starting material to the solid support. The Wang resin is selected for its acid-labile linker, allowing for mild cleavage of the final product. The carboxylic acid of Fmoc-3-aminoisonicotinic acid is coupled to the hydroxyl groups of the resin via an ester linkage. The Fmoc protecting group on the amine is essential to prevent self-coupling or other side reactions. DIC is employed as a coupling agent, with DMAP acting as a nucleophilic catalyst to accelerate the esterification.
-
Procedure:
-
In a peptide synthesis vessel, swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (15 mL) for 30 minutes with gentle agitation.
-
In a separate flask, dissolve Fmoc-3-aminoisonicotinic acid (3.0 eq., 3.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in a 4:1 mixture of DCM/DMF (15 mL).
-
Add DIC (3.0 eq., 3.0 mmol) to the solution from the previous step and stir at room temperature for 5 minutes to pre-activate the carboxylic acid.
-
Drain the solvent from the swollen resin and add the activated Fmoc-3-aminoisonicotinic acid solution.
-
Agitate the reaction mixture at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Dry the resin under high vacuum for at least 4 hours. A negative Kaiser test should confirm the successful protection of the amine.
-
Step 2: Fmoc-Deprotection
-
Rationale: The Fmoc group is a base-labile protecting group that is efficiently removed using a solution of piperidine in DMF. This deprotection unmasks the primary amine, which is a necessary step for the subsequent chlorination reaction.
-
Procedure:
-
Treat the Fmoc-protected resin with a 20% (v/v) solution of piperidine in DMF (15 mL).
-
Agitate the mixture at room temperature for 1 hour.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 15 mL) to ensure complete removal of the piperidine and the cleaved Fmoc-adduct.
-
Wash the resin with DCM (3 x 15 mL) and dry under vacuum. A positive Kaiser test at this stage will indicate the presence of the free primary amine.
-
Step 3: Chlorination of the Isonicotinic Acid Ring
-
Rationale: The introduction of the chlorine atom at the 2-position of the pyridine ring is accomplished via an electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation. The electron-donating amino group at the 3-position activates the ring and directs the chlorination to the ortho position. The reaction is heated to ensure a reasonable reaction rate.
-
Procedure:
-
Swell the deprotected resin in anhydrous acetonitrile (15 mL) for 30 minutes.
-
Add N-Chlorosuccinimide (5.0 eq., 5.0 mmol) to the resin suspension.
-
Securely cap the vessel and heat the reaction mixture to 60°C with agitation for 12 hours.
-
Allow the reaction to cool to room temperature.
-
Drain the solvent and wash the resin with acetonitrile (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin thoroughly under high vacuum.
-
Step 4: Cleavage of this compound from the Resin
-
Rationale: The final product is liberated from the solid support by acid-catalyzed hydrolysis of the ester linkage. A solution of 95% trifluoroacetic acid (TFA) in water is sufficiently strong to effect cleavage from the Wang resin. Water is included as a scavenger to quench any reactive cationic species that may form during the cleavage process, thereby minimizing potential side reactions.
-
Procedure:
-
Treat the dried, chlorinated resin with a solution of 95% TFA in water (15 mL) for 2 hours at room temperature with occasional agitation.
-
Filter the resin through a fritted funnel and collect the filtrate.
-
Wash the resin with an additional portion of 95% TFA (2 x 3 mL) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to remove the bulk of the TFA.
-
The resulting crude product can be further purified by methods such as recrystallization or preparative HPLC to achieve high purity.
-
Summary of Key Reaction Parameters
| Step | Key Reagents | Solvent System | Temperature | Duration |
| Resin Loading | Fmoc-3-aminoisonicotinic acid, DIC, DMAP | DCM/DMF (4:1) | Room Temperature | 16 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | DMF | Room Temperature | 1 hour |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | 60°C | 12 hours |
| Cleavage | 95% Trifluoroacetic acid (TFA) in water | None | Room Temperature | 2 hours |
Troubleshooting and Critical Considerations
-
Low Loading Efficiency: Incomplete loading can result from inactive reagents or insufficient reaction time. Ensure all reagents and solvents are anhydrous. If loading remains low, consider alternative coupling agents like HBTU/HOBt.
-
Incomplete Deprotection: A persistent negative or weak Kaiser test after deprotection indicates incomplete Fmoc removal. Extend the piperidine treatment time or perform a second treatment.
-
Suboptimal Chlorination: Low yields in the chlorination step may be due to insufficient heating or deactivation of the NCS. Ensure the reaction temperature is maintained and that the NCS is of high purity.
-
Product Purity: The final purity is a direct reflection of the efficiency of each step. Meticulous washing of the resin between each step is paramount to prevent the accumulation of byproducts and unreacted reagents.
References
- Wang, S. S. p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. J. Am. Chem. Soc.1973, 95 (4), 1328–1333. [Link]
- Kaiser, E.; Colescott, R. L.; Bossinger, C. D.; Cook, P. I. Color Test for Detection of Free Terminal Amino Groups in the Solid-Phase Synthesis of Peptides. Anal. Biochem.1970, 34 (2), 595–598. [Link]
- Carpino, L. A.; Han, G. Y. The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. J. Org. Chem.1972, 37 (22), 3404–3409. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-2-chloroisonicotinic Acid
Welcome to the technical support center for the synthesis of 3-Amino-2-chloroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. As a versatile heterocyclic building block, this compound is a crucial intermediate in the development of novel pharmaceutical and agrochemical agents.[1] This document provides in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Overview of the Synthetic Pathway
The most common and scalable synthesis of this compound is a multi-step process that typically begins with the construction of a substituted pyridine ring, followed by functional group manipulations, and concludes with a final oxidation step. The key intermediate is 3-Amino-2-chloro-4-methylpyridine (CAPIC), which is then oxidized to the desired isonicotinic acid.[2]
The general synthetic route is outlined below:
Caption: General synthetic pathway for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable advice.
Q1: My yield for the pyridone intermediate (Step A → B) is consistently low. What are the likely causes and how can I fix it?
Low yield in the initial Knoevenagel condensation and subsequent cyclization is a frequent bottleneck. The reaction involves forming a mixture of intermediates which are then cyclized in the presence of a strong acid.[2][3]
Possible Causes:
-
Incomplete Knoevenagel Condensation: The initial reaction between the acetaldehyde equivalent and malononitrile may not have gone to completion.
-
Suboptimal Catalyst: The choice and amount of the base catalyst (e.g., piperidinium acetate) for the condensation are critical.[3]
-
Inefficient Cyclization: The acid-catalyzed cyclization requires specific conditions. Improper acid concentration or temperature can lead to side reactions or incomplete conversion.
-
Purity of Reagents: Malononitrile and the acetal starting material are sensitive to moisture and impurities, which can hinder the initial condensation.
Suggested Solutions:
-
Optimize Condensation: Ensure anhydrous conditions. Allow the condensation to stir for an adequate time (e.g., 24 hours at room temperature) to ensure completion before initiating cyclization.[3]
-
Verify Catalyst Loading: Use the recommended catalytic amount of piperidinium acetate or a similar base. Too much or too little can negatively impact the reaction rate and yield.
-
Control Cyclization: When adding the strong acid (e.g., sulfuric acid) for cyclization, maintain the recommended temperature. It is often preferable to isolate the condensation product before proceeding with the acid-catalyzed ring closure.[3]
-
Use High-Purity Reagents: Always use freshly opened or properly stored reagents. Verify the purity of your starting materials via analytical techniques like NMR if poor results persist.
Q2: The final oxidation of the 4-methyl group (Step E → F) is inefficient, resulting in low conversion and multiple byproducts. How can I improve this critical step?
This is arguably the most challenging step. The oxidation of a methyl group on an electron-rich, substituted pyridine ring requires a robust catalytic system. The choice of catalyst, oxidant, and reaction conditions is paramount. Insights can be drawn from the well-studied oxidation of 4-picoline to isonicotinic acid.[4][5][6]
Possible Causes:
-
Catalyst Deactivation: Impurities in the CAPIC intermediate can poison the catalyst. The amino and chloro- substituents can also affect catalyst performance.
-
Suboptimal Catalyst System: The chosen catalyst (e.g., Vanadium-based) may not be active enough under your conditions.
-
Incorrect Temperature or Pressure: Gas-phase oxidations are highly sensitive to temperature. Too low, and the reaction is slow; too high, and you risk over-oxidation and ring decomposition.
-
Improper Feed Ratios: The molar ratio of the substrate to the oxidant (e.g., O₂) and water is a critical parameter that influences both conversion and selectivity.[6]
Suggested Solutions:
-
Ensure Purity of CAPIC: The intermediate 3-Amino-2-chloro-4-methylpyridine must be of high purity. Recrystallize it before the oxidation step to remove any residual reagents or byproducts from previous steps.
-
Select an Optimized Catalyst: Vanadium-titanium oxide (V-Ti-O) catalysts are highly effective for this type of oxidation.[4][6] The addition of promoters like SnO₂ or Cr₂O₃ can further enhance activity and shift the optimal reaction temperature.[5][6]
-
Systematically Optimize Conditions:
-
Temperature: Screen a range of temperatures. For V-Ti-O catalysts, this is often in the 250-360°C range.[4][5]
-
Water Feed: The amount of water co-fed into the reactor is crucial. Increasing the water feed can sometimes increase the yield of the desired acid, although it may decrease the overall conversion of the starting material.[5]
-
Oxygen Concentration: Ensure an appropriate molar ratio of oxygen to substrate.
-
Data Summary: Catalytic Systems for 4-Methylpyridine Oxidation
| Catalyst System | Optimal Temperature (°C) | Max. Yield of Isonicotinic Acid (%) | Reference |
| V₂O₅-TiO₂ (Anatase) | 210-250 | 43-46 | [4] |
| V₂O₅-TiO₂ (Rutile) | 290 | 62.5 | [4] |
| V-Cr-O | 360 | 47.5 | [5] |
| V-Ti-Cr-Al-P | 310 | 82 | [6] |
This data, while for 4-methylpyridine, provides an excellent starting point for optimizing the oxidation of the more complex CAPIC intermediate.
Q3: I'm struggling with the purification of the final product. What is the best approach?
This compound is an amphoteric compound, containing both a basic amino group and an acidic carboxylic acid group.[7] This property is key to its purification.
Suggested Purification Protocol:
-
Initial Workup: After the reaction, the mixture is typically cooled and filtered to remove the catalyst.
-
pH Adjustment: The resulting aqueous solution contains the salt of your product.
-
Dissolve the crude solid in a basic solution (e.g., dilute NaOH or K₂CO₃) to deprotonate the carboxylic acid and form the soluble carboxylate salt.
-
Filter the solution to remove any insoluble impurities.
-
Carefully acidify the filtrate with an acid like HCl. As you approach the isoelectric point of the molecule, the neutral zwitterion will become insoluble and precipitate out of the solution.
-
-
Isolation: The precipitated solid can be isolated by filtration.
-
Washing and Drying: Wash the filter cake with cold water to remove residual salts, and then with a small amount of a non-polar solvent like ether to aid in drying. Dry the purified product under vacuum.
Troubleshooting Workflow for Low Yield
If you are experiencing low overall yield, use the following diagnostic workflow to identify the problematic step.
Caption: A step-by-step workflow to diagnose and resolve low yield issues.
Frequently Asked Questions (FAQs)
-
Q: What are the most critical safety precautions for this synthesis? A: Several steps require extreme caution. Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride are highly corrosive and react violently with water. The Hofmann rearrangement uses bromine, which is toxic and corrosive. The final oxidation step may be performed at high temperatures and pressures, requiring a properly rated reactor and adherence to all safety protocols for such equipment. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Q: Can I use a different method for the amination step? A: Yes, while the Hofmann rearrangement of the amide is a common method described in patents, other amination strategies exist for heterocyclic systems.[3] For instance, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, though it may require significant optimization for this specific substrate.[8] Direct amination of a di-chlorinated precursor is also a possibility but can suffer from regioselectivity issues.[9]
-
Q: What analytical methods are best for monitoring the reaction and assessing purity? A: A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion, purity of intermediates, and the final product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of all intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[10]
-
Key Experimental Protocol: Oxidation of 3-Amino-2-chloro-4-methylpyridine (CAPIC)
This protocol is a representative procedure based on optimized conditions for analogous 4-methylpyridine oxidations and should be adapted and optimized for your specific laboratory setup.
1. Catalyst Loading:
-
A fixed-bed tube reactor is packed with a V₂O₅-TiO₂ catalyst. The catalyst bed should be secured with quartz wool.
2. System Setup:
-
Place the reactor inside a tube furnace equipped with a precise temperature controller.
-
Connect the reactor inlet to a carrier gas (e.g., N₂) line, an air or O₂ line, and a syringe pump for delivering an aqueous solution of the CAPIC starting material. All gas lines should be controlled by mass flow controllers.
-
Connect the reactor outlet to a series of cold traps (ice bath or dry ice/acetone) to collect the product, followed by a back-pressure regulator if operating above atmospheric pressure.
3. Reaction Execution:
-
Heat the reactor to the target temperature (e.g., 290-320°C) under a flow of inert gas.
-
Once the temperature is stable, introduce the flow of air/O₂ and water vapor and allow the system to equilibrate.
-
Begin infusing the aqueous solution of CAPIC into the heated stream. A typical molar feed ratio might be Substrate:O₂:H₂O of 1:90:70.[6]
-
Monitor the reaction by sampling the output stream periodically and analyzing by HPLC.
4. Workup and Isolation:
-
After the infusion is complete, continue the gas flow for a period to ensure all product has exited the reactor.
-
Cool the system to room temperature.
-
Rinse the cold traps with a dilute aqueous base to dissolve the acidic product.
-
Combine the aqueous solutions and proceed with the pH-based purification protocol described in Q3 of the troubleshooting guide.
References
- Wikipedia. Isonicotinic acid. [Link]
- ResearchGate. Dependence of 4-methylpyridine conversion (1), the yield of.... [Link]
- Bekturov Institute of Chemical Sciences JSC.
- ResearchGate.
- PubChem. This compound | C6H5ClN2O2 | CID 21464344. [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents.
- PubMed. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. [Link]
- Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
- ResearchGate. (PDF)
- Preprints.org.
- Nanjing Bike Biotechnology Co., Ltd. 3-Amino-2-chloro-6-methyl-isonicotinic acid ethyl ester | Building block. [Link]
- ResearchGate. Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester | Request PDF. [Link]
- PubChem. 3-Amino-2-chloroisonicotinaldehyde | C6H5ClN2O | CID 71463887. [Link]
- Google Patents.
- MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]
- Google Patents. CN101602717B - Method for synthesizing 2-chloronicotinic acid.
- University of Wyoming.
- PubMed.
- MDPI. Improving 2-Chlorotrityl Chloride (2-CTC)
Sources
- 1. benchchem.com [benchchem.com]
- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]
- 6. researchgate.net [researchgate.net]
- 7. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-2-chloroisonicotinic Acid Derivatives
Welcome to the technical support center for the purification of 3-amino-2-chloroisonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of molecules. This compound serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purification is a critical step to ensure the quality and reliability of downstream applications.
This resource provides a structured approach to purification, divided into key techniques, followed by a comprehensive troubleshooting guide and frequently asked questions.
Purification Strategy Overview
The purification of this compound derivatives can be challenging due to the presence of both an acidic carboxylic acid group and a basic amino group, as well as a halogen substituent. This zwitterionic nature influences its solubility and chromatographic behavior. A multi-step purification strategy is often necessary to achieve high purity.
dot graph TD { A[Crude Product] --> B{Initial Assessment (TLC/HPLC)}; B --> C{Recrystallization}; B --> D{Acid-Base Extraction}; B --> E{Column Chromatography}; C --> F[Pure Crystals]; D --> G[Partially Purified Product]; G --> C; G --> E; E --> H[Purified Fractions]; H --> C; F --> I{Final Purity Analysis (HPLC, NMR, etc.)}; }
Caption: General purification workflow for this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound is a dark, discolored solid. What is the likely cause and how can I decolorize it?
A1: Discoloration in pyridine derivatives is often due to the presence of oxidized impurities or residual starting materials.[3] Treatment with activated carbon is an effective method for removing colored impurities.[3][4][5]
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water). Add a small amount of activated carbon (typically 1-5% w/w) and heat the suspension at reflux for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the carbon. Allow the filtrate to cool slowly for recrystallization.
Q2: I'm having trouble finding a suitable solvent for recrystallizing my this compound derivative. What should I consider?
A2: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[6] Given the polar nature of your compound, polar protic solvents are a good starting point.
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room and elevated temperatures. Good candidates to screen include:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
-
Mixtures of the above with water (e.g., ethanol/water)
-
Q3: During acid-base extraction, my compound seems to be lost or gives a poor recovery. What could be the issue?
A3: Poor recovery can be due to several factors, including incomplete precipitation, formation of emulsions, or the compound's partial solubility in the aqueous phase even in its neutral form.
-
Troubleshooting:
-
pH for Precipitation: Ensure the pH is adjusted to the isoelectric point of your molecule to minimize its solubility in the aqueous phase during precipitation.[7][8] This may require careful, dropwise addition of acid or base.
-
Salting Out: Before extracting the neutral compound, saturating the aqueous layer with sodium chloride can decrease the solubility of the organic compound and improve recovery.[9]
-
Emulsion Breaking: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period can help break it.
-
Detailed Purification Protocols and Troubleshooting
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For this compound, ethanol/water or methanol/water are often good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent pair. | |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. | |
| Low recovery of pure product. | The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals. |
Acid-Base Extraction
This technique exploits the acidic and basic functional groups of this compound to separate it from neutral impurities. The compound can be protonated or deprotonated to make it water-soluble, while neutral impurities remain in the organic phase.[10][11]
dot graph TD { subgraph "Organic Phase (e.g., Diethyl Ether)" A["Crude Mixture (in Organic Solvent)"] end subgraph "Aqueous Phase" B["Aqueous Base (e.g., NaHCO3)"] D["Aqueous Acid (e.g., HCl)"] end A -- "Extract with" --> B; B -- "Contains Deprotonated Product (Water Soluble Salt)" --> C["Separate Layers"]; C -- "Organic Layer (Neutral Impurities)" --> E["Wash, Dry, Evaporate"]; C -- "Aqueous Layer" --> F{"Acidify to Isoelectric Point"}; F --> G["Precipitated Pure Product"]; G -- "Filter and Dry" --> H["Pure Solid Product"]; }
Caption: Workflow for acid-base extraction of this compound.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add a dilute aqueous base (e.g., 5% sodium bicarbonate solution). Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will move into the aqueous layer as its salt.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acidic product.
-
Isolation of Neutral Impurities: The remaining organic layer contains neutral impurities. Wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to isolate these impurities.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the pH reaches the isoelectric point of the compound, at which it will precipitate out of the solution. The isoelectric point for amino acids with neutral side chains is typically in the pH range of 5-6.[7]
-
Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Acid-Base Extraction:
| Problem | Possible Cause | Solution |
| Incomplete extraction into the aqueous phase. | The aqueous base is not strong enough. | Use a stronger base like sodium carbonate or dilute sodium hydroxide. |
| Insufficient mixing of the layers. | Shake the separatory funnel for a longer duration to ensure complete partitioning. | |
| No precipitate forms upon acidification. | The compound is still soluble at its isoelectric point. | Saturate the aqueous solution with NaCl before or after acidification to decrease the solubility of the product. |
| The pH is not at the isoelectric point. | Use a pH meter for precise adjustment of the pH. | |
| Product is contaminated with the starting material. | The starting material also has acidic or basic properties. | A multi-step purification involving both acid-base extraction and another technique like chromatography may be necessary. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For polar compounds like this compound derivatives, normal-phase chromatography on silica gel is a common choice.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a good starting point.
-
Eluent System: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired compound.[12] Good starting solvent systems to screen for aminopyridine derivatives include mixtures of a non-polar solvent with a polar solvent, such as:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Ethyl Acetate/Methanol
-
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Run the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
TLC Visualization:
Since aminopyridine derivatives may not be visible under UV light, various staining methods can be used for TLC plate visualization:[2][13]
-
Potassium Permanganate Stain: Useful for compounds that can be oxidized.
-
Ninhydrin Stain: Specific for primary and secondary amines, which will show up as colored spots.[14][15]
-
Iodine Chamber: A general stain where compounds often appear as brown spots.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands). | The eluent is too polar. | Decrease the polarity of the eluent system. |
| The column was overloaded. | Use a larger column or a smaller amount of sample. | |
| Compound is stuck on the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent during the run (gradient elution). |
| Streaking of spots on TLC and column. | The compound is too acidic or basic for silica gel. | Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent. |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
References
- ResearchGate. (2025, August 9).
- MDPI. (n.d.). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. [Link]
- Chempanda. (n.d.).
- University of Rochester. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Acid-base extraction. [Link]
- PubChem. (n.d.). This compound. [Link]
- (n.d.). Acid-Base Extraction. [Link]
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. [Link]
- (n.d.). acid base extraction flow chart. [Link]
- Wikipedia. (n.d.). Acid–base extraction. [Link]
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. [Link]
- (n.d.).
- (n.d.).
- IIP Series. (n.d.).
- cr subscription agency. (n.d.).
- Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
- Khan Academy. (n.d.). Isoelectric focusing. [Link]
- Trialtus Bioscience. (2020, February 18).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Khan Academy [khanacademy.org]
- 8. trialtusbioscience.com [trialtusbioscience.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. crsubscription.com [crsubscription.com]
Technical Support Center: Strategies for Overcoming Poor Solubility of 3-Amino-2-chloroisonicotinic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Amino-2-chloroisonicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Molecule - Core Principles & FAQs
This section addresses the fundamental properties of this compound that govern its solubility.
Q1: What are the key structural features of this compound that affect its solubility?
A: this compound (C₆H₅ClN₂O₂) is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[1][2] Understanding its structure is the first step to troubleshooting solubility issues.
-
Acidic Group: It has a carboxylic acid (-COOH) group on the pyridine ring. Carboxylic acids are known to be hydrophilic and can donate a proton to become a negatively charged carboxylate ion (-COO⁻) in basic conditions.[3][4]
-
Basic Group: It contains an amino (-NH₂) group. The lone pair of electrons on the nitrogen atom can accept a proton, making it basic.[5][6] In acidic conditions, this group becomes a positively charged ammonium ion (-NH₃⁺).
-
Hydrophobic Backbone: The chlorinated pyridine ring is largely nonpolar and hydrophobic, which counteracts the hydrophilic nature of the functional groups and contributes to its poor solubility in water.[5][7]
This dual functionality means the molecule's net charge and, consequently, its solubility are highly dependent on the pH of the solvent.[8][9]
| Physicochemical Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |
| Molecular Weight | ~172.57 g/mol | [1][2] |
| Nature | Amphoteric | [8][10] |
| Predicted XLogP3 | 1.2 | [1] |
Q2: Why is this compound so poorly soluble in neutral water (pH ~7)?
A: At or near neutral pH, the compound exists predominantly in its zwitterionic form. The acidic carboxylic acid group loses a proton and becomes negatively charged (-COO⁻), while the basic amino group gains a proton and becomes positively charged (-NH₃⁺).
Although the molecule has charged groups, its net charge is zero. This neutrality minimizes its interaction with polar water molecules and maximizes the intramolecular attraction between the positive and negative charges, leading to the formation of a stable crystal lattice that is difficult for water to dissolve. This point of minimum solubility is known as the isoelectric point (pI). For any ionizable drug, the ionic form is generally more soluble than the neutral form.[8]
Q3: How exactly does pH influence the solubility of this compound?
A: The solubility of this compound follows a "U-shaped" profile typical of amphoteric compounds.[8] By shifting the pH away from the isoelectric point, you force the molecule into a predominantly cationic or anionic state, both of which are significantly more soluble in water.[11][12]
-
In Acidic Conditions (Low pH): The high concentration of H⁺ ions protonates the amino group to -NH₃⁺. The carboxylic acid group remains largely protonated (-COOH). The molecule carries a net positive charge, making it a soluble cation.
-
In Basic Conditions (High pH): The high concentration of OH⁻ ions deprotonates the carboxylic acid group to -COO⁻. The amino group remains in its neutral state (-NH₂). The molecule carries a net negative charge, making it a soluble anion.
This relationship is fundamental to solving most solubility issues with this compound.
Caption: pH-dependent ionization and solubility of this compound.
Section 2: Troubleshooting & Solubilization Protocols
This section provides practical, step-by-step guidance for dissolving this compound.
Q4: I can't dissolve the compound in my neutral buffer. What is the first and most effective method I should try?
A: The most direct and effective method is pH adjustment .[13][14] Given the compound's amphoteric nature, moving the pH of your solvent away from the isoelectric point will ionize the molecule and dramatically increase its solubility.[9][12]
Causality: By creating a highly acidic or highly basic environment, you prevent the formation of the poorly soluble zwitterion. The resulting salt (e.g., a hydrochloride salt in acid or a sodium salt in base) will have much greater aqueous solubility.[15]
Q5: How do I prepare an acidic stock solution?
A: This protocol aims to create a soluble hydrochloride salt in situ.
Experimental Protocol: Acidic Solubilization
-
Preparation: Weigh the desired amount of this compound powder into a sterile conical tube or volumetric flask.
-
Initial Suspension: Add a small volume of high-purity water (e.g., 20-30% of the final target volume) to wet the powder. It will likely form a slurry or suspension.
-
Acidification: While stirring or vortexing, add a strong acid, such as 1N HCl, dropwise.
-
Dissolution: Continue adding the acid slowly. You should observe the solid material dissolving as the pH drops and the compound becomes protonated and cationic.
-
pH Check (Optional but Recommended): If your experiment is pH-sensitive, you can monitor the pH. Typically, a pH of 1-2 is sufficient for complete dissolution.
-
Final Volume Adjustment: Once the solid is fully dissolved, add water to reach your final target volume and mix thoroughly.
-
Final pH Adjustment: For experimental use, this acidic stock can be carefully and slowly added to a larger volume of your final, well-buffered media. The buffer in the final media should be strong enough to bring the pH back to the desired experimental range without causing the compound to precipitate.
Q6: My experiment is incompatible with low pH. How do I prepare a basic stock solution?
A: This protocol creates a soluble sodium salt in situ.
Experimental Protocol: Basic Solubilization
-
Preparation: Weigh the desired amount of this compound powder into a sterile conical tube or volumetric flask.
-
Initial Suspension: Add a small volume of high-purity water (e.g., 20-30% of the final target volume).
-
Alkalinization: While stirring or vortexing, add a strong base, such as 1N NaOH, dropwise.
-
Dissolution: The solid should begin to dissolve as the pH rises and the carboxylic acid group is deprotonated, forming a soluble anion.
-
pH Check (Optional but Recommended): A pH of 9-10 is often sufficient. Avoid excessively high pH values to prevent potential degradation.
-
Final Volume Adjustment: Once a clear solution is obtained, bring the solution to the final target volume with water and mix.
-
Final pH Adjustment: As with the acidic stock, this basic solution should be slowly titrated into your final, well-buffered experimental media to avoid localized concentration spikes that could cause precipitation.
Q7: pH adjustment isn't working well enough or is not an option. What is the next best approach?
A: The use of co-solvents is a powerful secondary strategy. Co-solvents are water-miscible organic solvents that, when mixed with water, reduce the overall polarity of the solvent system.[16][17] This makes the environment more favorable for dissolving hydrophobic molecules.[13][18]
Causality: The co-solvent disrupts the hydrogen bonding network of water, effectively lowering the energy penalty required to create a cavity for the nonpolar solute. This enhances the solubility of lipophilic or highly crystalline compounds.[14][18]
| Co-Solvent | Properties & Common Use | Typical Starting Concentration |
| DMSO (Dimethyl sulfoxide) | Highly polar aprotic solvent. Excellent solubilizing power for many compounds. Can have cellular effects. | 100% for stock, diluted to <0.5% in final media. |
| Ethanol | Polar protic solvent. Generally well-tolerated in biological systems at low concentrations. | 10-20% in water for initial dissolution. |
| PEG 400 (Polyethylene glycol 400) | Low-toxicity, non-volatile polymer. Often used in preclinical and clinical formulations. | 20-50% in water. |
| Propylene Glycol | A common solvent in pharmaceutical formulations. | 10-40% in water. |
Q8: Can you provide a general protocol for using a co-solvent?
A: The key is to dissolve the compound in the pure co-solvent first, where it is most soluble, before introducing the aqueous component.
Caption: A decision tree for troubleshooting the solubility of this compound.
References
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Wikipedia. Cosolvent. [Link]
- Prajapati, R., Nlemadim, C., & Al-Ghananeem, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 093-104. [Link]
- Drug Delivery Leader. (2022, February 28). 5 Novel Techniques For Solubility Enhancement. [Link]
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
- Shandong IRO Chelating Chemical Co., Ltd. (2023, December 25). Co-solvent: Significance and symbolism. [Link]
- Zhou, L., Li, Y., & Zhang, G. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed, 200(1-2), 210-6. [Link]
- Quora. (2018, March 30). Are amines soluble in organic solvents?[Link]
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Lumen Learning. Properties of amines | Organic Chemistry II. [Link]
- PubChem. This compound. [Link]
- Shargil, A. A., et al. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
- ResearchGate. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
- PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
- SlidePlayer. (2020, March 4). Amines and Heterocycles. [Link]
- SlidePlayer. Amine compounds. [Link]
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
- BYJU'S. Physical Properties of Amines. [Link]
- Appchem. This compound. [Link]
- PubMed Central. (n.d.).
- Pearson.
- Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. [Link]
- Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?[Link]
- Khan Academy. pH and solubility. [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Chemistry LibreTexts. (2023, January 29).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Kumar, L., et al. (2018).
- International Journal of Scientific and Research Publications. (2023, August 8).
Sources
- 1. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. wjbphs.com [wjbphs.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Co-solvent: Significance and symbolism [wisdomlib.org]
- 18. longdom.org [longdom.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-2-chloroisonicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Amino-2-chloroisonicotinic acid (C.A.S. 58483-94-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile trifunctional building block.[1][2][3] The unique arrangement of an amino group, a chloro leaving group, and a carboxylic acid on an electron-deficient pyridine ring presents both opportunities and challenges.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthetic routes.
Part 1: General Considerations & FAQs
Before attempting specific reactions, it's crucial to understand the inherent properties of the starting material.
Question: I'm having trouble dissolving this compound in my reaction solvent. What should I do?
Answer: This is a common issue due to the zwitterionic potential of the molecule (protonated pyridine nitrogen or amino group and deprotonated carboxylate). Solubility is highly dependent on pH and solvent polarity.
-
Initial Screening: Start with polar aprotic solvents like DMF, DMSO, or NMP. Gentle heating can improve solubility.
-
Basification: For reactions where the free amine is desired and the carboxylate can be anionic (like cross-couplings), adding a mild, non-nucleophilic organic base (e.g., DIPEA, N-methylmorpholine) or converting the carboxylic acid to its methyl or ethyl ester can significantly improve solubility in solvents like THF or 1,4-dioxane.[4]
-
Acidification: For reactions focusing on the carboxylic acid, using the hydrochloride salt form might improve solubility in certain protic media, though this is less common for the subsequent transformations discussed here.
-
Solvent Choice is Key: For SNAr reactions, polar aprotic solvents are generally required to stabilize the charged intermediate.[5] For cross-coupling, a range of solvents from ethereal (Dioxane, THF) to polar aprotic (DMF) can be used, often with co-solvents like water depending on the base.[6]
Question: Is the compound stable to heat and air?
Answer: this compound is generally stable at room temperature. However, like many amino-pyridines, prolonged exposure to air and light can lead to gradual discoloration and degradation. For reactions requiring high temperatures (>100-120 °C) for extended periods, it is critical to perform them under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.[5]
Part 2: Troubleshooting by Reaction Class
This section is organized by the most common transformations performed with this substrate.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The C2-Cl bond is a prime site for C-C and C-N bond formation. However, the pyridine nitrogen and the adjacent amino group can chelate and inhibit the palladium catalyst.[6]
FAQ: My Suzuki coupling reaction with this compound is giving low yield, stalling, or I'm only recovering starting material. What's going wrong?
Answer: This is a classic problem of catalyst deactivation or inhibition. The lone pair on the pyridine nitrogen and the ortho-amino group can coordinate strongly to the palladium center, preventing it from participating in the catalytic cycle.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Stalled Reaction | Catalyst Inhibition: Pyridine nitrogen or amino group is "poisoning" the Pd(0) catalyst. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands can help prevent substrate coordination and stabilize the active catalyst.[7] |
| Inactive Catalyst: Pd(II) precatalyst is not reducing to the active Pd(0) species. | Ensure you are using high-quality, anhydrous solvents and reagents. Degas the reaction mixture thoroughly. Some ligand systems are designed for efficient in-situ reduction. | |
| Low Yield | Poor Solubility: Reactants are not fully dissolved, leading to a slow, heterogeneous reaction. | Convert the carboxylic acid to an ester (e.g., methyl ester) prior to coupling. This dramatically improves solubility in common solvents like dioxane or THF. |
| Suboptimal Base/Solvent: The chosen base may be too weak, too strong, or poorly soluble. | Screen a variety of bases. K₃PO₄ is often effective in challenging couplings. Cs₂CO₃ can also be beneficial. A solvent system like 1,4-dioxane/water (e.g., 5:1) is a good starting point.[6] | |
| Formation of Protodehalogenated Byproduct (H replaces Cl) | Competing Reaction Pathway: The organoboron reagent is unstable or transmetalation is slow. | Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[6] Ensure the boronic acid is of high quality, as degradation can be an issue. |
| Homocoupling of Boronic Acid | Oxidative Conditions: Presence of oxygen can promote homocoupling and deactivate the catalyst. | Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas (N₂ or Ar). |
Optimized Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative
-
Esterification (if necessary): To a solution of this compound (1.0 equiv) in methanol, add SOCl₂ (1.2 equiv) dropwise at 0 °C. Allow to warm to room temperature and then heat to reflux for 2-4 hours. Remove solvent under reduced pressure to obtain the methyl ester, which can be used directly.
-
Reaction Setup: To a flame-dried Schlenk flask, add the methyl 3-amino-2-chloroisonicotinate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base such as K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4-5 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[6]
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Diagram: Palladium Catalytic Cycle & Points of Inhibition
Caption: Suzuki cycle with potential catalyst deactivation by substrate coordination.
B. Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the C-2 position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen.[8][9]
FAQ: My SNAr reaction is slow, incomplete, and I see the formation of a hydroxypyridine byproduct. How can I improve this?
Answer: SNAr reactions on pyridines are highly sensitive to nucleophile strength, temperature, and solvent choice.[5][10] The formation of a hydroxypyridine suggests that water is present and competing with your desired nucleophile.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Weak Nucleophile: The nucleophile is not potent enough to attack the electron-deficient ring. | For alcohol or amine nucleophiles, ensure you are using a strong enough base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more nucleophilic alkoxide or amide anion in situ.[5] |
| Insufficient Activation: While the ring is activated, some nucleophiles require higher temperatures. | Gradually increase the reaction temperature. Many SNAr reactions require heating to 80-150 °C. Microwave irradiation can be a powerful tool to accelerate these reactions.[5] | |
| Wrong Solvent: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. | Use polar aprotic solvents like DMSO or DMF. They are excellent at solvating the cationic counter-ion of the nucleophile and do not interfere with its nucleophilicity.[5] | |
| Hydroxypyridine Byproduct Formation | Presence of Water: Trace water in reagents or solvents is reacting as a nucleophile, especially at high temperatures. | Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. Ensure the base is not excessively hygroscopic or use freshly opened containers. |
| Side Reactions / Decomposition | Solvent Decomposition: At high temperatures, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile. | If this is suspected, switch to a more thermally stable solvent like DMSO or NMP. |
| Product Instability: The product itself may be unstable under the harsh reaction conditions. | Attempt the reaction at the lowest possible temperature that affords a reasonable rate. Monitor carefully and stop the reaction as soon as the starting material is consumed. |
Optimized Protocol: SNAr with an Alcohol Nucleophile
-
Nucleophile Generation: To a dry flask under an inert atmosphere, add the alcohol (1.2-1.5 equiv) and anhydrous DMSO. Add a strong base such as sodium hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise at room temperature. Stir for 30-60 minutes until gas evolution ceases.
-
Reaction Initiation: Add this compound (1.0 equiv) to the solution of the generated alkoxide.
-
Heating: Heat the reaction mixture to the required temperature (start screening at 80 °C and increase if necessary). Monitor progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it into cold water. Acidify with dilute HCl to pH ~5-6 to protonate the carboxylic acid. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. Purify as needed.
Diagram: SNAr Mechanism on the Pyridine Ring
Caption: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer complex.
C. Amide Bond Formation
The carboxylic acid at C-4 is a handle for chain extension. However, the ortho-amino and chloro groups create significant steric hindrance around the carbonyl group, which can thwart standard amide coupling protocols.[11][12]
FAQ: My amide coupling using standard reagents like HATU or EDC/HOBt is failing or giving very low yields. What can I do?
Answer: This is a classic case of steric hindrance. The bulky groups adjacent to the carboxylic acid prevent the amine nucleophile from accessing the activated ester intermediate. You need to use more reactive coupling agents or different strategies.[11][13][14]
Troubleshooting Guide: Sterically Hindered Amide Coupling
| Problem | Potential Cause | Recommended Solution |
| No Product Formation | Steric Hindrance: Standard activated esters (e.g., from HATU, HOBt) are too bulky and/or not reactive enough. | Switch to a more reactive activation method. Converting the carboxylic acid to an acyl fluoride or acyl chloride is a highly effective strategy for hindered couplings.[13][14] |
| Low Nucleophilicity of Amine: If the amine partner is also hindered or electron-deficient, the reaction will be doubly difficult. | Use higher temperatures. Acyl fluoride couplings often require heating (e.g., 40-80 °C) to overcome the activation barrier.[11] | |
| Epimerization (if chiral centers are present) | Overly Harsh Conditions: Some aggressive coupling conditions can cause racemization of adjacent stereocenters. | Acyl fluoride formation with reagents like Cyanuric Fluoride is often reported to be low in epimerization.[11] |
| Side Reactions with Amino Group | Intra- or Intermolecular Acylation: The ortho-amino group could potentially react with an activated intermediate. | Protect the amino group (e.g., as a Boc carbamate) before attempting the coupling if self-reaction is a significant issue. |
Optimized Protocol: Amide Coupling via Acyl Fluoride
This protocol is adapted from methods developed for sterically demanding substrates.[11][14]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in an anhydrous solvent like DCM or THF. Add a suitable base (e.g., pyridine or DIPEA, 2.0-3.0 equiv).
-
Fluorinating Agent: Cool the solution to 0 °C and add a fluorinating agent such as Cyanuric Fluoride (0.5 equiv) or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH). Stir for 1-2 hours at 0 °C to room temperature to form the acyl fluoride in situ.
-
Amine Addition: Add the desired amine (1.1-1.2 equiv) to the reaction mixture.
-
Heating: If the reaction is slow at room temperature, gently heat the mixture to 40-60 °C.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, dilute with an organic solvent, wash with aqueous bicarbonate solution, water, and brine. Dry, concentrate, and purify.
Diagram: Decision Tree for Amide Coupling
Caption: A decision-making workflow for amide bond formation with challenging substrates.
References
- BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- Ghaffari, B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- BenchChem.
- BenchChem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Due-Hansen, M. E., et al. (2015).
- Francon, C., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. [Link]
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
- Belnome, F., et al. (2020). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives.
- Not Voodoo. (2018).
- Kuo, G-H., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- PubChem. This compound. [Link]
- Appchem. This compound. [Link]
- PubChem. 3-Amino-2-chloroisonicotinaldehyde. [Link]
- American Elements. This compound. [Link]
- Alichem. 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER [xieshichem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 12. chimia.ch [chimia.ch]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Amino-2-chloroisonicotinic Acid Reaction Workup
This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-amino-2-chloroisonicotinic acid. Here, we address common challenges encountered during the reaction workup and purification of this versatile synthetic intermediate. Our goal is to provide practical, field-tested insights to help you navigate these issues, ensuring the integrity and purity of your final compound.
Introduction to the Challenges
This compound (C₆H₅ClN₂O₂) is a multifunctional pyridine derivative.[1] Its structure, containing a carboxylic acid, an amino group, and a halogen on a pyridine ring, presents a unique set of purification challenges. The compound's amphoteric nature means it can exist as a zwitterion, leading to complex solubility behavior that is highly dependent on pH.[2][3] Understanding and controlling these properties are paramount for a successful workup.
This guide will delve into the most frequently encountered issues, from isolating the product from aqueous and organic phases to preventing common side reactions and removing persistent impurities.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you might encounter during the workup of this compound, offering explanations and actionable solutions.
Question 1: I have a low yield after aqueous workup. Where is my product going?
Answer: The most likely cause is the zwitterionic nature of your product, which can lead to significant solubility in the aqueous phase at or near its isoelectric point.
-
Causality: At a specific pH (the isoelectric point), the carboxylic acid group is deprotonated (-COO⁻) and the amino group (or the pyridine nitrogen) is protonated (-NH₃⁺ or >NH⁺-), forming a zwitterion. This charge separation increases the molecule's polarity and, consequently, its water solubility. If you adjust the pH of your aqueous layer to this point, a substantial amount of your product will remain dissolved.
-
Troubleshooting Steps:
-
pH Adjustment: To precipitate the product from an aqueous solution, you must adjust the pH away from its isoelectric point.
-
Acidification: Lowering the pH to approximately 2-3 with an acid like HCl will protonate the carboxylate group, making the molecule a positively charged salt, which may be less soluble.
-
Basification: Increasing the pH to above 8-9 with a base like NaOH will deprotonate the amino group, resulting in a negatively charged carboxylate salt, which could also precipitate depending on the counter-ion.
-
-
Solvent Extraction: If the product remains in the aqueous layer, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after adjusting the pH. The choice of pH for extraction is critical; you want to neutralize one of the charges to decrease water solubility and increase organic solubility.
-
Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of your product and improve partitioning into the organic phase.[4]
-
Question 2: My isolated product is discolored (e.g., brown or yellow). What is causing this, and how can I fix it?
Answer: Discoloration often points to the presence of colored impurities, which can arise from side reactions or the degradation of starting materials.
-
Causality:
-
Oxidation: Amino-substituted aromatic compounds can be susceptible to oxidation, leading to colored byproducts.
-
Polymerization: Under certain conditions (e.g., heat, presence of acid/base), minor polymerization of starting materials or the product can occur, forming colored tars.
-
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter it through celite to remove the carbon and adsorbed impurities.[5]
-
Recrystallization: This is a highly effective method for removing colored impurities. The choice of solvent is crucial. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. Common solvents for similar compounds include ethanol, methanol, or mixtures with water.
-
Reducing Agent Wash: During liquid-liquid extraction, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite can sometimes remove colors caused by oxidation.[6]
-
Question 3: I'm seeing an unexpected loss of the chloro-substituent in my final product. Why is this happening?
Answer: The chloro-substituent on the pyridine ring can be susceptible to nucleophilic substitution (hydrolysis) under certain workup conditions.
-
Causality: Although chloropyridines are generally stable, prolonged exposure to high temperatures in strongly basic or acidic aqueous solutions can lead to hydrolysis, replacing the chloro group with a hydroxyl group.[7][8] This is particularly a risk if the workup involves heating steps.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating during the workup, especially when the product is in a strongly acidic or basic aqueous solution.
-
Minimize Contact Time: Reduce the time the reaction mixture is held under harsh pH conditions. Neutralize the solution as soon as the desired separation is achieved.
-
Protective Measures: In some synthetic routes, it may be necessary to perform the workup at lower temperatures (e.g., using an ice bath) to minimize this side reaction.
-
Question 4: My product seems to be decarboxylating during workup. How can I prevent this?
Answer: Decarboxylation of pyridinecarboxylic acids can be promoted by heat, particularly in acidic conditions.
-
Causality: The stability of the carboxyl group on a pyridine ring can be influenced by the position of other substituents. While isonicotinic acid derivatives are generally more stable than picolinic (2-carboxy) acids, decarboxylation can still occur, especially at elevated temperatures.[9][10][11] The presence of the electron-donating amino group might influence this reactivity.
-
Troubleshooting Steps:
-
Avoid High Temperatures: As with hydrolysis, keep the temperature of the reaction mixture as low as practically possible during all stages of the workup.
-
pH Control: While acidic conditions are often used to precipitate the product, prolonged heating in a strong acid should be avoided. It is often better to perform the precipitation at room temperature or below, even if it requires a longer time.
-
Rapid Isolation: Once the product is precipitated, filter and wash it promptly to minimize its exposure to conditions that could promote decarboxylation.
-
Experimental Protocols
Protocol 1: Standard Workup and Isolation by pH-Controlled Precipitation
This protocol is designed for a typical reaction mixture where this compound is the desired product.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, carefully quench it by slowly adding it to a beaker of cold water or a saturated aqueous solution of a mild quenching agent (e.g., sodium bicarbonate if the reaction was acidic).
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible organic solvent, remove the solvent under reduced pressure.
-
Initial pH Adjustment: Adjust the pH of the resulting aqueous solution to ~8-9 with a suitable base (e.g., 1M NaOH). This will deprotonate any remaining acidic starting materials and byproducts, making them more water-soluble.
-
Extraction of Non-polar Impurities: Extract the basic aqueous solution with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities. Discard the organic layer.
-
Precipitation of the Product: Slowly add a dilute acid (e.g., 1M HCl) to the aqueous layer with stirring. Monitor the pH closely. The product should start to precipitate as you approach its isoelectric point. Continue adding acid until the pH is approximately 3-4 to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts, followed by a small amount of a non-polar solvent (e.g., cold diethyl ether) to aid in drying.
-
Drying: Dry the isolated solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the crude this compound obtained from the initial workup.
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. This typically requires some small-scale experimentation. Good candidates include ethanol, methanol, isopropanol, or mixtures of these with water. The ideal solvent will fully dissolve the crude product at its boiling point but will result in low solubility at room temperature or below.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. If it does not fully dissolve, add small portions of the hot solvent until it does.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
| Parameter | Expected Value/Range | Notes |
| Appearance | Off-white to light beige solid | Significant deviation may indicate impurities. |
| Melting Point | Check supplier data or literature | A broad melting range suggests impurities. |
| Purity (by HPLC) | >98% | For use in sensitive downstream applications. |
| Typical Recrystallization Solvents | Ethanol/Water, Methanol, Isopropanol | Solvent choice is critical for yield and purity. |
Visualizations
Logical Workflow for Workup and Purification
Caption: A flowchart illustrating the key stages of the workup and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with this compound and its reagents? A1: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Q2: Can I use column chromatography to purify this compound? A2: While possible, column chromatography can be challenging for this compound due to its high polarity and potential for strong interaction with silica gel, leading to streaking and poor separation. If you must use chromatography, consider using a modified eluent system containing a small percentage of an acid (like acetic acid) or a base (like triethylamine) to improve elution. Reverse-phase chromatography may also be a more suitable option.[6]
Q3: How do I confirm the identity and purity of my final product? A3: The identity and purity should be confirmed using a combination of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Comparing the obtained data with literature values or a reference standard is essential.
Q4: My compound won't crystallize. What should I do? A4: If your compound oils out or fails to crystallize, try the following:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution to create nucleation sites.
-
Seed crystals: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization.
-
Solvent system modification: Try a different solvent or a mixture of solvents. Sometimes adding a co-solvent in which the compound is less soluble can promote crystallization.
-
Slow evaporation: Allow the solvent to evaporate slowly from the solution, which can sometimes lead to crystal growth.
References
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 19(3), 456-474.
- García, M. C., et al. (2010). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 49(12), 5649-5655.
- Lee, J. K., & Wu, P. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. The Journal of Organic Chemistry, 69(22), 7763-7765.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Udvardy, A., et al. (2020). Crystal structure of zwitterionic 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-diyl)]bis(propane-1-sulfonate) dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1251-1255.
- Thakuria, R., & Medishetty, R. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. CrystEngComm, 20(15), 2056-2060.
- Medishetty, R., et al. (2017). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 53(53), 7239-7242.
- Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
- Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- ResearchGate. (2019). Zwitterionic cocrystal.
- ResearchGate. (2021). The chemical structures of nicotinic acid and its official impurities.
- Organic Syntheses. (n.d.). 4-(Methylthio)-2-phenylquinazoline.
- PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
- OSHA. (2006). PV2143 - Aminopyridines.
- PubChem. (n.d.). This compound.
- ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. (n.d.).
- precisionFDA. (n.d.). ISONICOTINIC ACID.
- Britannica. (n.d.). Carboxylic acid.
- PubMed Central. (2018). What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. Chemistry – A European Journal, 24(47), 12346-12355.
- Chemistry LibreTexts. (2024). 9.1: Properties of Carboxylic Acids and Amines.
- Wikipedia. (n.d.). Isonicotinic acid.
- PubMed Central. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 6(46), 30976-30987.
Sources
- 1. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stabilizing 3-Amino-2-chloroisonicotinic Acid in Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2-chloroisonicotinic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using this versatile building block and prevent its decomposition during chemical reactions. Our recommendations are grounded in established chemical principles and practical laboratory experience to ensure the integrity of your experiments and the success of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a trifunctional molecule featuring an amino group, a chloro substituent, and a carboxylic acid on a pyridine ring.[1] This unique combination of functional groups makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] However, the inherent reactivity of these groups can also lead to undesirable side reactions and decomposition if not handled with care. The primary challenges arise from the nucleophilicity of the amino group, the potential for hydrolysis of the chloro group, and the susceptibility of the carboxylic acid to decarboxylation.
This guide will address the most common stability issues encountered when working with this compound and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What could be the cause?
A1: Darkening of the reaction mixture and the appearance of multiple TLC spots are common indicators of decomposition. Several factors could be at play, often related to the reaction conditions:
-
Reaction Temperature: Elevated temperatures can promote decarboxylation of the isonicotinic acid moiety. Pyridinecarboxylic acids, in general, can undergo decarboxylation, and this process is often accelerated at higher temperatures.[2]
-
pH of the Reaction Medium: The stability of aminopyridines is highly dependent on the pH. While generally stable in neutral and acidic conditions, they can be prone to degradation in strongly basic environments.[3] The amino group can also be susceptible to oxidation, which can be exacerbated under certain pH conditions.
-
Presence of Strong Nucleophiles or Bases: Strong bases can facilitate the hydrolysis of the 2-chloro substituent, leading to the formation of the corresponding 2-hydroxy derivative. This side reaction can be a significant issue, especially at elevated temperatures.[4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction protocol allows, attempt to run the reaction at a lower temperature. Even a modest decrease can significantly reduce the rate of decomposition.
-
Optimize pH: If possible, buffer the reaction mixture to maintain a neutral or slightly acidic pH. Avoid strongly basic conditions unless absolutely necessary for the desired transformation.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize the chances of side reactions with the chloro group.
Q2: I'm trying to perform a coupling reaction with the carboxylic acid group, but I'm getting low yields and isolating a byproduct that appears to have lost CO2. What is happening?
A2: The loss of carbon dioxide from your starting material is a classic sign of decarboxylation.[5] This is a known thermal decomposition pathway for many carboxylic acids, including derivatives of isonicotinic acid.[2] The reaction conditions for your coupling reaction, particularly the temperature and the presence of certain catalysts, might be promoting this unwanted side reaction.
dot
Caption: Potential decarboxylation of this compound.
Troubleshooting and Prevention:
-
Milder Coupling Reagents: Opt for coupling reagents that are effective at lower temperatures.
-
Protecting Groups: If direct coupling is problematic, consider protecting the amino group before proceeding with the carboxylic acid activation. This can sometimes alter the electronic properties of the ring and reduce the propensity for decarboxylation.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the onset of decarboxylation and adjust conditions accordingly.
Q3: How can I selectively react with the amino group without affecting the carboxylic acid or the chloro substituent?
A3: Achieving selectivity with a multifunctional compound like this compound requires a careful choice of reagents and reaction conditions. The amino group is a potent nucleophile and can readily react with electrophiles.[6]
Recommended Strategies:
-
Protect the Carboxylic Acid: The most robust strategy is to first protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester). This prevents its interference in subsequent reactions. The ester can be hydrolyzed back to the carboxylic acid at a later stage.
-
Controlled Acylation/Sulfonylation: For reactions like acylation or sulfonylation of the amino group, you can often achieve good selectivity by using a slight excess of the acylating or sulfonylating agent in the presence of a non-nucleophilic base at low temperatures.
-
Reductive Amination: If you intend to alkylate the amino group, reductive amination with an aldehyde or ketone is a highly selective method that will not affect the other functional groups.
dot
Caption: A general workflow for selective reactions.
Protocols for Preventing Decomposition
This section provides detailed protocols for common transformations involving this compound, with a focus on minimizing degradation.
Protocol 1: Esterification of the Carboxylic Acid Group
This protocol is essential for protecting the carboxylic acid prior to reactions involving the amino group.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)
-
Anhydrous sodium bicarbonate or saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend this compound in anhydrous methanol or ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: N-Acylation with a Protected Carboxylic Acid
This protocol describes the acylation of the amino group after the carboxylic acid has been protected as an ester.
Materials:
-
Methyl or Ethyl 3-amino-2-chloroisonicotinate (from Protocol 1)
-
Acyl chloride or anhydride
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated ammonium chloride solution
-
Brine
Procedure:
-
Dissolve the ester of this compound in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (typically 1.1 to 1.5 equivalents).
-
Slowly add the acyl chloride or anhydride (typically 1.0 to 1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-acylated product by column chromatography.
Data Summary Table
| Issue | Potential Cause | Recommended Solution | Key Parameters to Control |
| Reaction Darkening/Multiple Spots | Thermal decomposition, oxidation | Lower reaction temperature, use an inert atmosphere | Temperature, pH, atmosphere |
| Decarboxylation | High temperature, certain catalysts | Use milder reaction conditions, protect the amino group | Temperature, choice of catalyst/reagents |
| Hydrolysis of Chloro Group | Strong basic conditions, high temperature | Use non-nucleophilic bases, lower temperature | pH, choice of base, temperature |
| Lack of Selectivity | Multiple reactive functional groups | Employ a protecting group strategy | Choice of protecting groups, reaction sequence |
Conclusion
Successfully employing this compound in synthesis hinges on a thorough understanding of its reactivity and potential decomposition pathways. By carefully controlling reaction parameters such as temperature and pH, and by implementing appropriate protecting group strategies, researchers can effectively prevent degradation and achieve high yields of their desired products. This guide serves as a starting point for troubleshooting and optimizing your reactions. For further assistance, please consult the cited literature or contact our technical support team.
References
- Trissel, L. A., & Zhang, Y. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 58(18), 1721-1724.
- Dunn, P. J., et al. (Eds.). (2010). Green Chemistry in the Pharmaceutical Industry. John Wiley & Sons.
- Brown, E. V., & Neil, R. J. (1956). The Decarboxylation of Pyridinecarboxylic Acids. Journal of Organic Chemistry, 21(9), 1035-1037.
- Guan, B. T., et al. (2011). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 133(42), 16835-16838.[7]
- Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460.[8]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and in vitro anti-HIV-1 and cytotoxic activities of some new 2-substituted-aminonicotinic acid derivatives. Archiv der Pharmazie, 340(5), 256-260.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- PubChem. (n.d.). This compound.
- LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.[11]
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.[12]
- Wikipedia. (2023). Decarboxylation.
- Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed Decarboxylative Coupling of α,β-Unsaturated Carboxylic Acids with Alkenes: A New Strategy for the Synthesis of Substituted Pyridines.
- PubChem. (n.d.). 3-Amino-2-chloroisonicotinaldehyde.
Sources
Technical Support Center: Suzuki Coupling with 3-Amino-2-chloroisonicotinic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Amino-2-chloroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this highly functionalized heteroaromatic substrate. Our goal is to provide not just protocols, but a foundational understanding of the reaction's intricacies to empower you to diagnose issues and optimize your synthetic strategy.
The structure of this compound presents a classic case of competing functionalities that can complicate the standard Suzuki-Miyaura protocol. The primary obstacles arise from:
-
Catalyst Inhibition: The substrate possesses two Lewis basic sites—the pyridine nitrogen and the 3-amino group—that can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2]
-
Low Halide Reactivity: Aryl chlorides are inherently less reactive towards oxidative addition than their bromide or iodide counterparts, necessitating highly active catalytic systems.[2]
-
Competing Side Reactions: The presence of acidic protons and multiple nucleophilic/basic sites can promote undesired reaction pathways such as protodehalogenation and protodeboronation.[2][3]
This guide provides a systematic approach to overcoming these challenges, structured in a question-and-answer format to directly address the issues you may be encountering at the bench.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material. What is the most likely cause?
A1: Complete reaction failure with a substrate like this compound is most commonly due to severe catalyst inhibition or the use of a catalyst system that is not active enough to facilitate the oxidative addition of the C-Cl bond.[2] The lone pairs on both the pyridine and amino nitrogens can bind strongly to the palladium center, effectively poisoning the catalyst.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate.[2] A systematic evaluation of your catalyst, ligand, and base is the critical first step in troubleshooting (see detailed guide below).
Q2: I am observing significant amounts of 3-aminoisonicotinic acid as a byproduct. What is this, and how can I prevent it?
A2: This byproduct is 3-aminoisonicotinic acid, resulting from a side reaction called protodehalogenation (or reductive dehalogenation).[2] In this process, the chlorine atom is replaced by a hydrogen atom. This can be caused by sources of hydride in the reaction mixture, which can originate from certain solvents (like some alcohols) or even from the amine base under specific conditions. To minimize this, ensure you are using high-purity, anhydrous solvents and maintain a strictly inert atmosphere.[2] Optimizing the reaction to proceed faster can also reduce the time available for this side reaction to occur.
Q3: Do I need to protect the amino or carboxylic acid groups before attempting the coupling?
A3: While protection strategies are a valid approach, many modern Suzuki-Miyaura catalyst systems exhibit excellent functional group tolerance, often making protection unnecessary.[4] In fact, unprotected primary amines are suitable substrates with the right choice of conditions.[4] The key is to select a catalytic system—specifically the ligand—that sterically and electronically favors the desired catalytic cycle over catalyst inhibition. Bulky, electron-rich phosphine ligands are particularly effective in this regard.[2][5] Attempting the reaction without protection using an optimized catalyst system is often the more efficient route.
Q4: My boronic acid/ester is decomposing before the reaction is complete. How can I improve its stability?
A4: The decomposition of your organoboron reagent is likely due to protodeboronation, a process where the C-B bond is cleaved by a proton source, often water, and is catalyzed by the base.[3] This is a very common side reaction in Suzuki couplings.[3] To mitigate this, consider the following:
-
Use Boronic Esters: Pinacol or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
-
Base Selection: While a base is required to activate the boronic acid for transmetalation, an overly strong or highly aqueous base can accelerate protodeboronation.[6][7] Using a milder base like K₂CO₃ or ensuring minimal water content with stronger bases like K₃PO₄ can be beneficial.
Visualizing the Catalytic Cycle and Common Pitfalls
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. Understanding this cycle is key to diagnosing issues. Catalyst inhibition by the substrate's amino and pyridine groups can stall the cycle at the very first step, preventing the formation of the active Pd(0) species or its oxidative addition.
Systematic Troubleshooting Guide
This section is organized by the specific experimental outcome. Identify your primary issue and follow the diagnostic and corrective steps.
Problem 1: Low to No Conversion of Starting Material
This is the most common and frustrating issue, typically pointing to a fundamental problem with the catalytic system's activity or stability.
| Potential Cause | Scientific Rationale | Step-by-Step Solution |
| A. Catalyst Inhibition | The Lewis basic amino and pyridine nitrogens coordinate to the Pd(0) or Pd(II) center, preventing it from participating in the catalytic cycle. This coordination is a major deactivation pathway.[1][2] | 1. Change the Ligand: This is the most critical variable. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands accelerate reductive elimination and their steric bulk can physically block the substrate's nitrogen atoms from coordinating to the palladium center.[5] 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition, though this is not ideal for process chemistry.[1] |
| B. Insufficient Catalyst Activity for C-Cl Bond | The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. The oxidative addition step is often rate-limiting. Catalyst systems that work for aryl bromides may fail for aryl chlorides.[8][9] | 1. Select an Appropriate Precatalyst/Ligand Combo: Use a modern catalyst system known for activating aryl chlorides. Palladacycle precatalysts or combinations like Pd₂(dba)₃ with a suitable ligand are excellent choices.[2][10] 2. Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) are often required to facilitate the oxidative addition of aryl chlorides. Monitor for potential decomposition of reagents or catalyst at elevated temperatures. |
| C. Inappropriate Base | The base plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[6][7] If the base is too weak, insoluble, or incompatible, this step will be inefficient. | 1. Use a Stronger, Non-Nucleophilic Base: K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ for challenging couplings. They are sufficiently basic to promote transmetalation but are generally compatible with many functional groups.[11] 2. Ensure Base Solubility: If the base is not soluble in the reaction solvent, the reaction may be slow or fail. For K₃PO₄, adding a small amount of water (e.g., in a 10:1 dioxane:water mixture) can be beneficial, but be mindful of increasing protodeboronation risk. |
| D. Oxygen Contamination | The active Pd(0) catalyst is readily oxidized by trace amounts of oxygen to an inactive Pd(II) species, which can also promote unwanted homocoupling of the boronic acid.[2] | 1. Rigorous Degassing: Ensure the solvent is thoroughly degassed before use by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes. 2. Use Freeze-Pump-Thaw Cycles: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the reaction mixture before heating. 3. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process. |
Recommended Catalyst Systems for this compound
| Catalyst Precursor | Recommended Ligand | Common Base(s) | Typical Solvent(s) | Reference |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene, DME | [2] |
| Pd(dppf)Cl₂ | (none, dppf is the ligand) | K₂CO₃, K₃PO₄ | DME, 1,4-Dioxane/H₂O | [8] |
| Buchwald Palladacycle Precatalysts (e.g., SPhos G3) | (none, pre-formed) | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | [5][10] |
Problem 2: Significant Formation of Side Products
If your reaction is proceeding but the desired product is contaminated with significant byproducts, the issue lies in competing reaction pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 3-Amino-2-chloroisonicotinic Acid
Welcome to the technical support center for the characterization of 3-Amino-2-chloroisonicotinic acid and its related products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this versatile synthetic intermediate.[1] We will delve into the nuances of various analytical techniques, providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and analysis of this compound.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a chemical compound that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Q2: What are the expected physical and chemical properties of this compound?
A2: Understanding the fundamental properties is crucial for experimental design. Key properties are summarized in the table below.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | PubChem[2] |
| Molecular Weight | 172.57 g/mol | PubChem[2] |
| Appearance | Typically an off-white to pale yellow solid | Supplier Data |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Inferred from structure |
Q3: I'm seeing batch-to-batch variability in my results. What could be the cause?
A3: Batch-to-batch variability can stem from several factors. It is crucial to assess the purity of each new batch. Potential sources of variability include the presence of residual starting materials, by-products from the synthesis, or degradation products.[3] We recommend running a comprehensive set of characterization tests on each new batch, including HPLC for purity, NMR for structural confirmation, and Mass Spectrometry for molecular weight verification.
Q4: What are the potential impurities I should be aware of during the synthesis and storage of this compound?
A4: Impurities can arise from the synthetic route or degradation over time. Common process-related impurities may include starting materials or isomers formed during synthesis.[3][4] Given the presence of the amino and chloro groups, the compound may be susceptible to oxidation or hydrolysis under improper storage conditions. It is recommended to store the compound in a cool, dark place under an inert atmosphere to minimize degradation.[1]
Part 2: Troubleshooting Analytical Challenges
This section provides in-depth troubleshooting guides for common analytical techniques used in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity assessment and quantification. However, the polar nature of this compound can present challenges.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Causality: The presence of both a basic amino group and an acidic carboxylic acid group can lead to strong interactions with the stationary phase, particularly with residual silanols on silica-based columns, causing peak tailing.[5] Peak fronting can be an indication of column overload.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
-
Detailed Protocol: Mobile Phase Optimization for Improved Peak Shape
-
Initial Assessment: Start with a standard reversed-phase C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid.
-
pH Adjustment: If peak tailing is observed, the acidic mobile phase may not be sufficient to fully protonate the amino group. Prepare mobile phases with varying pH (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or citrate. The goal is to ensure the analyte has a consistent charge state.
-
Ionic Pairing Agents: For highly polar analytes, consider adding an ion-pairing agent to the mobile phase to improve retention and peak shape.
-
Organic Modifier: Evaluate different organic modifiers such as methanol, as it can offer different selectivity compared to acetonitrile.
-
Issue 2: Inconsistent Retention Times
-
Causality: Fluctuations in retention time are often due to changes in the mobile phase composition, column temperature, or flow rate.[6][7] Poor column equilibration between injections in a gradient method can also be a cause.[7]
-
Troubleshooting Guide:
| Potential Cause | Recommended Action | Reference |
| Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure solvents are properly degassed. If using a gradient, check the pump's proportioning valves. | [6][7] |
| Column Temperature | Use a column oven to maintain a consistent temperature. Even minor room temperature fluctuations can affect retention. | [6][7] |
| Flow Rate | Check for leaks in the system. Verify the pump flow rate using a calibrated flow meter. | [6] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure elucidation.
Issue: Broad Peaks or Poorly Resolved Spectra
-
Causality: Broadening of NMR signals can be due to several factors including the presence of paramagnetic impurities, sample aggregation at higher concentrations, or chemical exchange of the acidic proton on the carboxylic acid and the protons on the amino group. The quadrupolar nature of the nitrogen atom can also contribute to the broadening of adjacent proton signals.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure the compound is fully dissolved in the NMR solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for this compound as it can help to sharpen exchangeable proton signals.[8]
-
Concentration: Acquire spectra at different concentrations to check for aggregation effects.
-
Temperature: Variable temperature NMR experiments can sometimes sharpen peaks by altering exchange rates.
-
Acid/Base Addition: Adding a drop of D₂O can help to identify exchangeable protons (NH₂ and COOH) as their signals will disappear. A small amount of acid (like DCl) or base (like NaOD) can also sharpen peaks by shifting the chemical exchange equilibrium.
-
2D NMR: If the 1D spectrum is complex or poorly resolved, 2D NMR techniques like COSY and HSQC can be invaluable for assigning proton and carbon signals and confirming the structure.[9][10]
-
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern.
Challenge: Interpreting the Mass Spectrum of a Halogenated Compound
-
Key Principle: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[11] This results in a characteristic isotopic pattern in the mass spectrum.
-
Expected Isotopic Pattern:
-
You will observe two molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl).
-
The M+2 peak will have an intensity that is approximately one-third of the M+ peak.[11]
-
-
Troubleshooting Workflow for MS Analysis:
Caption: Workflow for identifying halogenated compounds in MS.
-
Fragmentation Analysis:
-
Expect to see fragmentation patterns typical of pyridine and carboxylic acid functionalities.
-
Loss of CO₂ (44 Da) from the carboxylic acid is a common fragmentation pathway.
-
The fragmentation of the pyridine ring can also provide structural information.[12]
-
References
- Isonicotinic acid, N'-(2,5-dioxo-1-phenethylpyrrolidin-3-yl)hydrazide - Optional[1H NMR] - Spectrum - SpectraBase
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services
- structural nmr analysis of triazolic compounds derived
- †Electronic Supplementary Information (ESI) - The Royal Society of Chemistry
- HPLC Troubleshooting Guide - SCION Instruments
- 13 C-NMR spectrum of ( 4 )
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex
- HPLC Troubleshooting Guide
- HPLC Troubleshooting Guide - Sigma-Aldrich
- Isonicotinic acid(55-22-1) 1H NMR spectrum - ChemicalBook
- This compound | C6H5ClN2O2 | CID 21464344 - PubChem
- Mass Spectrometric Analysis.
- Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry - ResearchG
- Organic Compounds Containing Halogen
- This compound|CAS 58483-94-6 - Benchchem
- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate | Request PDF - ResearchG
- (PDF) Impurity profile of amino acids?
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-2-chloroisonicotinic acid
Welcome to the technical support guide for the purification of 3-Amino-2-chloroisonicotinic acid (CAS 58483-94-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing impurities from this critical chemical intermediate. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) and their precursors is paramount for the safety, efficacy, and regulatory compliance of the final drug product.[1][2]
Understanding the Challenge: Impurities in this compound
Impurities in this compound can originate from various stages, including the manufacturing process, degradation, or storage. These unwanted chemicals can compromise the quality and safety of the final pharmaceutical product.[1] Common sources of impurities include:
-
Raw Materials: Impurities present in the starting materials for synthesis.[1]
-
Manufacturing Process: By-products from side reactions or incomplete reactions due to fluctuations in conditions like temperature and pH.[1]
-
Reagents and Solvents: The use of impure solvents or reagents can introduce contaminants.[1]
These impurities can be categorized as organic (e.g., intermediates, by-products), inorganic (e.g., catalysts, salts), or residual solvents.[1]
Core Purification Strategies
Several techniques can be employed to purify this compound. The choice of method depends on the nature of the impurities and the desired final purity.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[3][4] | Cost-effective, scalable, can yield high purity.[4] | Requires finding a suitable solvent, potential for product loss in mother liquor.[3] | Removing solid impurities with different solubility profiles. |
| Chromatography (HPLC, Column) | Differential partitioning of the compound and impurities between a stationary and a mobile phase.[3][5] | High resolution, suitable for complex mixtures.[5] | Can be expensive, may require specialized equipment, solvent intensive.[5] | Separating closely related impurities, small to medium scale purification. |
| Extraction | Partitioning of the compound and impurities between two immiscible liquid phases based on their relative solubilities. | Good for separating compounds with different polarities. | Can be labor-intensive, may require large volumes of solvents. | Initial cleanup to remove major impurities. |
| Trituration/Washing | Washing the solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.[3] | Simple, quick for removing highly soluble impurities. | Less effective for impurities with similar solubility to the product. | A quick purification step to enrich the purity of a solid.[3] |
Detailed Protocol: Recrystallization of this compound
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] The principle is based on the fact that the solubility of a compound in a solvent increases with temperature.[3]
Step 1: Solvent Selection
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Initial Screening: Test small amounts of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene) to observe solubility at room temperature and upon heating.
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective.[6] One solvent should readily dissolve the compound, while the other (the anti-solvent) should not.[6] The two solvents must be miscible.[6]
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[6] This ensures the solution is saturated, maximizing crystal recovery.
Step 3: Decolorization (if necessary)
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.
Step 4: Hot Filtration
If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[6] This step must be done quickly to prevent premature crystallization.
Step 5: Crystallization
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the flask can lead to smaller crystals that may trap impurities.[6] If necessary, further cooling in an ice bath can increase the yield.
Step 6: Crystal Collection and Washing
-
Collect the crystals by vacuum filtration.[6]
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.[6]
Step 7: Drying
Dry the purified crystals, for instance, in a vacuum oven at a suitable temperature, to remove any residual solvent.
Workflow for Recrystallization
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
Q: My yield of purified this compound is very low after recrystallization. What could be the cause?
A: Low yield can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required for dissolution.[6]
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and may not allow for complete crystallization.
-
Premature crystallization: If the solution cools and crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent at low temperatures.
Q: Instead of crystals, my product separated as an oil. How can I fix this?
A: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point.
-
Re-heat the solution and add more solvent to lower the saturation point.
-
Try a lower-boiling point solvent or a different solvent system altogether.
-
Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Q: My purified crystals are still colored. How can I remove the color?
A: Colored impurities are often large, conjugated molecules.
-
Use activated charcoal: As mentioned in the protocol, adding a small amount of activated charcoal to the hot solution can adsorb these impurities.[6] Be aware that using too much charcoal can also adsorb your product, reducing the yield.
-
Repeat the recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.
Q: Analytical testing (e.g., HPLC) shows that some impurities are still present after recrystallization. What should I do?
A: If recrystallization is ineffective, the impurities may have similar solubility properties to your product.
-
Try a different solvent: A different solvent may have a better solubility profile for separating the impurity.
-
Consider chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that can separate compounds with very similar properties.[3][5]
-
Optimize reaction conditions: If possible, revisit the synthesis of the crude material. Modifying reaction conditions like pH, temperature, or solvents can sometimes reduce the formation of by-products.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to check the purity of this compound? High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for identifying and quantifying organic impurities.[1] Gas Chromatography (GC) can be used to determine residual solvents.[1]
Q2: How should I properly store the purified this compound? Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Q3: Can I use a mixture of solvents for recrystallization? Yes, a two-solvent system is a very useful technique.[6] You would dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "bad" or anti-solvent (in which it is insoluble) until the solution becomes cloudy.[6] Then, a drop or two of the "good" solvent is added to redissolve the solid, and the solution is allowed to cool slowly.[6]
References
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]
- Tayan's Acu Process Manufacturing. (n.d.). Picking the best purification method for your API can be a tricky challenge. [Link]
- University of Toronto Scarborough. (n.d.).
- Zamann Pharma Support GmbH. (n.d.).
- Zeochem. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- University of California, Los Angeles. (n.d.).
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Purification of APIs | ZEOCHEM [zeochem.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
3-Amino-2-chloroisonicotinic acid stability issues and storage
Technical Support Center: 3-Amino-2-chloroisonicotinic Acid
A Guide to Ensuring Compound Integrity in Research and Development
Welcome to the technical support guide for this compound (CAS 58483-94-6).[1] As Senior Application Scientists, we understand that the stability and proper handling of research materials are paramount to achieving reproducible and reliable experimental outcomes. This guide is structured to provide you with direct answers, troubleshooting workflows, and field-proven protocols to address the specific stability challenges associated with this substituted aminopyridine.
Section 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common inquiries received by our support team.
Q1: What are the definitive recommended storage conditions for solid this compound? A: For maximum long-term stability, the solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] To mitigate potential degradation from atmospheric components, storage under an inert gas like argon or nitrogen is a best practice, especially for long-term archival purposes. The compound should also be protected from light by using an amber vial or by storing the container in a dark location.[4][5]
Q2: I'm preparing stock solutions. What is the best practice for their preparation and storage? A: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Given its aminopyridine structure, it is susceptible to oxidative and pH-mediated degradation.[6] We recommend preparing stock solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it in small, single-use aliquots at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles. Studies on related aminopyridine derivatives have shown that pH is a critical factor for stability in aqueous solutions, with maximum stability often observed in slightly acidic conditions (pH 2-3).[7]
Q3: What are the primary visual signs of compound degradation? A: The most common sign of degradation is a change in color. A pure compound should be a white to off-white powder. The development of a yellow, brown, or reddish hue indicates the formation of chromophoric impurities, likely from oxidation. If you observe any color change in either the solid material or a solution, we strongly advise against using it in your experiments.
Q4: How sensitive is this compound to air and light? A: The aminopyridine moiety is susceptible to both oxidation and photodegradation. The amino group can be oxidized, and the pyridine ring nitrogen can form N-oxides, which are known degradation pathways for similar compounds.[6] Exposure to UV light can also catalyze degradation.[8] Therefore, minimizing exposure to both air and light during handling and storage is critical for maintaining the compound's purity and potency.[4][5]
Q5: What solvents are recommended for dissolving this compound? A: Solubility will depend on your experimental needs. For analytical purposes, common organic solvents like DMSO, DMF, or methanol are typically suitable. For biological assays, preparing a concentrated stock in DMSO followed by dilution in an appropriate aqueous buffer is a standard method. Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, the compound's solubility in aqueous solutions will be highly pH-dependent.
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues related to compound stability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
| Problem | Potential Cause | Recommended Action & Explanation |
| Unexpected peaks appear in HPLC/LC-MS analysis. | Compound Degradation: New peaks often correspond to degradation products such as oxides or photolytic byproducts.[6] | 1. Prepare a fresh solution from a reliable solid stock and re-analyze. 2. Compare the chromatogram to a previously validated standard. 3. If the issue persists with fresh solutions, consider performing a basic forced degradation test (see Protocol 3) to identify potential degradant peaks. |
| Solid powder or prepared solution has changed color (e.g., yellowing). | Oxidation/Decomposition: Color change is a definitive indicator of chemical instability. Oxidized aromatic amines often form highly colored polymeric impurities. | Discard the material immediately. Do not attempt to use it. The presence of colored impurities, even at low levels, can significantly impact experimental results. Ensure future storage follows the recommended guidelines (see Protocol 1). |
| Inconsistent biological activity or analytical quantification. | Loss of Potency: The active compound is likely degrading over time in your stock solution, leading to a lower effective concentration. | 1. Always use freshly prepared solutions for critical experiments. 2. If using an older stock, it must be requalified. Run a fresh standard on your analytical instrument to create a new calibration curve and quantify the concentration of the aged stock solution before use. |
| Compound precipitates out of an aqueous buffer. | pH-Dependent Solubility: As an amphoteric molecule (containing both acidic and basic groups), its solubility is lowest near its isoelectric point. A slight shift in buffer pH can cause precipitation. | 1. Verify the pH of your final solution. 2. Consider adjusting the pH to increase solubility (e.g., slightly acidic or basic, depending on tolerance of your assay). 3. Ensure the concentration of the organic co-solvent (like DMSO) in the final buffer is not high enough to cause precipitation. |
Section 3: Key Stability Considerations & Potential Degradation Pathways
Understanding the chemical liabilities of this compound is key to preventing its degradation. The structure suggests three primary pathways of concern.
Potential Degradation Pathways
Caption: Potential degradation pathways for the molecule.
-
Oxidation: This is a primary concern. The electron-rich amino group and the pyridine ring nitrogen are susceptible to oxidation. Forced degradation studies on the related compound 3,4-diaminopyridine showed the formation of both a nitro-pyridine and a pyridine-N-oxide.[6] This pathway is accelerated by oxygen, trace metals, and oxidizing agents.
-
Photodegradation: Aromatic amines can absorb UV light, leading to the formation of reactive radical species that can dimerize, polymerize, or react with other molecules. This is a common source of colored impurities and is why protection from light is mandatory.[4][5][8]
-
pH-Mediated Instability: While the pyridine ring itself is generally stable, extreme pH conditions, especially when combined with heat, can promote hydrolysis of the chloro-substituent or decarboxylation. More importantly, pH affects the ionization state of the molecule, which can influence its susceptibility to other degradation pathways like oxidation.[7]
Section 4: Experimental Protocols
These protocols provide a self-validating framework for handling and assessing the compound.
Protocol 1: Recommended Storage and Handling of Solid Compound
-
Receiving: Upon receipt, inspect the container for an intact seal. Note the date of receipt on the label.
-
Environment: Transfer the compound to a designated storage location that is cool (2-8°C is recommended), dry, and dark.
-
Atmosphere: For long-term storage (>6 months), use a desiccator or backfill the vial with an inert gas (e.g., Argon) after each use to displace air and moisture.
-
Handling: When weighing, remove the container from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Perform weighing quickly and reseal the container tightly.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous grade solvents (e.g., DMSO) to prepare concentrated stock solutions.
-
Preparation: Prepare the stock solution gravimetrically. Use a calibrated balance to weigh the solid and add the appropriate volume of solvent to achieve the target concentration. Ensure complete dissolution using gentle vortexing or sonication.
-
Storage:
-
Short-Term (≤ 1 week): Store at 2-8°C, protected from light.
-
Long-Term (> 1 week): Dispense into single-use, light-blocking aliquots and store at -20°C or -80°C.
-
-
Validation: Always mark aliquots with the compound name, concentration, solvent, and date of preparation. Never use a stock solution that has expired or shows signs of precipitation or color change.
Protocol 3: Basic Forced Degradation Study for Stability Assessment
This protocol helps identify potential degradation products and validates the stability-indicating power of an analytical method.[9][10] It is an essential tool in drug development.[11]
-
Sample Preparation: Prepare five separate, identical solutions of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions:
-
Control: Keep one sample at room temperature, protected from light.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.[8]
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[6]
-
Thermal: Heat one sample at 60°C.
-
Photolytic: Expose one sample to a UV lamp (e.g., 254 nm) or direct sunlight.[8]
-
-
Analysis: After a set time (e.g., 24 hours), neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-UV or LC-MS.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. A good stability-indicating method will show a decrease in the main peak area and the appearance of new, well-resolved impurity peaks in the stressed samples. This provides insight into which conditions are most detrimental to the compound's stability.
References
- Cole-Parmer. Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. [Link]
- Slaoui, A., et al. (n.d.).
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research. [Link]
- Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. [Link]
- Keerthi, K., et al. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Hobson, S., et al. (n.d.). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. LU Faculty SHARE. [Link]
- Donnelly, R. (n.d.). Chemical stability of 4-aminopyridine capsules.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
- MedCrave. (2016, December 14).
- Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. [Link]
- PubChem. This compound. [Link]
Sources
- 1. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. longdom.org [longdom.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 3-Amino-2-chloroisonicotinic Acid
Welcome to the technical support center for the synthesis of 3-Amino-2-chloroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this critical synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance reaction efficiency and product purity.
Troubleshooting Guide: Common Byproduct Issues
This section addresses the most frequent problems encountered during the synthesis of this compound, which typically involves the regioselective amination of a dichlorinated precursor like 2,3-dichloroisonicotinic acid.
Issue 1: Presence of the Isomeric Byproduct, 2-Amino-3-chloroisonicotinic acid
Question: My final product analysis (HPLC/NMR) shows a significant peak corresponding to an isomer. How can I confirm its identity and minimize its formation?
Answer:
Root Cause Analysis: The formation of the undesired 2-amino-3-chloro isomer is a common issue of regioselectivity in the nucleophilic aromatic substitution (SNAr) reaction on the pyridine ring. Both the C2 and C3 positions are activated for nucleophilic attack, but their relative reactivity is influenced by several factors. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring makes the C2 position particularly electron-deficient and thus susceptible to nucleophilic attack.[1]
Identification Protocol:
-
1H NMR Spectroscopy: The two isomers will exhibit distinct chemical shifts for the aromatic protons on the pyridine ring. The proton environments are sufficiently different to allow for unambiguous identification and quantification.
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can separate the two isomers and confirm their identity by their identical mass-to-charge ratio (m/z) but different retention times.
Mitigation Strategies: Controlling the reaction kinetics is key to favoring the formation of the desired 3-amino-2-chloro isomer.
-
Temperature Control: Lowering the reaction temperature can increase the selectivity of the amination reaction. Running the reaction at a controlled, lower temperature (e.g., 0-25°C, depending on the amine source) can favor the thermodynamically more stable product or exploit subtle differences in activation energies.
-
Solvent Selection: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO are common, but exploring less polar options or protic solvents may alter the selectivity profile.[2]
-
Controlled Reagent Addition: A slow, controlled addition of the aminating agent can help maintain a low concentration of the nucleophile, which can enhance selectivity and prevent side reactions.
Issue 2: Formation of Dimeric or Oligomeric Impurities
Question: I'm observing high molecular weight species in my mass spectrum analysis and baseline noise in my HPLC chromatogram. What are these, and how can I prevent them?
Answer:
Root Cause Analysis: Dimeric or oligomeric byproducts can form through intermolecular reactions. This can occur if the amino group of the product molecule attacks the C2 position of an unreacted starting material molecule or another product molecule, especially at elevated temperatures.
Mitigation Strategies:
-
Strict Temperature Management: Avoid excessive heating. The optimal temperature should be high enough for a reasonable reaction rate but low enough to prevent intermolecular side reactions.
-
Reaction Concentration: Running the reaction at a lower concentration (higher solvent volume) can reduce the probability of intermolecular collisions that lead to dimer formation.
-
Stoichiometry Control: Using a slight excess of the aminating agent can help to ensure the complete consumption of the dichloro starting material, reducing the chance of the product reacting with it.
Issue 3: Incomplete Conversion of 2,3-dichloroisonicotinic acid
Question: My reaction is stalling, leaving a significant amount of unreacted starting material. What factors could be causing this?
Answer:
Root Cause Analysis: Incomplete conversion can stem from several issues, including insufficient activation, poor reagent quality, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the aminating agent (e.g., ammonia, amine source) is of high purity and anhydrous if necessary. Moisture can interfere with the reaction.
-
Optimize Reaction Time and Temperature: The reaction may simply require a longer duration or a modest increase in temperature. Monitor the reaction progress by a suitable technique like TLC or HPLC to determine the optimal reaction time.
-
Check Base Stoichiometry: If a base is used to scavenge the HCl formed during the reaction, ensure it is added in sufficient stoichiometric amounts (at least 2 equivalents: one for the reaction, one to neutralize the carboxylic acid).
Issue 4: Hydrolysis to 3-Amino-2-hydroxyisonicotinic acid
Question: I have identified a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. How does this happen?
Answer:
Root Cause Analysis: The presence of water in the reaction mixture can lead to a competing nucleophilic substitution reaction, where water or hydroxide ions attack the electron-deficient C2 position, displacing the chloride to form the hydroxy derivative.
Prevention Protocol:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) helps to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Purification of Reagents: Ensure that the starting materials and reagents are as dry as possible.
Process Flow & Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity profile I should expect for the crude product?
A1: The purity of the crude product can vary significantly based on the reaction conditions. A well-optimized reaction might yield a crude product with 90-95% of the desired this compound, with the main impurity being the 2-amino-3-chloro isomer.
| Compound | Typical Range (%) | Analytical Method |
| This compound | 90 - 95 | HPLC, 1H NMR |
| 2-Amino-3-chloroisonicotinic acid | 2 - 8 | HPLC, 1H NMR |
| Unreacted Starting Material | < 2 | HPLC |
| Other Byproducts (Dimer, Hydrolysis) | < 1 | HPLC-MS |
Q2: What are the best practices for purifying the final product?
A2: Purification typically involves recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method on a larger scale. A suitable solvent system must be identified that solubilizes the desired product at high temperatures and allows it to crystallize upon cooling, while leaving the impurities in the mother liquor. Acid-base chemistry can also be exploited; the product can be dissolved in a basic aqueous solution, filtered to remove neutral impurities, and then precipitated by adjusting the pH.[4]
-
Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography can be used. A solvent system of appropriate polarity (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can effectively separate the desired product from its isomers and other byproducts.
Q3: Are there alternative synthetic routes that avoid these byproduct issues?
A3: While amination of a dichlorinated precursor is common, other routes exist. For example, synthesis starting from 3-aminopyridine involves chlorination, but this can lead to over-chlorination byproducts (e.g., 3-amino-2,6-dichloropyridine) if not carefully controlled.[5] Another approach involves the Hofmann rearrangement of 2-chloroisonicotinamide, which can offer high regioselectivity but requires handling of hazardous reagents. Each route has its own set of potential byproducts and challenges.
Reaction Mechanism Overview
The primary reaction pathway and the competing side reaction leading to the main isomeric byproduct are illustrated below.
Caption: Regioselective Nucleophilic Aromatic Substitution.
References
- Vertex AI Search Result[6]
- Baldwin, J.J., et al. Process for making 3-amino-2-chloro-4-methylpyridine. US Patent 6,399,781B1.
- Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. International Conference on Materials, Environmental and Biological Engineering.
- PubChem. This compound. National Center for Biotechnology Information.
- Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017).
- DeLattre, S., et al. Process for the manufacture of 2,3-dichloropyridine. US Patent Application US20070161797A1.
- Sciforum. Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones.
- Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives.
- ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015).
- MDPI. Regioselectivity Amination of Usnic Acid by Ammonia in Water. (2023).
- PrepChem.com. Synthesis of 2-chloronicotinic acid.
- Google Patents. Method for synthesizing 2-chloronicotinic acid. CN101602717B.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- European Patent Office. Process for producing chloronicotinic acid compounds.
- Nelson, D.A. SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS.
- ResearchGate. Regioselectivity Amination of Usnic Acid by Ammonia in Water. (2023).
Sources
Technical Support Center: Chiral Separation of 3-Amino-2-chloroisonicotinic Acid Derivatives
Welcome to the technical support center for the chiral separation of 3-amino-2-chloroisonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.
Introduction to the Challenge
This compound derivatives are a class of compounds with significant potential in pharmaceutical development.[1][2][3][4] Due to the presence of a stereocenter, these molecules exist as enantiomers, which can exhibit different pharmacological and toxicological profiles.[5] Therefore, the accurate separation and quantification of these enantiomers are critical for drug discovery, development, and quality control.[6]
This guide will focus on providing practical solutions to common issues encountered during the chiral separation of these compounds using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and step-by-step solutions.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The chromatogram shows a single peak or two poorly separated (co-eluting) peaks with a resolution value (Rs) of less than 1.5.
Probable Causes:
-
Inappropriate Chiral Stationary Phase (CSP) selection.
-
Suboptimal mobile phase composition.
-
Incorrect column temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no resolution.
Detailed Steps & Protocols:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the cornerstone of chiral separation.[5] For compounds like this compound derivatives, which possess both acidic (carboxylic acid) and basic (amine) functionalities, as well as a halogenated pyridine ring, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.[6][7][8]
-
Protocol for CSP Screening:
-
Prepare stock solutions of your analyte in a suitable solvent.
-
Screen a minimum of 3-4 different CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chirobiotic T).
-
Use a generic gradient method for initial screening to save time.
-
-
-
Optimize the Mobile Phase: The mobile phase composition dictates the strength of interactions between the analyte and the CSP.[9]
-
For HPLC (Normal Phase):
-
Protocol: Start with a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol). Vary the alcohol percentage from 10% to 40%.
-
Additives are Key: Due to the acidic and basic nature of the analyte, additives are crucial.[10][11] Add 0.1% of a basic additive like diethylamine (DEA) to improve the peak shape of the amine.[10] For the acidic moiety, 0.1% of an acidic additive like trifluoroacetic acid (TFA) can be beneficial.[10]
-
-
For SFC:
-
Protocol: Use carbon dioxide as the main mobile phase component with an alcohol modifier (e.g., methanol or ethanol).[12][13][14] A typical starting gradient is 5% to 50% modifier over 5-10 minutes.
-
Additives in SFC: Similar to HPLC, additives are critical.[15][16][17] A combination of a basic and acidic additive may be necessary.
-
-
-
Adjust the Column Temperature: Temperature influences the thermodynamics of the chiral recognition process.[10]
-
Protocol:
-
Start at an ambient temperature (e.g., 25°C).
-
Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). Lower temperatures often enhance chiral selectivity.[10]
-
If resolution does not improve, try increasing the temperature in 5°C increments (e.g., to 30°C, then 35°C), which can improve peak efficiency.[10]
-
-
Issue 2: Peak Tailing
Symptom: The peaks in the chromatogram are asymmetrical, with a drawn-out tail. This can lead to inaccurate integration and reduced resolution.
Probable Causes:
-
Secondary interactions with the stationary phase (e.g., silanol groups).
-
Column overload.
-
Inappropriate mobile phase pH or additive concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Protocols:
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Protocol: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves significantly with dilution, you were overloading the column.
-
-
Optimize Mobile Phase Additives: Additives are crucial for minimizing unwanted secondary interactions.
-
For the Basic Amine Group: Add a basic modifier like 0.1% - 0.5% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[6] This will compete with your analyte for active silanol sites on the silica support, leading to more symmetrical peaks.
-
For the Acidic Carboxylic Acid Group: Ensure the mobile phase environment keeps the carboxylic acid in a single protonation state. Adding 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.[10][11]
-
-
Assess Column Health: A contaminated or degraded column can exhibit poor peak shapes.
-
Protocol for Column Washing:
-
Disconnect the column from the detector.
-
Consult the manufacturer's guidelines for appropriate washing solvents. For many polysaccharide-based columns, flushing with isopropanol or ethanol is effective.[18] Immobilized CSPs can often tolerate stronger solvents.[6][18]
-
If washing does not resolve the issue, the column may need replacement.
-
-
Issue 3: Ghost Peaks
Symptom: Extraneous peaks appear in the chromatogram, especially in blank runs or during gradient elution.
Probable Causes:
-
Contaminated mobile phase or sample solvent.
-
Carryover from the autosampler.
-
Column contamination from previous injections.
Troubleshooting Steps:
-
Isolate the Source:
-
Run a blank gradient with no injection. If ghost peaks are present, the issue is likely with the mobile phase or the HPLC/SFC system.
-
If the blank is clean, inject the sample solvent (without the analyte). If peaks appear, the solvent is contaminated.
-
If the solvent blank is also clean, the problem is likely carryover from a previous injection.
-
-
Address the Cause:
-
Mobile Phase: Use high-purity, HPLC-grade solvents and fresh additives.
-
Sample Solvent: Ensure the purity of the solvent used to dissolve your sample.
-
Carryover: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.
-
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or SFC for the chiral separation of this compound derivatives?
A1: Both techniques are viable, but Supercritical Fluid Chromatography (SFC) often offers significant advantages for chiral separations.[12][13][14][19]
| Feature | HPLC (Normal Phase) | SFC |
| Speed | Slower | 3-5 times faster analysis times are common.[15] |
| Solvent Consumption | High (uses organic solvents like hexane). | Significantly lower organic solvent usage; uses CO2 as the primary mobile phase.[12][13] |
| Environmental Impact | Higher | Greener, more sustainable.[13] |
| Throughput | Lower | Higher, especially for preparative separations.[12] |
Recommendation: If available, SFC is generally the preferred technique for high-throughput screening and purification of chiral compounds due to its speed and reduced environmental impact.[12][13][14]
Q2: Which type of chiral stationary phase (CSP) is best for my compound?
A2: There is no universal CSP for all chiral separations.[15] However, for a multifunctional molecule like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a highly effective starting point.[6][11][20] These CSPs offer a wide range of selectivities.[6] Additionally, macrocyclic glycopeptide phases (e.g., Chirobiotic T, V) are excellent for separating amino acid derivatives.[7][8]
Q3: How do mobile phase additives work in chiral separations?
A3: Additives play a crucial role by:
-
Improving Peak Shape: They mask active sites (like residual silanols) on the stationary phase, which can cause peak tailing through unwanted secondary interactions.[6][10]
-
Enhancing Selectivity: Additives can alter the way your enantiomers interact with the CSP, sometimes dramatically improving resolution or even reversing the elution order.[9][16][17]
-
Controlling Ionization: For ionizable compounds like yours, acidic and basic additives help to maintain the analyte in a consistent ionic state, leading to more reproducible chromatography.
Q4: Can I use the same column for both normal phase HPLC and SFC?
A4: Yes, most modern chiral stationary phases, especially the robust immobilized polysaccharide-based columns, are compatible with both normal phase HPLC and SFC conditions.[15][20] This allows for flexibility in method development. However, it is crucial to properly flush and equilibrate the column when switching between techniques to avoid solvent miscibility issues and potential column damage.[18] Always consult the column manufacturer's instructions.
References
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
- Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
- The effect of high concentration additive on chiral separations in supercritical fluid chromatography. PubMed.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. PubMed.
- Getting Started with Chiral Method Development. Regis Technologies.
- Chiral HPLC Method Development. I.B.S. Analytical.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
- Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Trouble with chiral separations. Chromatography Today.
- Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography. PubMed.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central.
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate.
- Chiral separation of amino acids and derivatives by CE. ResearchGate.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate.
- Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central.
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Semantic Scholar.
- ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate.
- New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed.
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. National Institutes of Health.
- Enantioselective Analysis of Crizotinib by Chiral LC Method. Der Pharma Chemica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. selvita.com [selvita.com]
- 14. pharmtech.com [pharmtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. The effect of high concentration additive on chiral separations in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Validation & Comparative
A Tale of Two Halogens: A Comparative Guide to 3-Amino-2-chloroisonicotinic Acid and 3-Amino-2-fluorobenzoic Acid in Modern Synthesis
For the discerning researcher in medicinal and materials chemistry, the choice of a halogenated aromatic building block is a critical decision that dictates synthetic strategy and molecular design. This guide provides an in-depth, data-supported comparison of two structurally similar yet synthetically divergent intermediates: 3-Amino-2-chloroisonicotinic acid and 3-Amino-2-fluorobenzoic acid . We will move beyond a simple catalog of properties to explore the causal relationships between their structures and their reactivity in the key transformations that underpin modern drug discovery and development.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference lies in their core aromatic systems: one a pyridine, the other a benzene. This, combined with the nature of the halogen at the 2-position, creates two reagents with distinct electronic profiles and, consequently, divergent synthetic applications.
Caption: Comparative workflow of the SₙAr reaction for both compounds.
-
This compound: The pyridine ring is inherently electron-deficient, which significantly lowers the activation energy for nucleophilic attack. [1]This makes even the less reactive C-Cl bond susceptible to displacement. The reaction can often proceed under milder conditions than would be required for an analogous chlorobenzene. [2]
-
3-Amino-2-fluorobenzoic acid: While the benzene ring is less activated, the C-F bond provides a powerful advantage. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer intermediate, accelerating the rate-determining attack step. [3]Crucially, in SₙAr, bond strength is less important than the ability to stabilize this intermediate; thus, fluorine is an outstanding leaving group. [4]Studies comparing 2-fluoro- and 2-chloropyridines have shown that the fluoro- derivative can react over 300 times faster with sodium ethoxide, underscoring the potent activating effect of the fluorine substituent. [4] Experimental Insight: For uncatalyzed amination, harsh conditions (high temperature and pressure) are often required for unactivated chloropyridines. [1]However, the presence of activating groups, such as the carboxylic acid and the inherent nature of the pyridine ring in this compound, facilitates these reactions. For fluoroarenes, photoredox catalysis has emerged as a mild method to achieve SₙAr on even unactivated systems, expanding their utility. [5] Verdict: For SₙAr, 3-amino-2-fluorobenzoic acid often holds the kinetic edge due to the superior activating and leaving group ability of fluorine. However, the high intrinsic reactivity of the pyridine ring makes This compound an excellent and often more economical substrate.
Palladium-Catalyzed Cross-Coupling: A Contest of Bond Strength
The Suzuki-Miyaura reaction is an indispensable tool for constructing C-C bonds, particularly in the synthesis of biaryl structures common in pharmaceuticals. [6][7]The reaction's success hinges on a catalytic cycle, with the initial oxidative addition of the palladium catalyst into the carbon-halogen bond being a critical step. [7]
Caption: The C-Cl bond readily participates in the Suzuki cycle, while the C-F bond is typically inert.
-
This compound: The C-Cl bond, while stronger than C-Br or C-I, is readily cleaved by modern palladium catalysts, especially those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). [7]The coupling of chloropyridines is a well-established and economical process, making this building block highly valuable for constructing complex scaffolds. [8][9]
-
3-Amino-2-fluorobenzoic acid: The carbon-fluorine bond is the strongest single bond to carbon. Consequently, it is generally unreactive under typical Suzuki coupling conditions and does not undergo oxidative addition to palladium(0) catalysts. [6]This perceived "disadvantage" is, in fact, a powerful strategic tool. It allows the fluorine atom to be carried through a synthetic sequence unchanged while other transformations, such as a Suzuki coupling involving a boronic acid derivative of the molecule, are performed elsewhere.
Verdict: For cross-coupling reactions where the halogen is the intended reactive handle, This compound is the unequivocally superior choice. 3-Amino-2-fluorobenzoic acid is used when the fluorine atom is a desired permanent feature of the target molecule, prized for its ability to enhance metabolic stability and bioavailability.
Field-Proven Methodologies: Experimental Protocols
To translate theory into practice, the following self-validating protocols provide a starting point for employing these reagents.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for the coupling of chloropyridines. [7][10] Objective: To synthesize a biaryl compound via C-C bond formation.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand like SPhos (4-10 mol%).
-
Reagent Addition: Add a base, typically a powdered carbonate such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Atmosphere Control: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add an anhydrous solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) on 3-Amino-2-fluorobenzoic acid
This protocol outlines a general procedure for the displacement of the fluoride with an amine nucleophile. [1][5] Objective: To synthesize a substituted aminobenzoic acid via C-N bond formation.
-
Reaction Setup: In a sealed reaction vessel, dissolve 3-amino-2-fluorobenzoic acid (1.0 equiv) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Reagent Addition: Add the desired amine nucleophile (1.5-2.5 equiv) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 equiv) to scavenge the HF byproduct.
-
Reaction: Heat the mixture to 100-150 °C. For more robust reactions, microwave irradiation can significantly shorten reaction times. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and acidify with 1M HCl to a pH of ~6-7. This will precipitate the product while keeping the excess amine in its protonated, water-soluble form.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether or hexanes to remove organic impurities.
-
Purification: Dry the solid product under vacuum. If necessary, recrystallization or column chromatography can be performed for further purification.
Strategic Synthesis: Making the Right Choice
The decision between this compound and 3-amino-2-fluorobenzoic acid is not a matter of which is "better," but which is strategically correct for the intended application.
-
Choose this compound when:
-
The goal is to use the halogen as a reactive handle for palladium-catalyzed cross-coupling reactions.
-
A highly activated, electron-deficient ring is needed for SₙAr and cost is a primary consideration.
-
The pyridine nitrogen is a desired functional group in the final target for biological activity or as a ligand coordination site.
-
-
Choose 3-Amino-2-fluorobenzoic acid when:
-
The fluorine atom is intended to be retained in the final molecule to modulate its physicochemical and pharmacological properties (e.g., pKa, lipophilicity, metabolic stability). * The primary transformation at the halogenated position is a nucleophilic aromatic substitution , leveraging fluorine's excellent leaving group ability.
-
The synthetic strategy requires a halogenated arene that is orthogonal in reactivity to other functional groups that might participate in cross-coupling.
-
By understanding the fundamental principles of reactivity that govern these two building blocks, researchers can make informed, causality-driven decisions to streamline their synthetic endeavors and accelerate the discovery of novel chemical entities.
References
- Vertex AI Search. (n.d.). Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications.
- Pfizer Inc. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- YouTube. (2019). nucleophilic aromatic substitutions.
- BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- PubChem. (n.d.). 3-Amino-2-fluorobenzoic acid.
- BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed Central. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- PubChem. (n.d.). This compound.
- Appchem. (n.d.). This compound.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 3-Amino-2-chloroisonicotinic Acid
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the substituted pyridine core remains a cornerstone of molecular design. Among these, 3-Amino-2-chloroisonicotinic acid stands out as a particularly valuable synthetic intermediate.[1] Its trifunctional nature—a nucleophilic amino group, an electrophilic chlorinated carbon, and a carboxylic acid handle for further derivatization—offers a versatile platform for constructing complex molecular architectures. This scaffold is integral to the development of novel therapeutics, including kinase inhibitors and other biologically active agents, where precise substituent placement is critical for target engagement and pharmacological activity.[2]
This guide provides an in-depth validation and comparison of synthetic routes to this key building block. We will dissect a primary, industrially relevant pathway and objectively compare it against three distinct alternatives. The analysis extends beyond simple yield comparison to encompass scalability, safety, and the strategic rationale behind each experimental choice, empowering researchers to select the optimal route for their specific application.
Primary Validated Route: Direct Amination of 2,3-Dichloroisonicotinic Acid
This route is often favored for its directness and convergence, starting from a readily available dichlorinated precursor. The core transformation is a regioselective nucleophilic aromatic substitution (SNAr), where ammonia selectively displaces the chlorine atom at the 3-position.
Mechanistic Rationale & Causality
The key to this synthesis is the regioselective displacement of the C3-chloride over the C2-chloride. The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. The C2 and C6 positions are the most electronically deficient. However, the amination at C3 is kinetically favored under controlled conditions. The reaction proceeds through a Meisenheimer-type intermediate, and the choice of a copper catalyst is crucial. Copper(I) species coordinate to the pyridine nitrogen and the incoming nucleophile, lowering the activation energy for the substitution, particularly for a less activated position like C3 compared to C2/C6. Aqueous ammonia is used both as the nucleophile and the base.
Experimental Protocol: Route 1
-
Reaction Setup: To a high-pressure reaction vessel, add 2,3-dichloroisonicotinic acid (1.0 equiv.), copper(I) oxide (0.1 equiv.), and a 28-30% aqueous ammonia solution (10-15 equiv.).
-
Reaction Execution: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring. The internal pressure will increase significantly. Monitor the reaction progress by HPLC or TLC by periodically sampling the reaction mixture (after cooling and depressurizing). The typical reaction time is 12-24 hours.
-
Work-up and Isolation: After cooling to room temperature, carefully vent the vessel. Acidify the reaction mixture with concentrated HCl to a pH of ~2-3. This step protonates the amino group and precipitates the product.
-
Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove residual ammonium salts and copper species. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC (>98% is typically achievable).
Workflow Visualization: Route 1
Caption: Workflow for the direct amination route.
Comparative Analysis of Alternative Synthetic Routes
While direct amination is effective, alternative strategies may be preferable depending on starting material availability, scale, and safety considerations.
Alternative Route A: Nitration and Reduction
This classic approach introduces the nitrogen functionality as a nitro group, which is subsequently reduced. This route avoids the use of high-pressure ammonia but adds two steps to the sequence.
Rationale: Nitration of 2-chloroisonicotinic acid is directed to the 3-position due to the directing effects of the existing substituents. The subsequent reduction of the nitro group is a robust and high-yielding transformation, often accomplished with catalytic hydrogenation or metal/acid combinations like Sn/HCl. This method is well-established and generally provides clean conversions.[3]
-
Nitration: Dissolve 2-chloroisonicotinic acid (1.0 equiv.) in concentrated sulfuric acid. Cool the mixture to 0 °C and slowly add fuming nitric acid (1.1 equiv.). Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Pour the mixture onto ice, and collect the precipitated 2-chloro-3-nitroisonicotinic acid by filtration.
-
Reduction: Suspend the nitro-compound in ethanol and add a catalyst such as 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ gas until the uptake of hydrogen ceases. Alternatively, add the nitro-compound to a mixture of granulated tin (3.0 equiv.) in concentrated HCl and heat to reflux for 3-5 hours.
-
Purification: After catalytic hydrogenation, filter off the catalyst and concentrate the solvent. For the Sn/HCl method, basify the mixture to precipitate the tin salts, filter, and then acidify the filtrate to precipitate the product. Recrystallize from ethanol/water.
Caption: Workflow for the nitration/reduction route.
Alternative Route B: Hofmann Rearrangement
This route constructs the 3-amino group from a carboxylic acid precursor via a carboxamide intermediate, involving a one-carbon deletion.
Rationale: The Hofmann rearrangement provides an elegant way to install an amine from a more highly oxidized functional group.[4] Starting from 2-chloropyridine-3,4-dicarboxylic acid (or its anhydride), selective formation of the 3-carboxamide is achieved, which then undergoes rearrangement with bromine and a strong base. This route can be advantageous if the dicarboxylic acid is a more accessible starting material than 2,3-dichloroisonicotinic acid.
-
Amide Formation: Treat 2-chloropyridine-3,4-dicarboxylic anhydride with aqueous ammonia at 0-10 °C to selectively form the 3-carboxamide-4-carboxylic acid isomer.
-
Hofmann Rearrangement: Create a cold (0 °C) solution of sodium hypobromite (NaOBr) by adding bromine (1.0 equiv.) to an excess of cold aqueous sodium hydroxide (NaOH). Add the carboxamide (1.0 equiv.) to this solution, maintaining the temperature below 10 °C. Slowly warm the mixture to 60-75 °C and hold for 1-2 hours.[3]
-
Work-up: Cool the reaction mixture and carefully acidify with HCl to a pH of ~3 to precipitate the product. Filter, wash with cold water, and recrystallize.
Caption: Workflow for the Hofmann rearrangement route.
Alternative Route C: Ortho-metalation and Electrophilic Amination
A more modern approach involves the use of directed ortho-metalation (DoM) to functionalize the pyridine ring with high regioselectivity.
Rationale: The carboxylic acid group of 2-chloroisonicotinic acid can direct metalation to the adjacent 3-position using a strong lithium amide base like LDA. The resulting organolithium species can then be quenched with an electrophilic aminating agent to install the amino group directly. This route offers excellent regiocontrol but requires stringent anhydrous conditions and specialized reagents.
-
Protection: Convert the carboxylic acid of 2-chloroisonicotinic acid to a protecting group that can direct metalation, such as a Weinreb amide or an oxazoline.
-
Metalation: Dissolve the protected starting material in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Add a solution of Lithium Diisopropylamide (LDA) (1.1 equiv.) dropwise and stir for 1-2 hours at -78 °C.
-
Amination: Quench the organolithium intermediate with an electrophilic aminating agent, such as di-tert-butyl azodicarboxylate (DBAD), followed by acidic workup to hydrolyze the resulting adduct.
-
Deprotection: Hydrolyze the protecting group under acidic or basic conditions to reveal the final product.
Caption: Workflow for the ortho-metalation route.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each synthetic route. The values are representative estimates based on literature precedents for analogous transformations and should be considered as benchmarks for validation.
| Metric | Primary Route (Amination) | Alternative A (Nitration) | Alternative B (Hofmann) | Alternative C (Metalation) |
| Overall Yield (Est.) | 65-75% | 70-80% | 50-60% | 40-55% |
| Number of Steps | 1 | 2 | 2 | 3-4 |
| Starting Material | 2,3-Dichloroisonicotinic acid | 2-Chloroisonicotinic acid | 2-Chloropyridine-3,4-dicarboxylic anhydride | 2-Chloroisonicotinic acid |
| Scalability | Good (requires pressure vessel) | Excellent | Good | Poor (cryogenic, anhydrous) |
| Safety Concerns | High pressure/temp. ammonia | Strong acids, nitrating agents | Use of Bromine, strong base | Pyrophoric reagents (LDA) |
| Green Chemistry | Poor (high energy, copper) | Poor (strong acids, metal waste) | Fair (avoids heavy metals) | Poor (cryogenic, solvent intensive) |
Discussion & Recommendations
The choice of synthetic route is a multifactorial decision driven by the specific constraints of the research or manufacturing environment.
-
Primary Route (Direct Amination): This is a strong candidate for large-scale manufacturing where the capital investment in high-pressure equipment is justified. Its single-step nature is highly efficient, proceeding from a relatively advanced intermediate. The main drawbacks are the harsh conditions and the use of a copper catalyst, which requires careful removal from the final product.
-
Alternative A (Nitration/Reduction): This is arguably the most versatile and reliable lab-scale synthesis . The reactions involved are standard, high-yielding, and do not require specialized equipment. While it involves two steps, the starting material is simpler, and the process is robust and easy to troubleshoot. The primary hazards are associated with handling strong nitrating acids.
-
Alternative B (Hofmann Rearrangement): This route is strategically valuable if 2-chloropyridine-3,4-dicarboxylic anhydride is significantly more available or cost-effective than other precursors. The reaction itself is well-understood, but yields can be variable, and handling bromine requires care.
-
Alternative C (Directed Metalation): This route offers the highest degree of regiocontrol and is suitable for discovery chemistry where small quantities of material are needed and access to diverse electrophiles is desired. However, its requirements for cryogenic temperatures, strictly anhydrous conditions, and pyrophoric reagents make it the least scalable and most technically demanding option.
Conclusion
The synthesis of this compound can be approached through several viable pathways. The Direct Amination route stands out for its efficiency in large-scale production, while the Nitration and Reduction sequence offers the best balance of reliability, yield, and accessibility for typical laboratory-scale synthesis. The Hofmann Rearrangement and Directed Metalation routes represent more specialized strategies, valuable under specific circumstances related to starting material availability or the need for intricate analogue synthesis. The objective data and procedural insights provided in this guide serve as a validated framework for researchers to make informed decisions in their synthetic campaigns.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Gupton, B. F., et al. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent EP 1064265 B1.
- Gupton, B. F., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent US 6399781 B1.
- Appchem. (n.d.). This compound | 58483-94-6.
- Gupton, B. F., et al. (2003). Process for making 3-amino-2-chloro-4-methylpyridine. European Patent EP 1326836 B1.
- Gupton, B. F., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. WIPO Patent WO 2002/030901 A1.
- PubChem. (n.d.). 3-Amino-2-chloroisonicotinaldehyde. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- PubChemLite. (n.d.). Methyl 3-amino-2-chloroisonicotinate.
- Molbase. (n.d.). 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER.
- Grozinger, K., et al. (2001). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. European Patent EP 1070053 B1.
- Mueller, E., et al. (1974). Preparation of 2-chloro-3-aminopyridine. U.S. Patent US 3838136 A.
- Shiri, M., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 123.
- Grozinger, K., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. WIPO Patent WO 2000/043364 A1.
- LibreTexts. (2022). Synthesis of Amines. Chemistry LibreTexts.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- NIST. (n.d.). 3-Aminoisonicotinic acid. NIST Chemistry WebBook.
- Zhang, J., et al. (2021). Preparation method of 2-chloronicotinic acid. Chinese Patent CN 111153853 B.
- Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 International Conference on Material Engineering and Environmental Science (MEES 2019).
- OpenStax. (2023). Synthesis of Amines. In Organic Chemistry.
- Merli, V., et al. (2007). Process for the manufacture of 2,3-dichloropyridine. U.S. Patent Application US 2007/0161797 A1.
- LibreTexts. (2022). Synthesis of Amino Acids. Chemistry LibreTexts.
- Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 118.
- Ube Industries. (1998). Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. U.S. Patent US 5811555 A.
- Koenig, K., et al. (1979). Process for the production of pure white 2-chloronicotinic acid. U.S. Patent US 4144238 A.
- American Elements. (n.d.). This compound.
Sources
- 1. WO2002030901A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. 3-Amino-2-chloro-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 4. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Biological Activity of Compounds Derived from 3-Amino-2-chloroisonicotinic Acid
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern chemical biology and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. 3-Amino-2-chloroisonicotinic acid, a substituted pyridine derivative, represents one such versatile building block.[1][2] Its unique arrangement of an amino group, a carboxylic acid, and a chlorine atom on a pyridine ring provides a rich platform for synthetic elaboration, leading to compounds with potent and varied biological activities.
This guide offers a comparative analysis of the two primary domains where derivatives of this scaffold have shown significant promise: herbicidal and anticancer applications. We will delve into the structure-activity relationships (SAR), compare the performance of key analogs with supporting quantitative data, and provide detailed experimental protocols for the evaluation of these biological activities. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform and accelerate their own research endeavors.
Part 1: Herbicidal Activity - Synthetic Auxins for Weed Management
The pyridine carboxylic acid core is a well-established pharmacophore for synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, ultimately resulting in the death of susceptible weed species.[3] Derivatives of the 3-amino-2-chloropicolinic acid framework (an isomer of isonicotinic acid) have been extensively studied for their potent herbicidal effects.
Mechanism of Action: Disrupting Plant Growth Homeostasis
Synthetic auxin herbicides, including derivatives of the picolinic acid family, exert their effects by binding to auxin receptors, primarily the F-box transport inhibitor response 1 (TIR1)/auxin-signaling F-box (AFB) family of proteins.[4] This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes the expression of auxin-responsive genes, causing a cascade of physiological disruptions:
-
Uncontrolled Cell Division and Elongation: Leading to epinasty (downward bending of leaves), stem twisting, and callus formation.
-
Disruption of Vascular Tissues: Impairing the transport of water and nutrients.
-
Senescence and Plant Death: The cumulative effect of these disruptions overwhelms the plant's homeostatic mechanisms.
The following diagram illustrates the generalized workflow for the discovery and evaluation of novel herbicidal compounds based on this scaffold.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Comparative Biological Activity
The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being the standard metric for comparison.
| Compound Class/ID | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism | Reference |
| Compound 6e | SGC-7901 (Gastric) | ~34.8 | Telomerase Inhibition | [5] |
| Compound 6f | SGC-7901 (Gastric) | ~28.8 | Telomerase Inhibition | [5] |
| Compound 8 | RPMI-8226 (Leukemia) | 0.3 | Not specified | [6] |
| Compound 12 | HT-29 (Colon) | 4.15 | Not specified | [7] |
| Sorafenib | HCT-116 (Colon) | 9.30 | VEGFR-2, Raf Kinase | [8] |
| Sorafenib | HepG2 (Liver) | 7.40 | VEGFR-2, Raf Kinase | [8] |
*IC50 values for compounds 6e and 6f were converted from µg/mL assuming an approximate molecular weight of 640 g/mol .
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for anticancer derivatives of this compound is still emerging, general principles from related pyridine compounds can be inferred:
-
Amide and Ester Derivatives: The carboxylic acid and amino groups of the scaffold are ideal handles for creating amide and ester libraries. These modifications significantly alter the compound's physicochemical properties (e.g., solubility, cell permeability) and can introduce new interactions with the biological target.
-
Heterocyclic Moieties: Attaching other heterocyclic rings (e.g., flavones, pyrazoles, imidazoles) can lead to potent compounds by providing additional hydrogen bond donors/acceptors and π-stacking interactions within the target's binding site. [5]* Kinase Hinge-Binding: For kinase inhibitors, the pyridine nitrogen often acts as a key hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket's hinge region. Substituents are then optimized to occupy adjacent hydrophobic pockets.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
1. Objective: To determine the IC50 value of a test compound against a specific cancer cell line.
2. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
3. Materials:
-
Human cancer cell line (e.g., MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
Test compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl, or DMSO).
-
Microplate reader.
4. Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for "vehicle control" (DMSO at the highest concentration used) and "untreated control" (medium only).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, purple formazan crystals will form in viable cells. [5]5. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes. [1]6. Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. [1]7. Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
5. Causality and Validation:
-
Why is a solubilization step needed? The formazan product is an insoluble crystal. To measure its quantity via absorbance, it must be fully dissolved into a homogenous colored solution.
-
Why is the absorbance read at ~570 nm? This is the wavelength of maximum absorbance for the purple formazan product, providing the highest sensitivity for the assay.
-
Trustworthiness: The inclusion of untreated and vehicle controls is essential to validate the experiment. The vehicle control confirms that the solvent is not causing cytotoxicity, while the untreated control represents 100% viability.
Conclusion and Future Directions
Compounds derived from this compound demonstrate significant and distinct biological activities, positioning this scaffold as a valuable starting point for the development of both novel herbicides and anticancer agents. The herbicidal derivatives, acting as synthetic auxins, show potent, targeted activity that can be rationally optimized through well-understood SAR principles. The anticancer derivatives, while displaying promising cytotoxicity, act through more diverse mechanisms that warrant further investigation to fully elucidate their therapeutic potential.
Future research should focus on expanding the chemical space around this scaffold, particularly in synthesizing novel amide and ester derivatives for anticancer screening. Elucidating the specific kinase targets and signaling pathways for the most potent anticancer compounds will be crucial for their advancement as clinical candidates. For herbicidal applications, continued optimization to enhance crop safety and broaden the spectrum of weed control remains a key objective. The comparative data and protocols provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of this versatile chemical entity.
References
- Benchchem. (n.d.). This compound | CAS 58483-94-6.
- Yang, Z., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules.
- Young, B. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
- Benchchem. (n.d.). Comparative SAR Analysis of 4-Amino-6-Chloronicotinate Analogs as Potential Herbicides.
- Li, J., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4847-4850.
- Gast, R. E. (2016). Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof.
- Yang, Z., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Al-Ostath, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1262, 133038.
- ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied.
- Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
- ResearchGate. (2018, February 4). Herbicide bioassays.
- Mohamed, M. S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
- ResearchGate. (n.d.). Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines.
- ResearchGate. (n.d.). IC50 (μM) of certain molecules on other cell lines: triple negative breast cancer (MDAMB-231), colorectal cancer (HCT 116), pancreatic cancer (Mia-PaCa-2), leukemia (K562 and K562R).
- Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15881.
- Gomha, S. M., et al. (2009). Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 17(18), 6645-6651.
- Al-Zoubi, R. M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal.
- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- Zhang, Y., et al. (2022).
- ResearchGate. (2025). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.
- MDPI. (n.d.). New Anticancer Agents: Design, Synthesis and Evaluation.
- Yang, Z., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
- Liu, W., et al. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 28(19), 6795.
- University of Kentucky. (n.d.). AMINO ACID INHIBITION HERBICIDES.
- ResearchGate. (2009, May). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
- Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6046.
- Khan, I., et al. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. ijsat.org [ijsat.org]
- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2-chloroisonicotinic Acid Analogs as Synthetic Auxin Herbicides
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-amino-2-chloroisonicotinic acid, a core scaffold in the development of synthetic auxin herbicides. We will explore how targeted chemical modifications influence herbicidal efficacy, receptor binding, and weed control spectrum. This document is intended for researchers, scientists, and professionals in the fields of agrochemical discovery and drug development, offering both foundational knowledge and actionable experimental insights.
Introduction: The Significance of Pyridine Carboxylic Acids in Weed Management
For over seven decades, synthetic auxin herbicides have been a cornerstone of selective weed control in global agriculture.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), inducing a lethal overstimulation of growth in susceptible broadleaf weeds.[2][3] Within this class, pyridine carboxylic acids, such as picloram and aminopyralid, represent a vital chemical family.[4][5] The this compound scaffold is a key pharmacophore within this family, and understanding its SAR is crucial for designing next-generation herbicides with improved efficacy, selectivity, and environmental profiles.
The primary mode of action for these herbicides involves binding to the TIR1/AFB family of auxin co-receptors.[1][4] This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins, leading to a cascade of gene expression that results in uncontrolled cell division and elongation, vascular tissue disruption, and ultimately, plant death.[6][7] Subtle modifications to the herbicide's structure can significantly alter its binding affinity for different TIR1/AFB receptor variants, providing a molecular basis for the observed differences in weed spectrum among various analogs.[1][8]
The Core Scaffold: Deconstructing this compound
The herbicidal activity of this molecular family is dictated by the specific arrangement of functional groups around the pyridine ring. Each substituent plays a critical role in receptor binding, translocation within the plant, and overall biological efficacy.
Key Structural Features and Their Influence on Activity
A systematic evaluation of analogs reveals critical insights into the SAR of this scaffold. The following diagram and analysis break down the importance of each position on the pyridine ring.
Caption: Key positions on the this compound scaffold.
-
Position 4 (Carboxylic Acid): The carboxylic acid moiety is indispensable for herbicidal activity.[4] It serves as the primary anchor for binding within the auxin receptor pocket and is crucial for the molecule's mobility in the plant's phloem through a mechanism known as "ion trapping."[4] Esterification of this group, as seen in commercial products like halauxifen-methyl, creates a pro-herbicide that is converted to the active acid form within the plant.[4]
-
Position 3 (Amino Group): The 3-amino group is a key feature of potent analogs like aminopyralid. Its presence significantly enhances binding affinity to the auxin receptor complex, particularly the AtAFB5 clade.[1][8]
-
Position 2 (Chlorine): The chlorine atom at the C2 position contributes to the overall electronic and steric profile of the molecule, ensuring a proper fit within the receptor's binding site.
-
Position 6: This position is a hot spot for analog development. While parent compounds in this family may have a hydrogen or chlorine at C6 (e.g., picloram, clopyralid), intensive SAR studies have shown that replacing this with larger groups, such as substituted aryl rings, can lead to new families of highly potent herbicides.[4][8] This discovery led to the development of the arylpicolinate herbicides (e.g., halauxifen-methyl), which exhibit a distinct and valuable weed control spectrum.[4]
Comparative Performance of Key Analogs
The true measure of SAR lies in quantifiable biological data. Whole-plant dose-response bioassays are the gold standard for comparing the herbicidal efficacy of different analogs. The data below, synthesized from published studies, compares the activity of aminopyralid and picloram—two closely related pyridine carboxylic acid herbicides—across different plant species.[9] Activity is expressed as the ED50 value (the effective dose required to cause a 50% reduction in plant biomass).
| Herbicide | Chemical Structure | ED50 (g ae/ha) in Canola | ED50 (g ae/ha) in Squash | ED50 (g ae/ha) in Okra |
| Aminopyralid | 60.3[9] | 21.1[9] | 10.3[9] | |
| Picloram | 227.7[9] | 23.3[9] | 17.3[9] |
Data sourced from Weed Technology, 2020.[9]
Analysis of Performance Data:
-
Potency: Aminopyralid is significantly more active than picloram in canola (3.8 times) and okra (1.7 times).[9] This highlights the positive contribution of the 3-amino group to herbicidal potency in these species.
-
Species Selectivity: In squash, both herbicides exhibit similar activity, indicating that the structural differences have less impact on efficacy in this particular species.[9] This differential activity across species is a key consideration in herbicide development, allowing for targeted weed control without damaging crops.
Molecular Mechanism of Action: A Visual Workflow
The herbicidal effect of these analogs is initiated by their successful binding to the TIR1/AFB receptor complex. The following workflow illustrates this molecular cascade.
Sources
- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialistsales.com.au [specialistsales.com.au]
- 3. Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use [allpesticides.com]
- 4. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. affinisep.com [affinisep.com]
- 6. scielo.br [scielo.br]
- 7. mountainscholar.org [mountainscholar.org]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
A Comparative Guide to the Structural Elucidation of 3-Amino-2-chloroisonicotinic Acid Derivatives: An In-depth Look at X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of 3-Amino-2-chloroisonicotinic acid derivatives. These compounds are significant building blocks in medicinal chemistry, and understanding their exact atomic arrangement is crucial for rational drug design and the development of novel materials.
This guide will delve into the experimental intricacies of X-ray crystallography, providing a detailed protocol and explaining the rationale behind each step. Furthermore, it will present a comparative analysis with other spectroscopic methods, supported by experimental data, to empower researchers in selecting the most appropriate technique for their specific needs.
The Central Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocally determining the three-dimensional structure of a molecule.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding intermolecular interactions that govern the properties of a material.[1] For derivatives of this compound, this technique can reveal crucial details about hydrogen bonding networks and crystal packing, which influence solubility, stability, and bioavailability.
While powerful, X-ray crystallography is not without its challenges, the primary one being the need for a high-quality single crystal.[1] The process of obtaining suitable crystals can be both time-consuming and resource-intensive.
Case Study: The Crystallography of Methyl 3-amino-2-chloroisonicotinate
Due to the limited availability of a published crystal structure for the parent this compound, this guide will utilize its closely related derivative, Methyl 3-amino-2-chloroisonicotinate , as a practical case study. The esterification of the carboxylic acid group has a minor impact on the core molecular conformation, making it an excellent proxy for understanding the crystallographic analysis of this class of compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure involves a meticulous series of steps. The following protocol outlines a standard procedure for the crystallographic analysis of a small molecule like Methyl 3-amino-2-chloroisonicotinate.
Step 1: Crystallization
The initial and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[1]
-
Method: Slow evaporation from a suitable solvent is a common technique.
-
Dissolve a small amount of Methyl 3-amino-2-chloroisonicotinate in a solvent in which it is sparingly soluble (e.g., ethanol, methanol, or a solvent mixture).
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of well-defined single crystals.
-
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Procedure:
-
The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.
-
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Process:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often achieved using direct methods for small molecules.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
-
Visualizing the Workflow
Caption: Experimental workflow for X-ray crystallography.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its functional groups.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Diffraction of X-rays by the electron cloud of atoms in a crystal lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Sample Phase | Solid (single crystal). | Solution or solid-state. | Solid, liquid, or gas. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | Connectivity of atoms, chemical environment of nuclei, molecular dynamics in solution. | Presence of specific functional groups. |
| Strengths | Unambiguous determination of absolute and relative stereochemistry.[2] Provides detailed information on crystal packing. | Excellent for determining the structure of molecules in their native solution state. Can study dynamic processes. | Rapid and non-destructive analysis of functional groups. |
| Limitations | Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule in the solid state. | Less precise for determining bond lengths and angles compared to SCXRD. Can be challenging for poorly soluble compounds. | Provides limited information on the overall 3D structure. |
In-depth Comparison with NMR Spectroscopy
For drug development professionals, the choice between X-ray crystallography and NMR spectroscopy is often a critical one. While crystallography gives a precise static image, NMR provides insights into the dynamic nature of a molecule in a solution environment, which can be more representative of its biological context.[3]
-
Stereochemistry: X-ray crystallography is generally superior for the unambiguous determination of the absolute configuration of chiral centers.[2]
-
Conformational Analysis: NMR is powerful for studying different conformations of a molecule in solution, whereas crystallography provides the structure of the lowest energy conformer present in the crystal lattice.
-
Solubility: NMR is often more suitable for compounds that are difficult to crystallize but are soluble in common deuterated solvents. Conversely, crystallography can be the only option for poorly soluble compounds that readily form crystals.[2]
Visualizing the Molecular Structure
The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule. The following diagram illustrates the key structural features of a this compound derivative.
Caption: Key functional groups on the isonicotinic acid scaffold.
Conclusion
X-ray crystallography remains an indispensable tool for the definitive structural elucidation of this compound derivatives and other small molecules. Its ability to provide a precise and detailed three-dimensional atomic arrangement is unmatched. However, a comprehensive understanding of a molecule's properties often requires a multi-technique approach. By integrating the solid-state insights from X-ray crystallography with the solution-state and dynamic information from techniques like NMR, researchers can build a more complete picture of their target molecules, accelerating the pace of discovery and innovation in drug development and materials science.
References
- Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. URL
- Chemistry Stack Exchange.
- Creative BioMart. X-ray Crystallography. URL
- Wikipedia. X-ray crystallography. URL
- Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. URL
- Angewandte Chemie International Edition.
- News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. URL
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Amino-2-chloroisonicotinic Acid
Preamble: Navigating the Analytical Landscape for a Novel Analyte
In the realm of pharmaceutical and chemical research, the need to quantify specific molecules is paramount. 3-Amino-2-chloroisonicotinic acid, a substituted pyridine derivative, serves as a vital intermediate in the synthesis of more complex chemical entities.[1] Its accurate quantification is critical for process optimization, quality control, and reaction kinetics monitoring.
As of this guide's publication, a standardized, universally adopted analytical method for this compound is not present in the mainstream scientific literature. This is a common challenge in research and development. Therefore, this guide is structured not as a review of existing methods, but as a practical, first-principles approach to developing and validating a robust quantitative assay. We will leverage established methodologies for structurally analogous compounds—such as nicotinic acid and other aminopyridine carboxylic acids—to propose and compare the most promising analytical strategies.[2][3] Our focus will be on the two most powerful and accessible techniques in modern analytical laboratories: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Physicochemical Profile & Analytical Implications
Before designing a method, we must understand the analyte.
-
Structure: A pyridine ring with a carboxylic acid (pKa modulator), an amino group (basic, nucleophilic), and a chloro group (electron-withdrawing).[4][5]
-
Solubility: The presence of both acidic (carboxylic) and basic (amino) groups suggests amphoteric behavior, with solubility being pH-dependent. It is expected to be soluble in aqueous acidic and basic solutions, and polar organic solvents like methanol or acetonitrile.
-
Chromophores: The substituted pyridine ring contains a conjugated pi-system, which will absorb UV light, making HPLC-UV a viable detection method.
-
Ionization: The molecule can be readily ionized for mass spectrometry, likely forming a positive ion ([M+H]⁺) on the amino group or pyridine nitrogen, or a negative ion ([M-H]⁻) on the carboxylic acid group.
This profile indicates that liquid chromatography is the most suitable separation technique. The choice of detector—UV or MS—will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Section 2: Comparative Analysis of Core Methodologies
We will compare two primary strategies: Reverse-Phase HPLC with UV detection (the workhorse method) and LC-MS/MS (the high-sensitivity/specificity method).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is the logical starting point for assay development. It is robust, cost-effective, and widely available. For a molecule like this compound, a reverse-phase (RP) separation is ideal. The strategy is to retain the relatively polar analyte on a nonpolar stationary phase (like C18) using a highly aqueous mobile phase, and then elute it by increasing the organic solvent concentration.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 or C8 column is the standard choice for retaining small organic molecules. A C18 phase provides slightly more retention for molecules with nonpolar character.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or a phosphate buffer at pH 2.5-3.5) serves two critical purposes. First, it suppresses the ionization of the carboxylic acid group, neutralizing its charge and increasing its retention on the nonpolar C18 column. Second, it protonates the amino group and pyridine nitrogen, ensuring consistent ionization and good peak shape. Acetonitrile is typically preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.[6]
-
Detection: Based on the pyridine structure, a UV detector set between 250-280 nm should provide adequate sensitivity. A Diode Array Detector (DAD) is highly recommended during development to assess peak purity and identify the optimal detection wavelength.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: When the sample matrix is complex (e.g., reaction mixtures with multiple byproducts, biological fluids) or when very low detection limits are required (ng/mL or below), LC-MS/MS is the superior technique.[7] Its power lies in its selectivity; it quantifies an analyte based on its specific mass-to-charge ratio (m/z) and the m/z of a characteristic fragment ion.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is the ideal source for this molecule, as it is well-suited for polar, ionizable compounds. The analysis would be performed in positive ion mode to protonate the amino group ([M+H]⁺), which is generally very stable and efficient.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification with tandem mass spectrometry. In this mode, the first quadrupole (Q1) is set to isolate the parent ion's m/z (the "precursor ion"). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect only a specific, high-intensity fragment ion (the "product ion"). This precursor → product ion transition is highly specific to the analyte, effectively eliminating chemical noise from the matrix.[8]
-
Chromatography: The same RP-HPLC principles apply, but the mobile phase must be volatile (e.g., using formic or acetic acid instead of non-volatile phosphate buffers) to be compatible with the MS source.[9]
Data Presentation: Head-to-Head Methodology Comparison
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Selectivity | Moderate | Very High | UV detection can be compromised by co-eluting impurities with similar chromophores. MRM in MS is highly specific to the analyte's mass and fragmentation pattern. |
| Sensitivity (LOD/LOQ) | Low-to-mid µg/mL | High pg/mL to low ng/mL | MS detectors are inherently more sensitive than UV detectors.[7] |
| Linear Range | ~2-3 orders of magnitude | ~4-5 orders of magnitude | MS detectors typically offer a wider linear dynamic range. |
| Matrix Effect | Low | High | Ionization efficiency in the ESI source can be suppressed or enhanced by co-eluting matrix components, requiring careful validation. |
| Development Cost | Low | High | Instrumentation is significantly more expensive and requires more specialized expertise. |
| Throughput | High | High | Modern systems for both techniques offer high throughput with fast gradient methods. |
| Ease of Use | High | Moderate | HPLC-UV is a more routine technique. LC-MS/MS requires expertise in tuning and method development. |
Section 3: Experimental Protocols (Proposed for Development)
The following protocols are proposed starting points. They must be fully validated before use in a regulated environment.
Proposed Protocol: RP-HPLC with DAD Detection
Trustworthiness through Self-Validation: This protocol includes a system suitability test (SST) before each run. The SST, which measures the precision of replicate injections, tailing factor, and theoretical plates, ensures the chromatographic system is performing correctly before any samples are analyzed.
-
Instrumentation & Consumables:
-
HPLC or UHPLC system with a Quaternary or Binary pump, Autosampler, Column Oven, and Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Vials, caps, and appropriate filters (e.g., 0.45 µm PTFE).
-
-
Reagents & Solutions:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in Diluent. Create a calibration curve by serial dilution (e.g., 1-100 µg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
DAD Wavelength: Monitor from 200-400 nm. Quantify at maximum absorbance wavelength (e.g., ~265 nm, to be determined experimentally).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 8.0 95 10.0 95 10.1 5 | 13.0 | 5 |
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve in diluent to achieve a concentration within the calibration range.
-
Vortex/sonicate to dissolve, then filter through a 0.45 µm syringe filter into an HPLC vial.
-
Proposed Protocol: LC-MS/MS with ESI-MRM Detection
Trustworthiness through Self-Validation: This method relies on an internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C₆, ¹⁵N₂-3-Amino-2-chloroisonicotinic acid). The ratio of the analyte peak area to the IS peak area is used for quantification. This corrects for variations in injection volume and matrix-induced ion suppression, providing a self-validating system for each sample.[8]
-
Instrumentation & Consumables:
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) with an ESI source.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).
-
Vials, caps, and appropriate filters.
-
-
Reagents & Solutions:
-
Mobile Phase A & B: Same as HPLC-UV method.
-
Diluent: Same as HPLC-UV method.
-
Internal Standard (IS) Stock: Prepare a stock solution of a suitable IS (e.g., a structural analog or isotopically labeled standard) at 1.0 mg/mL. Create a working IS solution at a fixed concentration (e.g., 100 ng/mL) in the diluent.
-
Standard Preparation: Prepare calibration standards as above, but add the working IS solution to each standard and blank during the final dilution step.
-
-
LC & MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient: A faster gradient can be used (e.g., 5% to 95% B in 3 minutes).
-
MS Parameters (To be optimized via infusion):
-
Ionization Mode: ESI Positive.
-
Precursor Ion (Q1): [M+H]⁺ = m/z 173.0 (for C₆H₅³⁵ClN₂O₂).
-
Product Ion (Q3): Determine the most stable, intense fragment ion via MS/MS experiments.
-
Dwell Time: 50-100 ms.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to instrument manufacturer guidelines.
-
-
-
Sample Preparation:
-
Dissolve sample in diluent.
-
Add a fixed volume of the working IS solution.
-
Vortex, filter, and inject.
-
Section 4: Mandatory Method Validation
Any developed method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.
| Validation Parameter | Purpose | How to Test |
| Specificity/Selectivity | To ensure the signal is only from the analyte, without interference from matrix, impurities, or degradants. | Analyze blank matrix, placebo, and spiked samples. For HPLC-UV, check peak purity with DAD. For LC-MS/MS, monitor multiple MRM transitions. |
| Linearity | To confirm a proportional relationship between analyte concentration and instrument response. | Analyze a minimum of 5 concentrations across the expected range. Plot response vs. concentration and determine the correlation coefficient (R²) and regression line. R² should be ≥ 0.99. |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a blank matrix at three levels (e.g., 80%, 100%, 120% of target concentration). Recovery should typically be within 98-102%. |
| Precision | To assess the degree of scatter between a series of measurements. | 1. Repeatability (Intra-assay): Analyze replicate samples on the same day, with the same analyst and instrument. 2. Intermediate Precision: Repeat the analysis on different days, with different analysts or instruments. Expressed as Relative Standard Deviation (%RSD), which should be <2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1 and confirmed with spike/recovery experiments. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Slightly vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). The results should remain within acceptance criteria. |
Section 5: Visualization of Workflows
General Analytical Workflow
The logical flow from sample to result is crucial for ensuring data integrity.
Caption: General workflow for quantitative analysis.
Core Components of an LC-MS/MS System
Understanding the instrument is key to troubleshooting and method development.
Caption: Key components of an LC-MS/MS system.
Conclusion and Final Recommendation
For the routine quantification of this compound in relatively clean samples where high sensitivity is not required, a reverse-phase HPLC method with DAD detection is the recommended starting point. It is robust, economical, and sufficient for applications like purity assessment or assay of bulk material.
For trace-level quantification, analysis in complex matrices, or when the highest degree of certainty is required, developing an LC-MS/MS method is essential. The unparalleled selectivity and sensitivity of this technique justify the higher initial investment in method development and instrumentation.
Regardless of the chosen path, a rigorous, well-documented method validation is not optional; it is the cornerstone of reliable and defensible scientific data.
References
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC.
- Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of nicotine nasal spray.
- ResearchGate. (2015). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC.
- Bevital AS. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
- Gao, H., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
- Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LCMS.
- Vasanthi, R., et al. (2016). ANALYATICAL METHOD DEVELOPMENT AND VALIDATION OF LOVASTATIN AND NIACIN BY USING RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(2), 96-106.
- Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- Li, W., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Metabolites, 13(4), 542.
- National Center for Biotechnology Information. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(11), 2535.
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Imtakt. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS.
- International Journal of Food and Nutritional Sciences. (2022). SIMULTANEOUS ESTIMATION OF AMINO ACID WITH PRE- COLUMN DERIVATIZATION USING HPLC METHOD.
- PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- PubChem. (n.d.). 4-Amino-3-chloropyridine-2-carboxylic acid. National Center for Biotechnology Information.
- MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(24), 7965.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bevital.no [bevital.no]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
A Researcher's Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 3-Amino-2-chloroisonicotinic Acid
This guide provides a comprehensive framework for the in vitro testing and comparison of novel small-molecule compounds synthesized from the versatile 3-Amino-2-chloroisonicotinic acid scaffold.[1] Designed for researchers in drug discovery, this document moves beyond mere protocols to explain the strategic rationale behind the experimental workflow, ensuring a robust and logical approach to identifying promising lead candidates.
Introduction: The Strategic Value of the this compound Scaffold
The this compound structure is a highly valued starting point in medicinal chemistry.[1] Its inherent functionalities—a pyridine ring, an amino group, a carboxylic acid, and a reactive chlorine atom—offer multiple points for chemical modification, making it an ideal scaffold for generating diverse compound libraries.[1][2] In the context of oncology drug discovery, this scaffold is particularly adept for the synthesis of ATP-competitive kinase inhibitors, as its core structure can be elaborated to interact with the hinge region and other key pockets of the kinase ATP-binding site.[3][4]
The journey from a synthesized compound to a viable drug candidate is a rigorous process of elimination and characterization.[5] In vitro testing represents the critical first phase of this journey, providing essential data on target engagement, cellular activity, and preliminary toxicity. This guide outlines a tiered in vitro screening cascade designed to efficiently identify and prioritize compounds with the highest potential for further development.
The In Vitro Screening Cascade: From Target to Cell
A logical and resource-efficient screening strategy begins with a highly specific, target-oriented biochemical assay, followed by a more biologically complex cell-based assay. This tiered approach ensures that we first identify compounds that directly interact with the intended molecular target before investing resources in more extensive cellular profiling.
Caption: Experimental workflow from scaffold to lead candidate selection.
Primary Screen: Direct Target Engagement via In Vitro Kinase Assay
Rationale: The primary objective is to determine if our synthesized compounds can directly inhibit the activity of the target kinase in a clean, isolated system. This biochemical assay removes the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, metabolism), providing a direct measure of target engagement.[6] Quantifying the amount of ADP produced is a robust method to measure kinase activity, as it is a universal product of the phosphotransferase reaction.[6]
Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted for a generic serine/threonine kinase and can be modified for specific targets.
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. In the first step, the kinase reaction is terminated, and remaining ATP is depleted. In the second step, ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds (Compounds A, B, C, and a Reference Inhibitor) in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM). Then, prepare intermediate dilutions in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.
-
Kinase/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific peptide substrate in kinase buffer) to each well to initiate the reaction. Include "no kinase" controls (buffer only) and "vehicle" controls (DMSO only).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Secondary Screen: Assessing Cellular Potency and Viability
Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context. It might fail to cross the cell membrane, be rapidly ejected by efflux pumps, or be cytotoxic through off-target effects.[4][7] Therefore, the secondary screen uses a panel of cancer cell lines to assess the antiproliferative or cytotoxic effects of the compounds.
Assay Selection: ATP-Based vs. MTT Assays: While both MTT and ATP-based assays measure metabolic activity as a proxy for cell viability, ATP-based assays like CellTiter-Glo® are often superior.[8] They offer higher sensitivity, capable of detecting as few as 10-15 cells, and have a simpler workflow without a solubilization step.[9][10] The luminescent signal is directly proportional to the amount of ATP present, which is a key indicator of metabolically active, viable cells.[8]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay determines the number of viable cells in culture based on quantifying the ATP present.[8] A reagent is added directly to the cell culture that lyses the cells to release ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well, clear-bottom white plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the hit compounds (identified from the primary screen) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent viability relative to vehicle-treated control cells. Plot the percent viability against the logarithm of compound concentration and use a non-linear regression model to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Comparative Data Summary
The following table presents hypothetical data for three novel compounds derived from this compound, compared against a known, clinically relevant kinase inhibitor.
| Compound | Target Kinase IC50 (nM) | HCT116 GI50 (nM) | A549 GI50 (nM) | MCF-7 GI50 (nM) |
| Compound A | 15 | 35 | 50 | 120 |
| Compound B | 250 | >10,000 | >10,000 | >10,000 |
| Compound C | 8 | 5,500 | 7,800 | 4,900 |
| Reference Inhibitor | 10 | 25 | 42 | 95 |
Interpretation of Results:
-
Compound A demonstrates excellent potency against the target kinase, which translates well into potent growth inhibition in multiple cancer cell lines. Its profile is comparable to the Reference Inhibitor, marking it as a strong lead candidate.
-
Compound B shows weak activity in the biochemical assay and consequently has no significant effect on cell viability. This compound would be deprioritized.
-
Compound C is the most potent compound against the isolated kinase (IC50 = 8 nM). However, its cellular activity is poor (GI50 in the micromolar range). This discrepancy suggests potential issues with cell permeability, engagement of cellular efflux pumps, or rapid metabolism within the cell. While the target engagement is strong, further medicinal chemistry efforts would be required to improve its cellular properties.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 9. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for 3-Amino-2-chloroisonicotinic Acid Cross-Coupling
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3-Amino-2-chloroisonicotinic acid and its derivatives are valuable building blocks, offering multiple points for diversification. However, the inherent electronic properties of the pyridine ring, coupled with the presence of an amino and a carboxylic acid group, present unique challenges for cross-coupling reactions. The chlorine atom at the 2-position is less reactive than its bromine or iodine counterparts, and the amino and carboxyl moieties can potentially interact with the catalyst, influencing its activity and selectivity.
This guide provides a comparative analysis of common palladium-based catalytic systems for the cross-coupling of this compound, with a focus on Suzuki-Miyura, Buchwald-Hartwig, and Sonogashira reactions. The insights presented herein are grounded in established principles of organometallic chemistry and supported by experimental data from analogous systems, offering a predictive framework for catalyst selection and reaction optimization.
The Challenge: Deactivating and Directing Effects
The cross-coupling of this compound is not a trivial transformation. The electron-deficient nature of the pyridine ring, exacerbated by the chlorine substituent, makes oxidative addition—the initial step in most palladium-catalyzed cycles—kinetically challenging. Furthermore, the amino group at the 3-position and the carboxylic acid at the 4-position can act as coordinating ligands for the palladium center, potentially leading to catalyst inhibition. The carboxylic acid can also be deprotonated under basic reaction conditions, which can affect the solubility of the substrate and its reactivity.
Comparative Analysis of Catalytic Systems
The choice of the palladium catalyst, and particularly the ancillary ligand, is paramount to overcoming these challenges. Modern catalyst systems, especially those developed by Buchwald and Hartwig, have revolutionized the cross-coupling of electron-deficient and sterically hindered substrates.
Suzuki-Miyura Coupling: Forging C-C Bonds
The Suzuki-Miyura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the coupling of this compound with boronic acids, the selection of a suitable palladium catalyst and ligand is critical for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference / Analogy |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~85 | Analogous to 3-amino-2-chloropyridine[1] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Toluene | 110 | 12 | ~92 | Analogous to 3-amino-2-chloropyridine[1] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 90 | 16 | ~81 | Analogous to 3-amino-2-chloropyridine[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | Reflux | 18 | Moderate | General for chloropyridines[2] |
Key Insights:
-
Buchwald Ligands Excel: Bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are highly effective for the Suzuki-Miyura coupling of chloropyridines.[1][2] These ligands promote the challenging oxidative addition step and stabilize the active palladium(0) species.
-
Traditional Catalysts Struggle: While Pd(PPh₃)₄ can be effective for some activated chloropyridines, it often requires higher temperatures and longer reaction times and may give lower yields with more challenging substrates like this compound.[2]
-
Esterification as a Strategy: The presence of the free carboxylic acid can complicate the reaction. Esterification of the carboxylic acid group prior to coupling is a common strategy to improve solubility and prevent potential side reactions.
Experimental Workflow: Suzuki-Miyura Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis. This reaction typically employs a dual catalytic system of palladium and copper.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference / Analogy |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | For 2-amino-3-bromopyridines [3] |
| PdCl₂(PPh₃)₂ | CuI | TBAF | Neat | RT | 1-2 | High | Copper- and amine-free conditions [4] |
| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 60-80 | 4-12 | Moderate-High | General Sonogashira conditions |
Key Insights:
-
Copper Co-catalyst: The traditional Sonogashira reaction relies on a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Copper-Free Variants: To avoid the formation of diacetylene byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require specific ligands and bases.
-
Base Selection: An amine base, such as triethylamine or piperidine, is typically used to deprotonate the terminal alkyne and act as a ligand for the palladium and copper species.
Experimental Protocols
General Procedure for Suzuki-Miyura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (or its ester) (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a bulky phosphine ligand (e.g., Xantphos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv). [1]2. Add this compound (or its ester) (1.0 equiv) and the desired amine (1.1-1.2 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to 80-120°C with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry reaction flask under an inert atmosphere, add this compound (or its ester) (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or piperidine, 2-3 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The successful cross-coupling of this compound hinges on the judicious selection of the catalytic system. For Suzuki-Miyura and Buchwald-Hartwig reactions, modern palladium catalysts equipped with bulky, electron-rich phosphine ligands, such as those from the Buchwald portfolio, are generally superior, offering higher yields and broader substrate scope under milder conditions compared to traditional catalysts. For Sonogashira couplings, both traditional palladium/copper systems and copper-free variants can be effective, with the choice depending on the specific substrate and desired reaction conditions. The provided protocols offer a robust starting point for the development of efficient and scalable synthetic routes to a wide array of functionalized pyridine derivatives.
References
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
- BenchChem. (2025).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 3-Amino-2-chloroisonicotinic Acid Reaction Products
Foreword
In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. 3-Amino-2-chloroisonicotinic acid is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its versatile structure, featuring amino, chloro, and carboxylic acid functionalities on a pyridine scaffold, allows for a diverse range of chemical modifications. Consequently, the robust and unambiguous identification of its reaction products is a critical step in ensuring the integrity and success of a synthetic pathway.
This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of common reaction products of this compound. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in distinguishing the parent molecule from its primary derivatives: esters and amides. This document is intended for researchers, scientists, and drug development professionals seeking to establish self-validating analytical workflows for the characterization of these important chemical entities.
Common Reaction Pathways of this compound
This compound's utility as a synthetic intermediate stems from the reactivity of its functional groups. The two most prevalent reactions leveraged in medicinal chemistry are:
-
Esterification: The carboxylic acid group readily undergoes esterification with various alcohols in the presence of an acid catalyst or using coupling agents. This is a common strategy to modify the molecule's solubility and pharmacokinetic properties.
-
Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is fundamental in the construction of a vast array of complex molecules, including many drug candidates.[3][4]
A third, though less common, reaction involves the acylation of the amino group. Understanding these transformations is key to anticipating the spectral changes that will be observed.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound and its reaction products is a critical component of synthetic and medicinal chemistry. While each technique provides valuable information, a synergistic approach is the most robust. FTIR offers a rapid assessment of functional group transformations, Mass Spectrometry confirms the expected molecular weight, and NMR provides the definitive structural proof. By employing these techniques in a logical workflow, researchers can ensure the integrity of their synthetic products and build a solid foundation for further drug development studies.
References
- PubChem. (n.d.). This compound.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
Sources
A Researcher's Guide to Purity Assessment of Synthesized 3-Amino-2-chloroisonicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible results. This is particularly true for 3-amino-2-chloroisonicotinic acid and its derivatives, a class of compounds that serve as crucial intermediates in the synthesis of novel therapeutic agents and other fine chemicals.[1] The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability, leading to misleading experimental outcomes and potential safety concerns.[2]
This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of synthesized this compound derivatives. It delves into the underlying principles of each method, offers detailed experimental protocols, and presents a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific needs.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound derivatives can be approached through several routes, often involving multi-step reactions. A common strategy involves the modification of a pre-existing pyridine ring. For instance, a synthetic pathway might start with a readily available picoline derivative, which then undergoes a series of reactions such as nitration, chlorination, and reduction to introduce the desired functional groups.[3]
Given the nature of these synthetic pathways, a range of potential impurities can arise. According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances are broadly classified into organic impurities, inorganic impurities, and residual solvents.[4][5][6][7][8]
Potential Impurities in the Synthesis of this compound Derivatives:
-
Starting Materials: Unreacted starting materials are a common source of impurity.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.
-
By-products: Side reactions can generate unwanted by-products.
-
Reagents and Catalysts: Traces of reagents and catalysts used in the synthesis may remain.
-
Degradation Products: The desired compound may degrade during the reaction or purification process.
-
Residual Solvents: Solvents used in the synthesis and purification steps may not be completely removed.
A systematic approach to purity assessment is therefore essential to identify and quantify these impurities, ensuring the final compound meets the stringent quality standards required for research and drug development.
A Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach, employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, is often necessary for a thorough purity assessment.[9][10] Each technique provides unique insights into the purity of the synthesized compound.
Chromatographic Techniques: The Power of Separation
Chromatographic methods are indispensable for separating and quantifying the components of a mixture.
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[11][12][13] For nitrogen-containing heterocyclic compounds like this compound derivatives, reversed-phase HPLC is a common and effective choice.[11]
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase.
-
Strengths: Excellent for quantifying impurities, high sensitivity, and can be readily validated for regulatory submissions.[14][15][16][17][18]
-
Weaknesses: May not be suitable for highly volatile compounds.
2. Thin-Layer Chromatography (TLC):
TLC is a rapid and cost-effective qualitative technique, primarily used for monitoring the progress of a reaction and for preliminary purity checks.[19][20][21][22][23]
-
Principle: Similar to HPLC, TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a liquid mobile phase.
-
Strengths: Fast, inexpensive, and requires minimal sample preparation.[19][22]
-
Weaknesses: Primarily qualitative, less sensitive and accurate than HPLC.
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopic methods provide information about the chemical structure and functional groups present in a sample, which is crucial for both confirming the identity of the desired compound and identifying impurities.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules.[24][25][26][27][28] Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[2][29]
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
-
Strengths: Provides unambiguous structural information, can be used for quantitative analysis, and is non-destructive.[2]
-
Weaknesses: Relatively low sensitivity compared to other techniques, and the instrument can be expensive.
2. Mass Spectrometry (MS):
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[30][31] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[32][33][34]
-
Principle: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Strengths: Extremely high sensitivity, provides accurate molecular weight information, and can be used to identify unknown impurities.[30]
-
Weaknesses: Can be destructive to the sample, and may not distinguish between isomers.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[35][36][37]
-
Principle: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.
-
Strengths: Fast, easy to use, and provides information about the presence or absence of key functional groups.
-
Weaknesses: Provides limited information about the overall molecular structure and is not ideal for quantitative analysis.
Thermal Analysis: Probing Physical Properties
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.
1. Differential Scanning Calorimetry (DSC):
DSC is a valuable technique for determining the purity of crystalline organic compounds by analyzing their melting behavior.[38][39][40][41][42]
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Impurities in a crystalline substance typically cause a depression and broadening of the melting point.[39][40]
-
Strengths: Provides a good indication of overall purity for crystalline solids, and requires a small amount of sample.[38]
-
Weaknesses: Only applicable to crystalline solids that do not decompose upon melting.[39][42]
Comparative Summary of Analytical Techniques
| Technique | Principle | Strengths | Weaknesses | Primary Application |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution, quantitative, high sensitivity | Not for volatile compounds | Quantitative Purity & Impurity Profiling |
| TLC | Differential partitioning between stationary and mobile phases | Fast, inexpensive, simple | Qualitative, lower sensitivity | Reaction Monitoring & Preliminary Purity |
| NMR | Nuclear magnetic resonance | Unambiguous structure, quantitative (qNMR) | Lower sensitivity, expensive | Structural Elucidation & Purity Confirmation |
| MS | Mass-to-charge ratio of ions | High sensitivity, accurate mass | Destructive, may not distinguish isomers | Molecular Weight & Impurity Identification |
| FTIR | Infrared absorption by functional groups | Fast, non-destructive, functional group ID | Limited structural info, not quantitative | Functional Group Analysis |
| DSC | Heat flow measurement during thermal transitions | Purity of crystalline solids, small sample size | Only for crystalline, non-decomposing solids | Purity of Crystalline Solids |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer such as ammonium formate. The exact ratio will need to be optimized for the specific derivative.
-
Standard Solution Preparation: Accurately weigh a known amount of a certified reference standard of the this compound derivative and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the synthesized compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient or isocratic elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a wavelength where the compound and potential impurities absorb (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the reference standard. Calculate the purity of the synthesized compound based on the area percentage of the main peak.
Quantitative NMR (qNMR) Protocol
-
Internal Standard Selection: Choose a suitable internal standard that has a known purity, is stable, and has a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a precise amount of the synthesized this compound derivative and the internal standard into an NMR tube.
-
Solvent Addition: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: ¹H NMR.
-
Parameters: Use a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Purity Assessment Workflow
A logical and systematic workflow is crucial for a comprehensive purity assessment.
Caption: A typical workflow for the purity assessment of a synthesized organic compound.
Decision-Making Framework for Technique Selection
The choice of analytical technique(s) depends on the specific goals of the analysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. upm-inc.com [upm-inc.com]
- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 16. emerypharma.com [emerypharma.com]
- 17. wjarr.com [wjarr.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 20. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. How To [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 24. hyphadiscovery.com [hyphadiscovery.com]
- 25. researchgate.net [researchgate.net]
- 26. books.rsc.org [books.rsc.org]
- 27. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 31. Accurate Mass Determination Service - Creative Proteomics [creative-proteomics.com]
- 32. lcms.cz [lcms.cz]
- 33. researchgate.net [researchgate.net]
- 34. contractpharma.com [contractpharma.com]
- 35. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 36. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 39. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 40. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 41. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 3-Amino-2-chloroisonicotinic Acid
Introduction: The Strategic Importance of 3-Amino-2-chloroisonicotinic Acid
This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its strategic importance is underscored by its utility as a precursor to a wide array of pharmaceutical and agrochemical agents. The unique arrangement of a nucleophilic amino group, a halogenated electrophilic center, and a carboxylic acid moiety on the pyridine scaffold allows for diverse and regioselective chemical modifications. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective efficiencies. Our objective is to equip researchers, chemists, and process development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several strategic disconnections. In this guide, we will benchmark two of the most chemically robust and logical pathways:
-
Route 1: Electrophilic Nitration followed by Catalytic Reduction. This classic approach leverages the parent 2-chloroisonicotinic acid, introducing the nitrogen functionality via a well-established nitration reaction, followed by a clean and efficient reduction of the nitro group.
-
Route 2: The Hofmann Rearrangement of 2-Chloroisonicotinamide. This alternative strategy introduces the amino group through a carbon-skeletal rearrangement of an intermediate amide, offering a different set of advantages and challenges.
The following sections will provide a detailed, step-by-step experimental protocol for each route, a comparative analysis of their key performance indicators, and a discussion of the underlying chemical principles.
Route 1: Electrophilic Nitration and Subsequent Reduction
This two-step sequence is a foundational approach in aromatic chemistry for the introduction of an amino group. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group on the pyridine ring directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position. The subsequent reduction of the nitro group is a high-yielding and clean transformation.
Experimental Protocol
Step 1a: Synthesis of 2-Chloro-3-nitroisonicotinic acid
-
Materials:
-
2-Chloroisonicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Distilled Water
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly and portion-wise, add 2-chloroisonicotinic acid to the stirred sulfuric acid, ensuring the temperature is maintained below 10°C.
-
Once the addition is complete and the starting material is fully dissolved, cool the mixture to 0°C.
-
Slowly add fuming nitric acid via the dropping funnel, maintaining the reaction temperature between 0 and 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
The precipitated product, 2-chloro-3-nitroisonicotinic acid, is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold distilled water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to a constant weight.
-
Step 1b: Synthesis of this compound by Catalytic Hydrogenation
-
Materials:
-
2-Chloro-3-nitroisonicotinic acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (H₂)
-
Sodium Bicarbonate (NaHCO₃) (optional, to neutralize the carboxylic acid)
-
-
Procedure:
-
To a hydrogenation vessel, add 2-chloro-3-nitroisonicotinic acid and the solvent (methanol or ethanol).
-
If desired, add one equivalent of sodium bicarbonate.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Visualizing the Workflow: Nitration and Reduction
Caption: Workflow for Route 1: Nitration and Reduction.
Route 2: Hofmann Rearrangement of 2-Chloroisonicotinamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2] This route offers an alternative approach, starting from the same precursor as Route 1, but proceeding through an amide intermediate.
Experimental Protocol
Step 2a: Synthesis of 2-Chloroisonicotinamide
-
Materials:
-
2-Chloroisonicotinic acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonium Hydroxide (NH₄OH, concentrated)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
-
Procedure:
-
Suspend 2-chloroisonicotinic acid in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution), typically 1-3 hours.
-
Cool the reaction mixture and remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.
-
Carefully and slowly add the crude acid chloride to a stirred, ice-cold solution of concentrated ammonium hydroxide.
-
Stir the resulting mixture vigorously for 30-60 minutes.
-
Collect the precipitated 2-chloroisonicotinamide by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Step 2b: Hofmann Rearrangement to this compound
-
Materials:
-
2-Chloroisonicotinamide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂) or Sodium Hypobromite (NaOBr) solution
-
Hydrochloric Acid (HCl, for acidification)
-
-
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0°C) solution of sodium hydroxide in water.
-
Add the 2-chloroisonicotinamide to the cold sodium hypobromite solution with stirring.
-
Slowly warm the reaction mixture. The progress of the rearrangement can be monitored by the disappearance of the amide starting material.
-
Once the rearrangement is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product. The isoelectric point of the amino acid should be targeted for maximum precipitation.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the product with a small amount of cold water and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
Visualizing the Workflow: Amidation and Hofmann Rearrangement
Caption: Workflow for Route 2: Amidation and Hofmann Rearrangement.
Comparative Analysis of Synthetic Routes
The choice of an optimal synthetic route depends on a multitude of factors including yield, purity, cost, safety, and scalability. The following table provides a comparative summary of the two routes discussed.
| Parameter | Route 1: Nitration & Reduction | Route 2: Hofmann Rearrangement |
| Starting Material | 2-Chloroisonicotinic acid | 2-Chloroisonicotinic acid |
| Number of Steps | 2 | 2 |
| Key Reagents | H₂SO₄, HNO₃, H₂, Pd/C | SOCl₂, NH₄OH, Br₂, NaOH |
| Typical Overall Yield | Moderate to Good (60-80%) | Moderate (50-70%) |
| Purity of Crude Product | Generally high after reduction | May require more extensive purification |
| Scalability | Readily scalable, though nitration requires careful temperature control. | Scalable, but handling of bromine requires specialized equipment. |
| Safety Considerations | Use of strong, corrosive acids. Handling of flammable hydrogen gas and pyrophoric catalyst. | Use of corrosive and toxic reagents (SOCl₂, Br₂). |
| Green Chemistry Aspects | Use of a heavy metal catalyst (Pd). Generation of acidic waste. | Use of stoichiometric and hazardous bromine. Generation of basic and acidic waste. |
Expert Insights and Mechanistic Causality
Route 1: Nitration and Reduction
The success of the nitration step hinges on the powerful dehydrating effect of concentrated sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The regioselectivity for the 3-position is governed by the electronic properties of the pyridine ring, which is deactivated towards electrophilic substitution. The chloro and carboxylic acid groups further direct the substitution.
The catalytic hydrogenation of the nitro group is a surface-mediated reaction on the palladium catalyst. This method is generally preferred over other reduction methods (e.g., using metals like Sn or Fe in acidic media) due to its cleaner reaction profile and easier product isolation. The chemoselectivity of catalytic hydrogenation allows for the reduction of the nitro group without affecting the chloro substituent or the carboxylic acid.[3]
Route 2: Hofmann Rearrangement
This route's key step, the Hofmann rearrangement, proceeds through a fascinating mechanistic cascade. The primary amide is first N-brominated by the sodium hypobromite, followed by deprotonation to form a bromoamide anion. This anion then undergoes a concerted rearrangement where the group attached to the carbonyl carbon migrates to the nitrogen with the simultaneous expulsion of the bromide ion, forming an isocyanate intermediate. Subsequent hydrolysis of the isocyanate and decarboxylation leads to the final primary amine. The main drawback of this reaction can be the formation of side products, which may complicate purification.
Conclusion and Recommendations
Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound.
Route 1 (Nitration and Reduction) is generally recommended for its reliability, typically higher overall yields, and cleaner reaction profile for the reduction step. The procedures for both nitration and catalytic hydrogenation are well-established and extensively documented in the chemical literature for a wide range of substrates. Careful control of the nitration temperature is crucial to avoid the formation of undesired byproducts.
Route 2 (Hofmann Rearrangement) offers a solid alternative, particularly if the necessary reagents and equipment for handling bromine are readily available. While potentially lower yielding, it avoids the use of a heterogeneous catalyst and high-pressure hydrogenation equipment.
The ultimate choice will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the importance of factors such as cost, safety, and waste disposal. For process development and scale-up, a thorough optimization of reaction conditions for both routes would be necessary to maximize efficiency and minimize environmental impact.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
- Hussain, I., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 7(78), 49445-49479. [Link]
- da Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Letters in Organic Chemistry, 7(2), 154-158. [Link]
- Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- D'hooghe, M., & De Kimpe, N. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1419–1425. [Link]
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Google Patents. (2012).
- Google Patents. (2008).
- Google Patents. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
- Zhao, B., et al. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Cortes, S. (2020). 21.
- Tamura, M., et al. (2020). Recent Developments of Heterogeneous Catalysts for Hydrogenation of Carboxylic Acids to their Corresponding Alcohols.
- Zhang, L., et al. (2025). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. Sheng Wu Gong Cheng Xue Bao. [Link]
- Dong, J., et al. (2021). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Science, 374(6573), 1383-1388. [Link]
- LibreTexts. (2023).
- Singh, R. K., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
- Singh, R. K., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Orbital: The Electronic Journal of Chemistry, 13(1), 1-13. [Link]
Sources
A Comparative Guide to In Silico Modeling of 3-Amino-2-chloroisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a foundational scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. Among these, 3-Amino-2-chloroisonicotinic acid stands out as a versatile intermediate for creating novel compounds with significant biological potential.[1][2] The strategic application of in silico modeling techniques can dramatically accelerate the discovery and optimization of drug candidates derived from this scaffold. This guide provides a comparative overview of key computational methodologies, offering insights into their application for this compound derivatives.
Introduction to this compound and Its Derivatives
This compound is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O₂.[3][4] Its structure, featuring amino, chloro, and carboxylic acid functional groups, makes it a valuable starting point for synthesizing a diverse range of molecules.[1] These derivatives have been explored for various therapeutic applications, including as potential anti-inflammatory and anticancer agents.[5][6] The core challenge in developing these derivatives lies in efficiently navigating the vast chemical space to identify molecules with optimal efficacy and safety profiles. In silico modeling provides a powerful toolkit to address this challenge by predicting molecular properties and interactions, thereby prioritizing the most promising candidates for synthesis and experimental testing.[7]
Comparative Analysis of In Silico Modeling Techniques
The selection of an appropriate in silico method is contingent on the specific research question, the availability of structural data, and the desired level of accuracy. Here, we compare three widely used techniques in the context of modeling this compound derivatives: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) Simulations.
| Technique | Primary Application | Strengths | Limitations | Software/Tools |
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a protein target. | - Computationally efficient for screening large compound libraries.- Provides insights into key binding interactions.[8] | - Scoring functions can be inaccurate.- Does not account for protein flexibility. | AutoDock, Schrödinger Suite, MOE[8][9] |
| QSAR | Establishing a mathematical relationship between chemical structure and biological activity.[10] | - Predictive modeling for novel compounds.- Identifies key molecular descriptors influencing activity.[11] | - Requires a dataset of compounds with known activities.- Predictive power is limited to the chemical space of the training set. | V-life Sciences, JChem, Dragon[11] |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-protein complex over time.[12] | - Provides a detailed understanding of binding stability and conformational changes.- Can refine docking poses and calculate binding free energies.[13] | - Computationally intensive.- Requires significant expertise to set up and analyze. | GROMACS, AMBER, Desmond |
In-Depth Methodologies and Experimental Protocols
Molecular Docking Workflow
Molecular docking predicts how a small molecule, such as a this compound derivative, binds to the active site of a target protein.[14] This technique is instrumental in virtual screening and lead optimization.[15]
Step-by-Step Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or predicted active site residues.
-
Generate a grid box that encompasses this binding site.
-
-
Docking Simulation:
-
Run the docking algorithm to explore different conformations and orientations of the ligand within the binding site.
-
The software will score and rank the resulting poses based on a scoring function that estimates binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues.[16]
-
Caption: Molecular Docking Workflow.
QSAR Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structures of compounds to their biological activities.[17] This is particularly useful for predicting the activity of newly designed this compound derivatives.[18]
Step-by-Step Protocol:
-
Data Collection:
-
Compile a dataset of this compound derivatives with experimentally determined biological activity data (e.g., IC50 values).
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., physicochemical, topological, electronic).
-
-
Dataset Splitting:
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors with the biological activity.
-
-
Model Validation:
-
Evaluate the predictive performance of the model using the test set. Key statistical parameters include the coefficient of determination (R²) and the cross-validated R² (Q²).[10]
-
Caption: QSAR Model Development Workflow.
Molecular Dynamics (MD) Simulation Workflow
MD simulations provide insights into the dynamic behavior of a system at an atomic level, offering a more detailed view of the stability and interactions of a ligand-protein complex over time.[12][19]
Step-by-Step Protocol:
-
System Setup:
-
Start with the docked complex of the this compound derivative and the target protein.
-
Solvate the complex in a water box and add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure stability.
-
-
Production Run:
-
Run the MD simulation for a specific time period (e.g., nanoseconds to microseconds) to generate a trajectory of the system's atomic movements.
-
-
Trajectory Analysis:
Caption: Molecular Dynamics Simulation Workflow.
Conclusion
In silico modeling is an indispensable component of modern drug discovery, offering a suite of powerful tools to accelerate the development of novel therapeutics. For this compound derivatives, a strategic combination of molecular docking, QSAR, and molecular dynamics simulations can provide a comprehensive understanding of their structure-activity relationships and binding mechanisms. By leveraging these computational approaches, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and ultimately enhance the efficiency of the drug discovery pipeline.[22][23]
References
- Chemaxon.
- Cambridge MedChem Consulting.
- Roozbahani, P., Akbarzadeh, A., & Salehi, M. (2022). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters, 5(2), 134-144. [Link]
- Scroggins, R. D., & Fradera, X. (2021). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16211–16243. [Link]
- Kumar, S., & Singh, N. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. NeuroQuantology, 20(20), 3245-3250. [Link]
- Slideshare. Various Computational Tools used in Drug Design. [Link]
- Scribd. QSAR Model Development for Pyridines. [Link]
- Alvarez-Ginarte, Y. M., et al. (2018). Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity. Molecules, 23(12), 3290. [Link]
- Roozbahani, P., Akbarzadeh, A., & Salehi, M. (2022). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters, 5(2), 134-144. [Link]
- Sadybekov, A., & Katritch, V. (2023). A Guide to In Silico Drug Design. Pharmaceuticals, 16(1), 49. [Link]
- Journal of Pharmacy and Bioallied Sciences. (2024). Drug Discovery Tools and In Silico Techniques: A Review. [Link]
- Patsnap. (2025).
- ResearchGate. (2022). A Guide to In Silico Drug Design. [Link]
- PubChem. This compound. [Link]
- Al-Khafaji, K., et al. (2021).
- Wang, H. L., & Li, M. (2006). Molecular dynamics of nicotinic acetylcholine receptor correlating biological functions. Current protein & peptide science, 7(3), 195–200. [Link]
- ResearchGate. Three-dimensional (3-D) docking model of binding interaction of the compound with amino acid residues. [Link]
- Journal of Chemical and Pharmaceutical Sciences. (2016). Molecular docking studies and in silico pharmacokinetic property study of synthesized organotin complex of (1r, 2s, 5r). [Link]
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136. [Link]
- Appchem. This compound. [Link]
- MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]
- PubMed. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. [Link]
- Cheng, M. H., et al. (2005). Homology Modeling and Molecular Dynamics Simulations of Transmembrane Domain Structure of Human Neuronal Nicotinic Acetylcholine Receptor. Biophysical journal, 89(5), 3045–3056. [Link]
- ScienceOpen. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)
- PubMed Central. (2011). Molecular-Dynamics Simulations of ELIC—a Prokaryotic Homologue of the Nicotinic Acetylcholine Receptor. [Link]
- National Institutes of Health. (2022).
- MDPI. (2021).
- PeerJ. (2021).
- Brzozowski, Z., Saczewski, F., & Sławiński, J. (2007). Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. European journal of medicinal chemistry, 42(9), 1218–1225. [Link]
- Frontiers. In Silico Modeling. [Link]
- Wu, M. T., & Lyle, R. E. (1972). New compounds: amino acid derivatives of nicotinic acid. Journal of pharmaceutical sciences, 61(3), 477–478. [Link]
- National Institutes of Health. (2021). In silico prediction of amino acids involved in cCPE290-319 interaction with claudin 4. [Link]
- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Various Computational Tools used in Drug Design | PPTX [slideshare.net]
- 9. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. scribd.com [scribd.com]
- 12. Molecular dynamics of nicotinic acetylcholine receptor correlating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchps.com [jchps.com]
- 15. neuroquantology.com [neuroquantology.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrevlett.com [chemrevlett.com]
- 18. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Homology Modeling and Molecular Dynamics Simulations of Transmembrane Domain Structure of Human Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A molecular dynamics simulation study of the ACE2 receptor with screened natural inhibitors to identify novel drug candidate against COVID-19 [PeerJ] [peerj.com]
- 21. In silico prediction of amino acids involved in cCPE290-319 interaction with claudin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Pharmacokinetic Properties of Structurally Related Picolinamide-Based Kinase Inhibitors: Sorafenib and Regorafenib
Introduction: Deconstructing the Core Chemical Scaffold
In the landscape of modern oncology, the strategic design of small molecule kinase inhibitors has been pivotal. A common query among researchers revolves around the pharmacokinetic profiles of drugs derived from specific chemical starting materials. This guide was initially conceptualized to explore derivatives of 3-Amino-2-chloroisonicotinic acid, a substituted pyridine derivative recognized as a versatile intermediate in medicinal and organic chemistry.[1] However, a thorough review of the synthetic pathways of two prominent multi-kinase inhibitors, Sorafenib (Nexavar®) and Regorafenib (Stivarga®), reveals that they do not originate from this compound.
The synthesis of both Sorafenib and Regorafenib instead utilizes picolinic acid as a foundational building block.[2][3][4][5] Through a series of reactions including chlorination and amidation, a key intermediate, 4-chloro-N-methylpicolinamide, is formed.[3][4] This picolinamide moiety is a crucial component of the final drug structure.
Given their structural similarities and shared picolinamide core, this guide will provide a detailed comparative analysis of the pharmacokinetic properties of Sorafenib and Regorafenib. Understanding their respective absorption, distribution, metabolism, and excretion (ADME) profiles is critical for optimizing their clinical application and for the future design of next-generation kinase inhibitors.
Comparative Pharmacokinetic Profiles of Sorafenib and Regorafenib
Sorafenib and Regorafenib are both oral multi-kinase inhibitors that target various signaling pathways involved in tumor growth and angiogenesis.[6][7] Despite their structural similarities, subtle differences in their molecular makeup lead to distinct pharmacokinetic behaviors.
Absorption
The absorption of orally administered drugs is a critical first step in achieving therapeutic concentrations. Both Sorafenib and Regorafenib exhibit variability in their absorption profiles, influenced by factors such as food intake.
-
Sorafenib: Following oral administration, Sorafenib reaches peak plasma concentrations (Tmax) in approximately 3 hours.[4] The mean relative bioavailability of the tablet form is 38-49% compared to an oral solution.[8] The presence of a high-fat meal can significantly impact absorption, reducing Sorafenib's bioavailability by 29% compared to administration in a fasted state.[4]
-
Regorafenib: Regorafenib also undergoes enterohepatic circulation, leading to multiple peaks in plasma concentration within a 24-hour period.[9][10] The mean relative bioavailability of Regorafenib tablets is between 69% and 83% when compared to an oral solution.[11] Unlike Sorafenib, the highest concentrations of Regorafenib and its active metabolites are achieved when administered after a low-fat meal, as compared to a high-fat meal or fasting conditions.[11]
Distribution
Once absorbed, a drug's distribution throughout the body determines its access to the target tissues. The extent of distribution is often quantified by the volume of distribution (Vd).
-
Sorafenib: Sorafenib is highly bound to human plasma proteins, with an in vitro binding of 99.5%.[4] Its estimated volume of distribution is 213 L, indicating extensive distribution into the tissues.[6]
-
Regorafenib: Regorafenib is also highly protein-bound at 99.5%.[9] While specific Vd values are not consistently reported, its high protein binding suggests significant distribution.
Metabolism
Metabolism is the process by which the body chemically modifies drugs, facilitating their excretion. Both Sorafenib and Regorafenib are primarily metabolized in the liver.
-
Sorafenib: The metabolism of Sorafenib is mediated by two main pathways: oxidative metabolism by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UGT1A9.[3] The primary circulating metabolite is the pyridine N-oxide, which has in vitro potency similar to the parent compound.[4]
-
Regorafenib: Regorafenib is also metabolized by CYP3A4 and UGT1A9.[10][11] It has two main circulating active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which exhibit similar in vitro activity to Regorafenib.[9][10]
Excretion
The final stage of a drug's journey in the body is its excretion. The routes and rate of excretion determine the drug's half-life.
-
Sorafenib: The elimination half-life of Sorafenib is approximately 25 to 48 hours.[4] The majority of the drug (77%) is eliminated in the feces, with about 51% as the unchanged drug. Around 19% of the dose is excreted in the urine, primarily as glucuronidated metabolites.[3]
-
Regorafenib: The plasma half-life of Regorafenib and its M-2 metabolite is between 20 and 30 hours, while the M-5 metabolite has a longer half-life of approximately 60 hours.[11] Fecal excretion is the primary route, accounting for about 71% of a radiolabeled dose, while 19% is excreted in the urine as glucuronides.[10]
Quantitative Pharmacokinetic Data Summary
The table below summarizes the key pharmacokinetic parameters for Sorafenib and Regorafenib for easy comparison.
| Pharmacokinetic Parameter | Sorafenib (Nexavar®) | Regorafenib (Stivarga®) |
| Time to Peak (Tmax) | ~3 hours[4] | Multiple peaks (enterohepatic circulation)[9] |
| Bioavailability | 38-49% (relative to oral solution)[8] | 69-83% (relative to oral solution)[11] |
| Effect of Food | High-fat meal decreases absorption by 29%[4] | Highest concentration with a low-fat meal[11] |
| Protein Binding | 99.5%[4] | 99.5%[11] |
| Metabolism | CYP3A4 and UGT1A9[3] | CYP3A4 and UGT1A9[11] |
| Active Metabolites | Pyridine N-oxide[4] | M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl)[9] |
| Elimination Half-life | 25-48 hours[4] | 20-30 hours (parent and M-2), ~60 hours (M-5)[11] |
| Route of Excretion | Feces (77%), Urine (19%)[3] | Feces (71%), Urine (19%)[10] |
Experimental Protocols for ADME Studies
The determination of the pharmacokinetic properties described above relies on a series of well-established in vitro and in vivo experimental protocols.
In Vitro Metabolism Assay
Objective: To identify the primary metabolic pathways and enzymes involved in drug metabolism.
Methodology:
-
Incubation: The test compound (Sorafenib or Regorafenib) is incubated with human liver microsomes or recombinant human CYP and UGT enzymes.
-
Cofactors: The incubation mixture includes necessary cofactors such as NADPH for CYP-mediated reactions and UDPGA for UGT-mediated reactions.
-
Time Points: Samples are collected at various time points to monitor the disappearance of the parent drug and the formation of metabolites.
-
Analysis: The samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
Enzyme Inhibition: To confirm the involvement of specific enzymes, the assay is repeated in the presence of known inhibitors of CYP and UGT isoforms.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profile of the drug in a living organism.
Methodology:
-
Animal Model: A suitable animal model, such as mice or rats, is selected.
-
Drug Administration: The drug is administered orally or intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug and its major metabolites in the plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life using specialized software.
Caption: A simplified workflow for ADME studies.
Visualization of Metabolic Pathways
The primary metabolic pathways for both Sorafenib and Regorafenib involve oxidation and glucuronidation.
Caption: Primary metabolic pathways of Sorafenib and Regorafenib.
Conclusion
While Sorafenib and Regorafenib share a common picolinamide scaffold and similar metabolic pathways, their pharmacokinetic profiles exhibit notable differences. Regorafenib generally shows higher bioavailability compared to Sorafenib, and its absorption is optimized with a low-fat meal, in contrast to the reduced absorption of Sorafenib with a high-fat meal. Furthermore, Regorafenib has two major active metabolites that contribute to its overall activity, whereas Sorafenib has one primary active metabolite. These distinctions in their ADME properties are crucial for clinical practice, influencing dosing schedules, food-effect considerations, and the management of potential drug-drug interactions. A thorough understanding of these pharmacokinetic nuances allows researchers and clinicians to better utilize these targeted therapies and to inform the design of future kinase inhibitors with improved pharmacological profiles.
References
- University of Liverpool. (n.d.). Sorafenib PK Fact Sheet. Liverpool Drug Interactions Group.
- University of Liverpool. (n.d.). Regorafenib PK Fact Sheet. Liverpool Drug Interactions Group.
- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396.
- Therapeutic Goods Administration. (2014). AusPAR Nexavar Sorafenib. Bayer Australia Ltd.
- Hwang, S. H., Wecksler, A. T., Wagner, K. M., Hammock, B. D. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 629-634.
- NATCO PHARMA LTD. (2009). Process for the preparation of sorafenib. World Intellectual Property Organization.
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2017). Sorafenib Pharmacokinetics. Pharmacogenomics Knowledgebase.
- U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document.
- Bayer. (n.d.). Mechanism of Action - STIVARGA® (regorafenib).
- U.S. Food and Drug Administration. (n.d.). NDA 203-085 Regorafenib/Stivarga.
- HETERO RESEARCH FOUNDATION. (2016). Process for the preparation of regorafenib and its crystalline forms. World Intellectual Property Organization.
- ResearchGate. (2023). Synthesis of Sorafenib and Regorafenib.
- ResearchGate. (2022). Three-step synthesis of regorafenib 30 starting from of....
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Regorafenib. National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 10. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
A Head-to-Head Comparison of Synthetic Pathways to 3-Amino-2-chloroisonicotinic Acid: A Guide for Researchers
Introduction
3-Amino-2-chloroisonicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and other functional organic materials.[1] Its unique substitution pattern on the pyridine ring, featuring an amino group, a chloro substituent, and a carboxylic acid, provides a versatile scaffold for further chemical modifications. The strategic importance of this molecule necessitates the development of efficient, scalable, and cost-effective synthetic routes. This guide provides a head-to-head comparison of different synthetic pathways to this compound, offering an in-depth analysis of their respective advantages and disadvantages, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of merits and challenges:
-
Direct Chlorination of 3-Aminoisonicotinic Acid: This approach involves the direct introduction of a chlorine atom at the 2-position of the 3-aminoisonicotinic acid backbone.
-
Nucleophilic Aromatic Substitution of a Dichloro Precursor: This strategy relies on the selective amination of a di-chloro-substituted isonicotinic acid derivative.
-
Reduction of a Nitro Precursor: This classic approach involves the synthesis of a nitro-substituted pyridine ring followed by the reduction of the nitro group to an amine.
-
Hofmann Rearrangement of a Diamide: A less common but viable route that utilizes a Hofmann rearrangement to generate the 3-amino group.
This guide will now delve into a detailed examination of each of these pathways.
Pathway 1: Direct Chlorination of 3-Aminoisonicotinic Acid
This pathway is conceptually the most straightforward, starting from the readily available 3-aminoisonicotinic acid and introducing the chlorine atom in a single step. The key challenge lies in achieving regioselectivity, as the amino group is an activating group and can direct electrophilic substitution to multiple positions.
Reaction Scheme
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-chloroisonicotinic Acid
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like 3-Amino-2-chloroisonicotinic acid (CAS No. 58483-94-6) demands the highest standards of scientific rigor and safety.[1][2] Proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of a robust safety culture and responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to ensure that these procedures are not just followed, but understood.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile from its chemical structure and data on analogous compounds, such as other chlorinated aminopyridines.[3][4][5]
Structural Rationale for Hazard Classification:
-
Halogenated Organic Compound: The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic wastes.[6] These substances are often persistent in the environment and can produce hazardous byproducts like hydrogen chloride upon improper incineration.
-
Pyridine Derivative: Pyridine and its derivatives can exhibit toxicity and are known environmental pollutants.[7][8][9]
-
Carboxylic Acid and Amine Functionality: These groups can impart corrosive or irritant properties.
Based on these structural features and data from similar compounds, a conservative risk assessment is necessary.
| Hazard Class | GHS Hazard Statement | Rationale/Precaution |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Prevent skin contact through appropriate personal protective equipment (PPE). |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Mandates the use of chemical safety goggles.[5] |
This table is based on data from structurally similar compounds. Always consult the specific SDS provided by the manufacturer upon purchase.
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Minimizing exposure is the cornerstone of laboratory safety, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11][12] This is achieved through a combination of engineering controls and appropriate PPE.
-
Engineering Controls: All handling and weighing of solid this compound, as well as the preparation of solutions and the addition of waste to containers, must be performed inside a certified chemical fume hood. This is a primary containment device designed to capture and remove hazardous vapors and dust.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Part 3: Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous chemical reactions and to ensure waste is managed in the most environmentally sound and cost-effective manner.
Waste Characterization: this compound must be disposed of as Hazardous Waste . Specifically, it is classified as a non-acute, halogenated organic solid or solution .
Segregation Protocol:
-
Do Not Mix: Never mix waste containing this compound with other waste streams. Incompatible combinations can lead to violent reactions.[14] For example:
-
Non-Halogenated Solvents: Keep separate to allow for fuel blending or recycling of the non-halogenated stream.[15]
-
Strong Oxidizers: Avoid mixing with strong oxidizing agents.[3]
-
Strong Acids/Bases: While the compound itself is acidic, do not mix it with concentrated acids or bases in the waste container.
-
-
Container Selection:
-
Use only designated hazardous waste containers that are clean, in good condition, and made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass).[14][16]
-
Ensure the container has a secure, screw-top lid to prevent spills and evaporation.[14]
-
The container must be clearly labeled before any waste is added.
-
Part 4: Step-by-Step Disposal Workflow
The following protocol outlines the process from the point of generation to the final pickup by your institution's Environmental Health & Safety (EHS) department. This process is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[16][17][18]
Step 1: Prepare the Waste Container
-
Obtain a chemically compatible waste container from your EHS department or lab manager.
-
Affix a "Hazardous Waste" label.
-
Fill out the label completely with the following information:
-
The words "Hazardous Waste".[19]
-
Full chemical name: "this compound". List all components if it is a mixture, including solvents and their percentages.[14]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
-
Step 2: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
The designated waste container must be kept in a Satellite Accumulation Area (SAA).[14]
-
An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[19][20]
-
The container must remain closed at all times except when actively adding waste.[14]
-
Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[16]
Step 3: Manage Container Volume
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[16]
-
Once the container is full, or if it has been in the SAA for one year (whichever comes first), it must be prepared for pickup.[14][20]
Step 4: Arrange for Disposal
-
Complete your institution's chemical waste pickup request form (often an online system).
-
Move the sealed, properly labeled container to the designated main accumulation area for EHS pickup, or follow your facility's specific procedure.
Disposal Workflow Diagram
Caption: Decision workflow for the proper handling and disposal of this compound waste.
Part 5: Decontamination and Spill Procedures
Accidents can happen, and preparedness is key. Your lab's Chemical Hygiene Plan (CHP) should have detailed spill procedures.[10][21]
Decontaminating Glassware and Surfaces:
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[22]
-
For this compound, a conservative approach is warranted:
-
Rinse the container or surface with a suitable solvent (e.g., acetone or ethanol).
-
Collect this first rinse into your halogenated organic waste container.
-
Subsequent rinses with soap and water can then be performed.
-
Managing Small Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves a highly volatile substance, evacuate the area and contact EHS.
-
PPE: Don appropriate PPE before attempting to clean a small spill.
-
Containment: Cover the spill with an absorbent material from a chemical spill kit.
-
Collection: Carefully sweep up the absorbed material, place it in a sealed bag or container, label it as "Spill Debris with this compound," and dispose of it as hazardous waste.
-
Decontaminate: Clean the spill area with a solvent rinse (collected as waste) followed by soap and water.
By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
- Title: LABORATORY SAFETY OSHA LAB STANDARD Source: Occupational Safety and Health Administr
- Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL:[Link]
- Title: The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Source: Safety Partners, LLC URL:[Link]
- Title: OSHA Laboratory Standard | OSHA Lab Safety Standard Source: Compliancy Group URL:[Link]
- Title: Preventing Exposure to Hazardous Chemicals in Laboratories Source: Oregon Occup
- Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL:[Link]
- Title: this compound | 58483-94-6 Source: Appchem URL:[Link]
- Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL:[Link]
- Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]
- Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Microbial Degradation of Pyridine and Its Derivatives Source: ResearchG
- Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: PubMed URL:[Link]
- Title: this compound | C6H5ClN2O2 | CID 21464344 Source: PubChem URL:[Link]
- Title: Biodegradation of Pyridine in a Completely Mixed Activated Sludge Process Source: PubMed URL:[Link]
- Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: ASM Journals URL:[Link]
- Title: Microbial degradation mechanism of pyridine by Paracoccus sp.
- Title: 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER Source: AHH Chemical URL:[Link]
- Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) Source: University of Louisville URL:[Link]
- Title: Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96% Source: Cole-Parmer URL:[Link]
- Title: State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Hazardous Waste Disposal Guide Source: Dartmouth College URL:[Link]
- Title: Methyl 3-amino-2-chloroisonicotinate | C7H7ClN2O2 | CID 2762510 Source: PubChem URL:[Link]
- Title: Chemical Waste Management Guide Source: Technion - Israel Institute of Technology URL:[Link]
- Title: Chemical Waste Source: The University of Texas
- Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Chemical Compatibility D
- Title: Chemical Compatibility Chart Source: U.S. Coast Guard URL:[Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Methyl 3-amino-2-chloroisonicotinate | C7H7ClN2O2 | CID 2762510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. uakron.edu [uakron.edu]
- 7. researchgate.net [researchgate.net]
- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. safetypartnersinc.com [safetypartnersinc.com]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. epa.gov [epa.gov]
- 21. compliancy-group.com [compliancy-group.com]
- 22. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 3-Amino-2-chloroisonicotinic Acid: A Comprehensive Guide
For Immediate Implementation: This guide provides critical safety and operational protocols for all laboratory personnel involved in the handling, storage, and disposal of 3-Amino-2-chloroisonicotinic acid. Adherence to these procedures is mandatory to ensure a safe research environment.
As a cornerstone of modern drug discovery and organic synthesis, substituted pyridines like this compound offer immense potential. However, their utility is matched by the need for rigorous safety protocols. This document serves as an essential resource for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks associated with this compound. Our commitment is to empower your research by providing clarity and confidence in your safety practices.
Hazard Identification and Risk Assessment: Understanding the Compound
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][6]
-
Toxicity: Harmful if swallowed.[2] While the full toxicological profile is not extensively studied, related compounds exhibit moderate toxicity.[2][3]
Due to these potential hazards, all handling of this compound must be conducted with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing. | Ensure eye protection meets NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber). Nitrile gloves may also be suitable, but always consult the manufacturer's compatibility chart.[1][7][8] | Inspect gloves for any signs of degradation or puncture before each use.[1] Employ proper glove removal techniques to prevent skin contact.[1] |
| Body Protection | A fully buttoned laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-protective suit should be considered. | Laboratory coats should be appropriately sized and laundered regularly.[9] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[1] | The type of respirator will depend on the airborne concentration of the substance. A dust respirator is suitable for handling the solid form if it is dusty.[1] Proper fit testing and training are essential before using a respirator.[9] |
Causality of PPE Choices: The recommendations for specific PPE are directly linked to the anticipated routes of exposure. Goggles and face shields protect against accidental splashes to the eyes and face. Chemical-resistant gloves prevent dermal absorption, a common route of exposure for many organic compounds. A lab coat provides a barrier against incidental contact with the torso and arms. Respiratory protection is crucial when there is a potential for inhaling airborne particles of the compound, which can lead to respiratory irritation.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][10] The storage area should be clearly labeled with appropriate hazard warnings.[1] Keep the container tightly closed when not in use.[1] Access to the storage area should be restricted.[1]
Handling Procedures
-
Engineering Controls: All manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9] Ensure that an eyewash station and safety shower are readily accessible.[6][8]
-
Minimizing Exposure: Use the smallest practical quantity for your experiment.[9] Avoid the formation of dust and aerosols.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Spill Management
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area until it has been decontaminated by trained personnel.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are critical final steps in the safe handling of this compound.
Decontamination
-
Work Surfaces: At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with the chemical. A common procedure involves wiping surfaces with a damp cloth, followed by a 10% bleach solution, and then wiping with a water-dampened cloth to remove any residue.[11]
-
Personal Protective Equipment: Remove and dispose of contaminated gloves in a designated hazardous waste container.[1] Lab coats should be removed before leaving the laboratory and laundered professionally if contaminated.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of this material down the drain.[9]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[12]
-
Disposal Process: All hazardous waste must be disposed of through your institution's hazardous waste management program, in strict accordance with local, state, and federal regulations.[1]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][9]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[6]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound or a related compound if a specific one is unavailable.
Visual Workflow for PPE Selection and Handling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. fishersci.com [fishersci.com]
- 11. biomerieux.com [biomerieux.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
